molecular formula C6H4ClN3S B1383396 5-Amino-6-chloro-2,1,3-benzothiadiazole CAS No. 100191-31-9

5-Amino-6-chloro-2,1,3-benzothiadiazole

Cat. No.: B1383396
CAS No.: 100191-31-9
M. Wt: 185.64 g/mol
InChI Key: CCGIAUJBFGRFHE-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C6H4ClN3S and its molecular weight is 185.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-2,1,3-benzothiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGIAUJBFGRFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Amino-6-chloro-2,1,3-benzothiadiazole CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Amino-6-chloro-2,1,3-benzothiadiazole and Its Congeners

Introduction

The 2,1,3-benzothiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic and photophysical properties.[1][2] This guide provides a comprehensive technical overview of this compound (CAS No: 100191-31-9), a heterocyclic aromatic compound. As a Senior Application Scientist, my objective is to synthesize field-proven insights with established scientific data to offer a practical resource for researchers, chemists, and professionals in drug development. This document will delve into the compound's core properties, synthesis, reactivity, and applications, with a particular focus on its role as a key pharmaceutical intermediate.[3] We will also draw comparative insights from its extensively studied isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, to provide a broader understanding of this important class of molecules.

Core Identification and Nomenclature

Accurate identification is critical in chemical synthesis and procurement. This compound is a distinct molecule, though it is often discussed in tandem with its structural isomer, which is a more widely documented precursor in pharmaceutical synthesis.

Table 1: Key Chemical Identifiers

IdentifierThis compound4-Amino-5-chloro-2,1,3-benzothiadiazole (Isomer)
CAS Number 100191-31-9[3][4][5]30536-19-7[6][7][8]
Molecular Formula C₆H₄ClN₃S[3]C₆H₄ClN₃S[6][8]
Molecular Weight 185.63 g/mol [3]185.64 g/mol [6][8]
IUPAC Name 6-chlorobenzo[c][3][9]thiadiazol-5-amine[3]5-chloro-2,1,3-benzothiadiazol-4-amine[8]
Canonical SMILES NC1=CC2=NSN=C2C=C1Cl[3]ClC=1C=CC2=NSN=C2C1N[6]
InChIKey CCGIAUJBFGRFHE-UHFFFAOYSA-N[3]MURNIACGGUSMAP-UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound dictate its handling, purification, and analytical procedures. While specific data for this compound is sparse, the properties of its isomer provide a reliable benchmark.

Table 2: Physicochemical Properties

PropertyValueSource / Notes
Appearance Yellow to orange crystalline solidBased on data for the 4-amino isomer.[10]
Melting Point Not availableThe 4-amino isomer melts at 89-92 °C.[6][11]
Solubility Insoluble in water; soluble in organic solventsGeneral property for this class of compounds.
Purity Typically >99% for commercial grades[10]

Spectroscopic Analysis: Characterization relies on standard spectroscopic methods. For the 4-amino isomer, ¹H NMR, IR, and Mass Spectrometry data are available, confirming the positions of the amino and chloro substituents on the aromatic ring.[1][12] These techniques are essential for verifying the identity and purity of the synthesized compound.

Synthesis and Chemical Reactivity

The synthetic routes to amino-chloro-benzothiadiazoles are crucial for their application. The general and most industrially viable method involves the reduction of a nitro-substituted precursor.

General Synthesis Pathway

The synthesis of the 4-amino isomer is well-documented and serves as a model. It begins with the corresponding 5-chloro-4-nitro-2,1,3-benzothiadiazole. The nitro group is reduced to an amino group, a classic and efficient transformation.[1]

  • Reaction: Reduction of the nitro group.

  • Reagents: Iron powder (Fe) in an acidic medium, such as hydrochloric acid (HCl), is commonly used.[1]

  • Mechanism: This is a standard Bechamp reduction, where iron acts as the reducing agent in the presence of an acid to generate hydrogen in situ.

G Nitro 5-Chloro-4-nitro- 2,1,3-benzothiadiazole Amino 4-Amino-5-chloro- 2,1,3-benzothiadiazole Nitro->Amino Reagents Fe / HCl

Caption: General synthesis of aminobenzothiadiazoles via nitro reduction.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the electron-donating amino group, the electron-withdrawing chloro group, and the heterocyclic core.

  • Amino Group Reactions: The primary amino group is a key handle for molecular elaboration. It readily undergoes condensation and cyclization reactions, which is fundamental to its use in pharmaceutical synthesis.[1]

  • Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, although this is less common than reactions involving the amino group.[3]

  • Redox Reactions: The compound can be oxidized to form sulfoxides or sulfones or reduced back to the corresponding diamine.[3]

Key Applications in Research and Industry

The utility of this molecular scaffold spans multiple high-tech industries, from saving lives to enabling next-generation electronics.

Pharmaceutical Intermediate: The Synthesis of Tizanidine

The most significant application of the isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is as a vital intermediate in the synthesis of Tizanidine .[1][10] Tizanidine is a centrally acting α₂ adrenergic agonist used as a muscle relaxant.[13]

The synthesis involves a condensation and cyclization reaction between the amino-chloro-benzothiadiazole and an imidazoline derivative, typically 1-acetyl-2-imidazolidinone.[1][14]

Tizanidine_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 4-Amino-5-chloro- 2,1,3-benzothiadiazole C POCl₃ (Dehydrating/Activating Agent) 50-60 °C, 30-40 hours A->C B 1-Acetyl-2-imidazolidinone B->C D Tizanidine C->D Condensation & Cyclization

Caption: Workflow for the synthesis of the muscle relaxant Tizanidine.

Broader Applications
  • Agrochemicals: Serves as an intermediate in the production of high-efficacy herbicides and pesticides, contributing to crop protection.[7][15]

  • Dyes and Pigments: Used as a fundamental building block for advanced, high-performance dyes with excellent color fastness and durability.[7][15]

  • Materials Science: The benzothiadiazole core is an electron-deficient unit, making its derivatives promising for organic electronics like OLEDs and organic solar cells.[1][2] The amino and chloro substituents allow for fine-tuning of the material's electronic properties.

  • Fluorescent Probes: The inherent fluorescence of the scaffold can be modulated by its substituents, making it an excellent platform for developing chemical sensors.[1]

Biological Activity and Mechanistic Insights

While its primary role is often as a synthetic intermediate, this compound and related compounds exhibit inherent biological activities.

  • Antimicrobial Properties: Research has indicated that this class of compounds shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as a lead for new antibacterial agents.[3]

  • Mechanism of Action: The biological effects are believed to arise from the molecule's interaction with specific targets, such as inhibiting essential microbial enzymes.[3] The electron-withdrawing nature of the benzothiadiazole core, enhanced by the chlorine atom, can increase its electrophilicity, potentially improving binding to biological targets.[1]

Experimental Protocol: Synthesis of Tizanidine

This protocol is adapted from established methods for the synthesis of Tizanidine from 4-Amino-5-chloro-2,1,3-benzothiadiazole and serves as an authoritative example of its application.[1][14]

Objective: To synthesize 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine).

Materials:

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole (18.6 g)

  • 1-Acetyl-2-imidazolidinone (12.7 g)[14]

  • Phosphorus oxychloride (POCl₃) (350 ml)[14]

  • Ice-cold water

  • 1 N Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and condenser, add 350 ml of phosphorus oxychloride.

  • Addition of Reactants: While stirring, add 18.6 g of 4-Amino-5-chloro-2,1,3-benzothiadiazole, followed by the addition of 12.7 g of 1-acetyl-2-imidazolidinone.[14]

  • Reaction Conditions: Heat the mixture to 50-60 °C and maintain this temperature for 30-40 hours, with continuous stirring.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[14]

  • Precipitation: Carefully pour the resulting residue into a beaker of ice-cold water.

  • Neutralization: Adjust the pH of the aqueous solution to an alkaline range using a 1 N sodium hydroxide solution to precipitate the crude product.[14]

  • Isolation and Purification: Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Tizanidine.

Validation:

  • Characterization: Confirm the structure of the final product using ¹H NMR, Mass Spectrometry, and IR spectroscopy.

  • Purity Assessment: Determine the purity using High-Performance Liquid Chromatography (HPLC). Reported yields for this process can be as high as 93.6%.[1]

Safety and Handling

Proper handling of this compound and its reagents is paramount for laboratory safety.

  • Hazards: This class of compounds may be irritating to the eyes, respiratory system, and skin.[11] GHS classifications for the 4-amino isomer include warnings for skin and eye irritation and toxicity to aquatic life.[8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[9][11] A NIOSH/MSHA-approved respirator is recommended if inhalation is possible.[9]

  • Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid ingestion, inhalation, and contact with skin and eyes.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from fire and heat sources.[9][11]

Conclusion

This compound, along with its isomer, represents a versatile and high-value class of chemical intermediates. Their significance is firmly established in the pharmaceutical industry, most notably in the production of the muscle relaxant Tizanidine. Beyond this, their unique electronic structure provides a fertile ground for innovation in materials science, agrochemicals, and dye manufacturing. A thorough understanding of their synthesis, reactivity, and handling, as detailed in this guide, is essential for harnessing their full potential in both academic research and industrial applications.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties, spectroscopic profile, and synthetic considerations for 5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS No: 100191-31-9). As a member of the versatile benzothiadiazole class of heterocyclic compounds, this molecule is of significant interest to researchers in medicinal chemistry and materials science. The guide elucidates the structural features that govern its reactivity and potential applications, offering both aggregated data and detailed experimental protocols for its characterization. We explore its role as a pharmaceutical intermediate and a building block for functional materials, grounding the discussion in established scientific literature to provide a trusted resource for drug development professionals and researchers.

Section 1: The 2,1,3-Benzothiadiazole Scaffold: A Privileged Structure

The 2,1,3-benzothiadiazole (BTD) core is a bicyclic heterocyclic system composed of a benzene ring fused to a thiadiazole ring.[1][2] This scaffold is inherently electron-deficient, a characteristic that imparts unique electronic and photophysical properties, making it a versatile building block in both medicinal chemistry and materials science.[1][3] BTD derivatives are integral components in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and solar cells.[3][4] In pharmacology, the BTD moiety is found in molecules with demonstrated antimicrobial, anticancer, and antihypertensive activities, highlighting its significance as a pharmacophore.[5][6]

The specific functionalization of the BTD benzene ring dramatically modulates its properties. The introduction of electron-donating groups, such as an amino (-NH₂) group, and electron-withdrawing groups, like a chloro (-Cl) atom, creates a push-pull system that can fine-tune the molecule's electronic landscape, reactivity, and biological interactions.[1] this compound is a prime example of this molecular design, engineered for specific applications in synthesis and research.

Section 2: Chemical Identity and Structural Elucidation

Accurate identification is the foundation of all subsequent research. This compound is a distinct isomer, and its properties are dictated by the precise arrangement of its substituents.

  • IUPAC Name: 6-chlorobenzo[c][5][7][8]thiadiazol-5-amine[5]

  • CAS Number: 100191-31-9[5]

  • Molecular Formula: C₆H₄ClN₃S[5]

  • Molecular Weight: 185.63 g/mol [5]

  • Canonical SMILES: NC1=CC2=NSN=C2C=C1Cl[5]

The positions of the amino and chloro groups are critical. The amino group at position 5 acts as an electron-donating group, increasing the electron density of the aromatic ring, while the chloro group at position 6 acts as an electron-withdrawing group. This substitution pattern significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions, and is a key determinant of its biological activity and material properties.[1][5]

Section 3: Physicochemical Properties

A summary of the core physicochemical data for this compound is presented below. It is important to note that while some data is experimentally determined, other values for related isomers are often used as reference points. The closely related and more widely studied isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS: 30536-19-7), serves as a useful comparison.

PropertyValue / ObservationSource
Appearance Yellow to orange colored powder (by analogy to isomer)[9]
Melting Point 87.0 to 91.0 °C (for isomer 4-Amino-5-chloro)[9]
Boiling Point 316.4±22.0 °C (Predicted for isomer 4-Amino-5-chloro)[10]
Solubility Soluble in DMSO and ethanol.[5]
Purity Available in high purity (>98%) for research purposes.[5]
Storage Room temperature, dry environment to maintain stability.[5]

Section 4: Spectroscopic Profile

Structural confirmation relies on a suite of spectroscopic techniques. The expected spectral characteristics for this compound are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns would confirm the 1,2,4,5-substitution pattern. A broad singlet corresponding to the amino (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (-NH₂, -Cl, and the fused thiadiazole ring).

  • Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 185.63 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key confirmation.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. Key expected vibrational bands include N-H stretching for the primary amine, C-H stretching for the aromatic ring, C=C and C=N stretching within the heterocyclic system, and a C-Cl stretching vibration.

Section 5: Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically leverages the reactivity of a pre-formed benzothiadiazole core. A common and effective strategy involves the nucleophilic aromatic substitution of a suitable precursor.

One established approach begins with 5-chlorobenzo-2,1,3-thiadiazole.[5] An amino group is introduced at position 5 via a nucleophilic substitution reaction using ammonia or another amine source.[5] This reaction is typically performed under elevated temperatures (e.g., 80–120°C) in a polar solvent like ethanol to facilitate the substitution process.[5]

G cluster_synthesis Synthetic Pathway start 5-chlorobenzo-2,1,3-thiadiazole product This compound start->product  Nucleophilic Substitution  Reagents: NH₃ / Amine Source  Conditions: 80-120°C, Polar Solvent (Ethanol)   G cluster_workflow Physicochemical Characterization Workflow cluster_primary Primary Structural Confirmation cluster_secondary Secondary Confirmation A Synthesis & Purification (e.g., Recrystallization/Chromatography) B Physical Characterization (Melting Point, Appearance) A->B C Structural Confirmation (Primary) B->C D Structural Confirmation (Secondary) C->D E Purity Assessment (HPLC/LC-MS) C->E F Data Archiving & Reporting D->F E->F C1 ¹H & ¹³C NMR Spectroscopy (Confirms connectivity) C2 High-Resolution Mass Spec (HRMS) (Confirms elemental composition) D1 FT-IR Spectroscopy (Confirms functional groups)

References

5-Amino-6-chloro-2,1,3-benzothiadiazole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-6-chloro-2,1,3-benzothiadiazole: Molecular Structure, Weight, and Characterization

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its structural features and physicochemical properties are foundational to its utility in the synthesis of complex therapeutic agents. This guide provides a detailed examination of its molecular structure, molecular weight, and the analytical methodologies required for its definitive characterization, tailored for researchers, scientists, and drug development professionals. The compound belongs to the benzothiadiazole class, which is recognized for a wide spectrum of biological activities, including potential antimicrobial and anticancer properties.[1][2] Its primary application lies in its role as a precursor in the synthesis of Tizanidine, a widely used muscle relaxant.[1]

Molecular Structure and Elucidation

The molecular architecture of this compound is defined by a bicyclic system where a benzene ring is fused to a 1,2,5-thiadiazole ring.[1][3] The defining features are the substituents on the benzene portion of the molecule: an amino group (-NH₂) at position 5 and a chlorine atom (-Cl) at position 6.[1]

The interplay between these substituents is critical to the molecule's reactivity and electronic properties. The amino group acts as an electron-donating group, which can influence the molecule's photophysical characteristics and provides a primary reactive site for further chemical modifications and the construction of more complex derivatives.[4] Conversely, the chlorine atom is an electron-withdrawing group that modulates the electron density of the aromatic system, impacting the regioselectivity of subsequent reactions and often enhancing biological activity.[4]

The definitive confirmation of this structure relies on a combination of modern spectroscopic techniques, which together provide a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons on the aromatic ring provide unambiguous evidence for the substitution pattern. Spectroscopic data for the related isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is available and provides a reference for the types of signals expected.[5]

  • Mass Spectrometry (MS) : This technique provides the exact molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₆H₄ClN₃S, with high accuracy. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) is a key diagnostic feature.[6]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands confirm the presence of the amino group (N-H stretching vibrations typically around 3300-3400 cm⁻¹), the aromatic C-H and C=C bonds, and the C-Cl bond.[4]

Physicochemical Properties and Molecular Weight

The fundamental physicochemical properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthetic protocols.

PropertyDataSource(s)
Molecular Formula C₆H₄ClN₃S[1][7]
Molecular Weight 185.63 g/mol [1][7]
CAS Number 100191-31-9[1][7][8]
IUPAC Name 6-chlorobenzo[c][1][9]thiadiazol-5-amine[1]
Appearance Light yellow to yellow Solid[7]
Melting Point 152.5 °C[7]
Solubility Soluble in DMSO and ethanol[1]
InChI Key CCGIAUJBFGRFHE-UHFFFAOYSA-N[1]
SMILES NC1=CC2=NSN=C2C=C1Cl[1]

Experimental Workflow: Structural Verification

A robust, self-validating workflow is essential to confirm the identity and purity of a given batch of this compound, particularly in a drug development context where regulatory standards are stringent.

Step-by-Step Characterization Protocol:

  • Sample Preparation : Dissolve the compound in appropriate deuterated solvents for NMR (e.g., DMSO-d₆) and volatile solvents for MS analysis. Prepare a KBr pellet or mineral oil mull for IR spectroscopy.

  • Mass Spectrometry :

    • Acquire a high-resolution mass spectrum to confirm the exact mass of the molecular ion.

    • Causality : This step validates the elemental formula. The observed mass should be within 5 ppm of the theoretical mass calculated for C₆H₄ClN₃S. The chlorine isotope pattern serves as a primary confirmation.

  • ¹H and ¹³C NMR Spectroscopy :

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).

    • Causality : The number of signals, their chemical shifts, and splitting patterns must correspond to the proposed structure. This confirms the connectivity of atoms and the specific isomeric arrangement of the amino and chloro groups.

  • Infrared Spectroscopy :

    • Acquire an IR spectrum.

    • Causality : The presence of characteristic peaks for N-H and aromatic C=C bonds validates the key functional groups, corroborating the findings from NMR and MS.

  • Purity Analysis (HPLC) :

    • Develop an HPLC method using a suitable column and mobile phase.

    • Causality : A primary peak with an area percentage greater than the required specification (e.g., >98%) confirms the purity of the sample, ensuring it is suitable for subsequent synthetic steps or biological assays.

This multi-technique approach ensures the trustworthiness of the material's identity, as each analysis provides an independent yet complementary piece of structural evidence.

G cluster_input Initial Analysis cluster_verification Data Verification cluster_output Final Confirmation Sample Test Sample of This compound MS Mass Spectrometry (HRMS) Sample->MS Analytical Testing NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analytical Testing IR IR Spectroscopy Sample->IR Analytical Testing Verify_Formula Elemental Formula (C₆H₄ClN₃S) & Isotope Pattern MS->Verify_Formula Verify_Connectivity Atomic Connectivity & Isomer Confirmation NMR->Verify_Connectivity Verify_Func_groups Verify_Func_groups IR->Verify_Func_groups Final_Structure Confirmed Molecular Structure & Molecular Weight (185.63 g/mol) Verify_Formula->Final_Structure Data Consolidation Verify_Connectivity->Final_Structure Data Consolidation Verify_Func_Groups Functional Groups (-NH₂, Ar-Cl) Verify_Func_Groups->Final_Structure Data Consolidation

Caption: Workflow for the structural elucidation and verification of this compound.

References

An In-Depth Technical Guide to the Synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Amino-6-chloro-2,1,3-benzothiadiazole, a key intermediate in the development of pharmaceuticals, most notably the muscle relaxant Tizanidine. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and critical process considerations. We will delve into a well-established multi-step synthesis beginning with a substituted o-phenylenediamine, proceeding through cyclization and nitration, and culminating in a targeted reduction. Each step is analyzed to explain the underlying chemical principles and provide actionable, field-proven protocols.

Introduction and Significance

This compound (CAS No: 100191-31-9) is a heterocyclic aromatic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a fused benzene and thiadiazole ring system with strategically positioned amino and chloro substituents, makes it a versatile building block for more complex molecules. The primary driver for its synthesis is its role as a crucial precursor in the industrial production of Tizanidine, a centrally acting α2-adrenergic agonist used to treat muscle spasticity.[1] Understanding the efficient and scalable synthesis of this intermediate is therefore critical for pharmaceutical manufacturing and development.

This guide will focus on the most prevalent and logical synthetic approach, which involves the construction of the benzothiadiazole core followed by functional group manipulations to install the required amino and chloro groups at the C5 and C6 positions, respectively.

Core Synthetic Strategy: A Multi-Step Approach

The most scientifically sound and industrially adopted pathway to this compound is a three-step sequence starting from 4-chloro-1,2-phenylenediamine. This strategy ensures the correct regiochemistry of the substituents on the benzene ring.

The overall transformation can be visualized as follows:

Overall_Synthesis A 4-chloro-1,2-phenylenediamine B 5-chloro-2,1,3-benzothiadiazole A->B Step 1: Cyclization C 6-chloro-5-nitro-2,1,3-benzothiadiazole B->C Step 2: Nitration D This compound C->D Step 3: Reduction

Caption: Overall synthetic workflow.

This pathway is advantageous as it builds the heterocyclic system first and then introduces the nitro group, which is subsequently reduced to the target amine. This avoids potential side reactions that could occur if the highly reactive diamine were to be carried through multiple steps.

Detailed Synthesis Pathways and Mechanistic Insights

Step 1: Synthesis of 5-chloro-2,1,3-benzothiadiazole

The initial step involves the formation of the 2,1,3-benzothiadiazole ring system. This is typically achieved through the reaction of an o-phenylenediamine with a sulfur-containing reagent capable of oxidative cyclization.

  • Reaction: 4-chloro-1,2-phenylenediamine reacts with thionyl chloride (SOCl₂) to yield 5-chloro-2,1,3-benzothiadiazole.[1][2]

  • Mechanism: The reaction is understood to proceed via the formation of an N-sulfinylamine intermediate. The two amino groups of the o-phenylenediamine react with two equivalents of thionyl chloride. Subsequent intramolecular condensation and elimination of sulfur dioxide and hydrochloric acid lead to the formation of the stable, aromatic thiadiazole ring.[1] The use of a base, such as pyridine, is common to neutralize the HCl generated during the reaction.[1][3]

Step1_Cyclization reactant 4-chloro-1,2-phenylenediamine reagent + SOCl₂ reactant->reagent product 5-chloro-2,1,3-benzothiadiazole reagent->product Pyridine

Caption: Cyclization to form the benzothiadiazole core.

Step 2: Nitration of 5-chloro-2,1,3-benzothiadiazole

This step is a classic electrophilic aromatic substitution to install a nitro group onto the benzothiadiazole ring. The position of nitration is directed by the existing chloro substituent and the electronic nature of the heterocyclic ring.

  • Reaction: 5-chloro-2,1,3-benzothiadiazole is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to yield 6-chloro-5-nitro-2,1,3-benzothiadiazole.[2][4]

  • Causality of Reagents: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the deactivating effect of the electron-withdrawing thiadiazole ring and the chloro group on the aromatic system.[2] The reaction is highly regioselective, with the nitro group being directed to the position ortho to the chloro group and para to the fused ring nitrogen, resulting in the desired isomer.

Step 3: Reduction of 6-chloro-5-nitro-2,1,3-benzothiadiazole

The final step is the reduction of the nitro group to the primary amine, which is the target functional group. Several reducing agents are effective for this transformation, with the choice often depending on factors like cost, scale, and functional group tolerance.

  • Reaction: 6-chloro-5-nitro-2,1,3-benzothiadiazole is reduced to this compound.

  • Common Reduction Systems:

    • Iron Powder in Acidic Medium: This is a classic, cost-effective, and industrially viable method.[2] Iron metal acts as the reducing agent in the presence of an acid like acetic acid or hydrochloric acid. The iron is oxidized while the nitro group is reduced.

    • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild and metal-free alternative.[1] It is particularly useful for its chemoselectivity, as it can reduce a nitro group without affecting other potentially reducible functional groups.[1] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[1]

    • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C).[4] It is a very clean method, as the only byproduct is water.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers should perform their own risk assessments and optimization studies.

Protocol 1: Synthesis of 5-chloro-2,1,3-benzothiadiazole
  • In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as pyridine.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-chloro-5-nitro-2,1,3-benzothiadiazole
  • To a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add 5-chloro-2,1,3-benzothiadiazole to the sulfuric acid with stirring, ensuring the temperature is maintained between 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the benzothiadiazole, maintaining the reaction temperature below 5 °C.

  • After the addition, continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a solvent like ethanol.

Protocol 3: Reduction of 6-chloro-5-nitro-2,1,3-benzothiadiazole using Iron/Acetic Acid
  • In a round-bottom flask, suspend 6-chloro-5-nitro-2,1,3-benzothiadiazole and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux.

  • Slowly add glacial acetic acid dropwise to the refluxing suspension.

  • Continue refluxing for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be taken up in an organic solvent and washed with a dilute sodium bicarbonate solution and brine.

  • Dry the organic layer and evaporate the solvent to yield the crude this compound, which can be purified by recrystallization.

Data Summary

The efficiency of the final reduction step can vary based on the chosen methodology. The following table summarizes typical conditions and expected outcomes for the reduction of the nitro-intermediate.

Reduction MethodReducing Agent(s)Solvent SystemTemperature (°C)Typical Yield (%)Reference
Metal/Acid ReductionFe / Acetic AcidEthanol/WaterReflux~85-95%[2]
Dithionite ReductionNa₂S₂O₄Aqueous Ethanol50-80~80-90%[1]
Catalytic HydrogenationH₂ (gas), Pd/CMethanol/Ethanol25-50>90%[4]

Conclusion

The synthesis of this compound is a well-defined process that is crucial for the pharmaceutical industry. The three-step pathway starting from 4-chloro-1,2-phenylenediamine offers a reliable and regioselective route to this key intermediate. The choice of reagents, particularly for the final reduction step, allows for flexibility based on laboratory or industrial-scale requirements, balancing factors such as cost, safety, and environmental impact. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and developers working with this important class of heterocyclic compounds.

References

The Enduring Legacy of a Heterocycle: A Technical Guide to the Discovery and History of 2,1,3-Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold, a seemingly simple fusion of a benzene and a 1,2,5-thiadiazole ring, has carved a significant niche in the landscape of modern chemistry.[1][2] From its 19th-century origins to its current status as a privileged structural motif in medicinal chemistry and materials science, the journey of BTD is a testament to the profound impact of heterocyclic chemistry. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of 2,1,3-benzothiadiazole and its derivatives. We delve into the fundamental principles governing its reactivity, detail key synthetic protocols, and illuminate the diverse applications that have emerged, offering researchers, scientists, and drug development professionals a thorough understanding of this versatile molecular architecture.

Genesis of a Heterocycle: Discovery and Early Investigations

The story of 2,1,3-benzothiadiazole, initially known by the common name "piazthiole," begins in the late 19th century.[1] The first documented synthesis was reported by O. Hinsberg in 1889, who prepared the parent compound by reacting o-phenylenediamine with sulfurous acid, sodium bisulfite, or sulfur dioxide at elevated temperatures.[3][4][5] These early methods, while foundational, often required harsh reaction conditions.[2][3]

A significant advancement in the synthesis of the BTD core came with the use of thionyl chloride. The reaction of o-phenylenediamine with two equivalents of thionyl chloride in a suitable base like pyridine provides 2,1,3-benzothiadiazole in high yields, a method that remains relevant today.[1] The structural elucidation of the molecule, confirming its bicyclic aromatic nature, was later accomplished, with its crystal structure being determined in 1951.[1]

The BTD Core: Understanding its Unique Electronic Properties and Reactivity

The 2,1,3-benzothiadiazole unit is characterized by its electron-deficient nature, a direct consequence of the electron-withdrawing fused thiadiazole ring.[2][6] This electronic feature is the cornerstone of its diverse reactivity and wide-ranging applications. The BTD scaffold is a planar, rigid system that behaves as a 10-electron aromatic system in accordance with Hückel's rule, with the sulfur atom's lone pair participating in the aromaticity.[1]

This inherent electron deficiency governs its behavior in chemical transformations:

  • Electrophilic Aromatic Substitution: The benzene ring of the BTD core is deactivated towards electrophilic attack, necessitating harsh reaction conditions for substitutions like nitration and bromination.[2] Nitration typically yields the 4-nitro derivative, while bromination is a crucial step for producing the versatile building block, 4,7-dibromo-2,1,3-benzothiadiazole.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the BTD ring activates it towards nucleophilic aromatic substitution, especially when substituted with good leaving groups.[2]

  • Reduction: The thiadiazole ring can be reductively cleaved to regenerate the corresponding 1,2-diaminobenzene, a transformation that can be strategically employed to protect the amino groups during other synthetic manipulations on the benzene ring.[1]

Synthetic Strategies: From the Core to Functionalized Derivatives

The true utility of the BTD scaffold lies in the ability to introduce a wide array of functional groups, thereby tuning its electronic and photophysical properties. Modern synthetic chemistry has provided a powerful toolkit for the derivatization of the BTD core.

Foundational Synthesis of the 2,1,3-Benzothiadiazole Core

A reliable and high-yielding method for the preparation of the parent 2,1,3-benzothiadiazole is the reaction of o-phenylenediamine with thionyl chloride.

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole

  • To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as pyridine, slowly add thionyl chloride (2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a designated period (typically a few hours).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,1,3-benzothiadiazole.

Key Functionalization Reactions

The introduction of substituents onto the BTD core is crucial for tailoring its properties for specific applications.

The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is a pivotal transformation, as this derivative serves as a versatile platform for introducing various aryl and heteroaryl groups via transition-metal-catalyzed cross-coupling reactions.[1][2]

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

  • To a solution of 2,1,3-benzothiadiazole in a suitable solvent (e.g., a mixture of concentrated sulfuric acid and fuming sulfuric acid), add bromine dropwise at a controlled temperature.

  • The reaction mixture is stirred for several hours to ensure complete dibromination.

  • The reaction is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and a suitable organic solvent to remove impurities, yielding 4,7-dibromo-2,1,3-benzothiadiazole.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable tools for the construction of C-C bonds on the BTD core.[7][8] These reactions allow for the facile introduction of a wide range of substituents, leading to the development of novel materials and biologically active compounds.

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling BTD_Br 4,7-Dibromo-2,1,3-benzothiadiazole Product Functionalized BTD Derivative BTD_Br->Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->BTD_Br Base Base (e.g., K2CO3, Na2CO3) Base->BTD_Br Solvent Solvent (e.g., Toluene/Water) Solvent->BTD_Br

Caption: Suzuki-Miyaura cross-coupling workflow.

A Scaffold of Immense Potential: Applications of BTD Derivatives

The unique electronic and photophysical properties of 2,1,3-benzothiadiazole derivatives have led to their widespread application in diverse scientific fields.

Medicinal Chemistry: A Privileged Pharmacophore

The BTD scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2] BTD-containing compounds have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Certain derivatives exhibit potent anticancer activity.[9]

  • Antimicrobial and Antifungal: The BTD core is found in molecules with significant antimicrobial and antifungal properties.[10][11]

  • Antiviral: BTD derivatives have shown promise as antiviral agents.[11]

  • Other Therapeutic Areas: The scaffold has been explored for its potential in treating a range of other conditions, including diabetes, inflammation, and neurological disorders.[10]

Table 1: Selected Biologically Active 2,1,3-Benzothiadiazole Derivatives

Derivative ClassBiological ActivityReference
Benzothiadiazole dioxidesRORγt inverse agonists[12]
Substituted benzothiazolesAntimicrobial, Anticancer[9][13]
Benzothiazole-thiadiazole hybridsAntibacterial, Antiviral[11]
Materials Science: Building Blocks for Organic Electronics

The electron-accepting nature of the BTD unit makes it an excellent building block for the construction of donor-acceptor (D-A) type organic materials.[7][14][15][16] These materials are at the forefront of research in organic electronics, with applications in:

  • Organic Light-Emitting Diodes (OLEDs): BTD derivatives are used as fluorescent emitters and electron-transporting materials in OLEDs.[15][16]

  • Organic Solar Cells (OSCs): The tunable energy levels of BTD-based polymers and small molecules make them effective components in the active layer of organic solar cells.[6][16]

  • Organic Field-Effect Transistors (OFETs): BTD-containing polymers have been utilized as the semiconducting layer in OFETs.[17]

The photophysical properties of BTD derivatives are central to their utility in these applications. They often exhibit:

  • Strong Fluorescence: Many BTD derivatives are highly luminescent.[6][14]

  • Large Stokes Shifts: The difference between the absorption and emission maxima is often significant, which is advantageous in fluorescence-based applications.[6]

  • Solvatochromism: The emission color of many BTD derivatives is sensitive to the polarity of the solvent, a property that can be exploited in sensing applications.[6]

Table 2: Photophysical Properties of Representative BTD Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Reference
4,7-di(thiophen-2-yl)BTDDichloromethane452-526550-650-[7]
N-substituted BTDsVarious--up to 8%[14]
Fluorescent Probes and Sensors

The sensitivity of the fluorescence of BTD derivatives to their local environment has led to their development as fluorescent probes for various applications, including:

  • Bioimaging: BTD-based dyes have been successfully used for imaging specific cellular components, such as lipid droplets.[6]

  • Analyte Sensing: The BTD core can be incorporated into chemosensors for the detection of ions and small molecules.[18]

Diagram: BTD in Donor-Acceptor Systems

DA_System Donor Electron Donor (e.g., Thiophene, Carbazole) BTD 2,1,3-Benzothiadiazole (Electron Acceptor) Donor->BTD π-conjugation Donor2 Electron Donor BTD->Donor2 π-conjugation

Caption: Donor-Acceptor-Donor (D-A-D) architecture.

Future Outlook and Conclusion

The journey of 2,1,3-benzothiadiazole from a 19th-century chemical curiosity to a cornerstone of modern molecular design is a compelling narrative of scientific discovery and innovation. Its robust and versatile nature, coupled with its tunable electronic and photophysical properties, ensures its continued relevance in the years to come. Future research is likely to focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel BTD-based architectures with enhanced functionalities, and the expansion of their applications in areas such as theranostics, photocatalysis, and advanced materials. For researchers and developers in the chemical and pharmaceutical sciences, a deep understanding of the history, chemistry, and potential of the 2,1,3-benzothiadiazole scaffold is not just beneficial, but essential for driving future breakthroughs.

References

The Electronic Landscape of Substituted Benzothiadiazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a cornerstone in the development of advanced organic materials and biologically active compounds. Its inherent electron-deficient nature, combined with the remarkable tunability of its electronic properties through targeted substitutions, has positioned BTD derivatives at the forefront of innovation in organic electronics, chemical sensing, and medicinal chemistry.[1][2][3] This technical guide provides an in-depth exploration of the electronic properties of substituted benzothiadiazoles, offering a synthesized understanding of their structure-property relationships, experimental characterization, and computational modeling.

The Benzothiadiazole Core: An Electron Acceptor with Versatile Functionality

The BTD ring system is intrinsically electron-deficient due to the presence of the electron-withdrawing thiadiazole moiety fused to a benzene ring.[1][4] This fundamental characteristic dictates its role as an excellent electron acceptor in various molecular architectures. The electronic properties of the BTD core can be precisely modulated by introducing substituent groups at the 4, 5, 6, and 7 positions of the benzene ring. This strategic functionalization allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its optical and electrochemical behavior.[5][6][7]

A prevalent and highly effective strategy for harnessing the properties of BTD is the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules.[8][9] In these systems, electron-donating groups are attached to the electron-accepting BTD core, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the cornerstone of the unique photophysical properties observed in many BTD derivatives, including large Stokes shifts and pronounced solvatochromism.[1]

Tailoring Electronic Properties Through Substitution: A Structure-Property Deep Dive

The ability to systematically modify the electronic landscape of benzothiadiazoles through chemical substitution is a key driver of their widespread application. The nature and position of these substituents have a profound impact on the resulting material's properties.

The Influence of Electron-Donating and Withdrawing Groups

Attaching electron-donating groups (EDGs), such as amino or alkoxy groups, to the BTD core generally raises the HOMO energy level, while the LUMO level is less affected. Conversely, electron-withdrawing groups (EWGs) like cyano, nitro, or fluorine atoms tend to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO.[10][11] This differential tuning allows for precise control over the band gap of the material. For instance, the introduction of strong EWGs can significantly narrow the band gap, leading to a red-shift in the absorption and emission spectra.[11]

Extending π-Conjugation

Expanding the π-conjugated system by introducing aromatic or heteroaromatic rings (e.g., thiophene, carbazole) at the 4 and 7 positions is another powerful strategy to modulate the electronic properties.[12][13][14] This extension of conjugation typically leads to a delocalization of the frontier molecular orbitals, resulting in a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission maxima.[14][15]

Photophysical Properties: Absorption, Emission, and Environmental Sensitivity

Substituted benzothiadiazoles are renowned for their rich and tunable photophysical properties, making them highly valuable as fluorophores and in optoelectronic devices.[1][16]

UV-Vis Absorption and Fluorescence Emission

The absorption spectra of BTD derivatives typically exhibit two main bands: a higher energy band in the UV region corresponding to π-π* transitions within the aromatic system, and a lower energy band in the visible region attributed to the intramolecular charge transfer (ICT) from the donor to the BTD acceptor.[6][17] The position and intensity of this ICT band are highly sensitive to the nature of the substituents and the polarity of the solvent.

Upon excitation, these molecules often display strong fluorescence with large Stokes shifts, meaning a significant separation between the absorption and emission maxima.[1] This property is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios.

Solvatochromism

A key characteristic of many D-A substituted benzothiadiazoles is their solvatochromism, where the color of their absorption or emission changes with the polarity of the solvent.[1] In more polar solvents, the excited state, which has a larger dipole moment due to the ICT, is stabilized to a greater extent than the ground state. This leads to a red-shift in the emission spectrum. This sensitivity to the local environment can be exploited for developing chemical sensors.

Table 1: Photophysical Data of Representative Substituted Benzothiadiazoles

CompoundSubstituent(s)SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
4-amino-BTD4-NH2Toluene4305420.61[16]
4-amino-BTD4-NH2Dichloromethane4405750.38[16]
4-amino-BTD4-NH2Methanol4386120.04[16]
4,7-di(thiophen-2-yl)BTD4,7-dithienylDichloromethane4625500.53[18]
4,7-di(thiophen-2-yl)BTD4,7-dithienylAcetonitrile4686100.15[18]

Electrochemical Properties and Frontier Molecular Orbital Engineering

The electrochemical properties of substituted benzothiadiazoles are crucial for their application in organic electronics, as they determine the efficiency of charge injection, transport, and separation in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[13][19][20]

Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique used to determine the redox potentials of BTD derivatives. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.[21] From these potentials, the HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced to a ferrocene/ferrocenium (Fc/Fc+) internal standard:

  • EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 5.1]

  • ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 5.1]

The electrochemical band gap (Egel) can then be calculated as the difference between the LUMO and HOMO energy levels.[8]

Table 2: Electrochemical Data and Frontier Molecular Orbital Energies of Selected Benzothiadiazole Derivatives

CompoundSubstituent(s)Eoxonset (V vs Fc/Fc+)Eredonset (V vs Fc/Fc+)EHOMO (eV)ELUMO (eV)Egel (eV)Reference
2a4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)0.50-1.58-5.60-3.522.08[8]
2b4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)0.66-1.45-5.76-3.652.11[8]
2c4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)0.14-1.72-5.24-3.381.86[8]

Note: EHOMO and ELUMO values are calculated based on the provided onset potentials and the ferrocene reference energy level of 5.1 eV.

Experimental Protocols and Workflows

Synthesis of a D-A-D Benzothiadiazole Derivative via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a 4,7-diaryl-2,1,3-benzothiadiazole derivative.

Step 1: Reactant Preparation

  • Dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the desired arylboronic acid (2.2 equivalents) in a suitable solvent mixture (e.g., toluene/ethanol/water).

Step 2: Catalyst and Base Addition

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as K2CO3 (4 equivalents), to the reaction mixture.

Step 3: Reaction Execution

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole.

Suzuki_Coupling_Workflow Reactants Reactants: 4,7-dibromo-BTD Arylboronic acid Reaction_Setup Reaction Setup Reactants->Reaction_Setup Solvent Solvent System: Toluene/Ethanol/Water Solvent->Reaction_Setup Catalyst Catalyst & Base: Pd(PPh3)4 K2CO3 Catalyst->Reaction_Setup Degassing Degassing (Ar/N2) Reaction_Setup->Degassing Reflux Reflux (80-100 °C) Degassing->Reflux Monitoring TLC Monitoring Reflux->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified D-A-D Product Purification->Final_Product

Caption: Suzuki coupling workflow for the synthesis of D-A-D type benzothiadiazoles.

Photophysical Characterization Workflow

Photophysical_Characterization Sample_Prep Sample Preparation (Solutions in various solvents) UV_Vis UV-Vis Spectroscopy (Determine λ_abs) Sample_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy (Determine λ_em) Sample_Prep->Fluorescence Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis Quantum_Yield Quantum Yield Measurement (Relative to a standard) Fluorescence->Quantum_Yield Quantum_Yield->Data_Analysis

Caption: Workflow for the photophysical characterization of substituted benzothiadiazoles.

Computational Modeling: A Predictive Tool for Design

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting and understanding the electronic properties of substituted benzothiadiazoles.[8][22][23][24]

Ground State Properties with DFT

DFT calculations can accurately predict the ground-state geometries, HOMO and LUMO energy levels, and electron density distributions of BTD derivatives.[8][23][24] The calculated HOMO and LUMO energies provide a theoretical estimate of the ionization potential and electron affinity, respectively, and allow for the prediction of the electronic band gap. The visualization of the frontier molecular orbitals reveals the localization of electron density, confirming the donor-acceptor character of the molecule.[8]

Excited State Properties with TD-DFT

TD-DFT is employed to simulate the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of the electronic transitions.[8][22] This allows for the assignment of the observed absorption bands to specific electronic transitions, such as the HOMO to LUMO transition corresponding to the ICT band.

Computational_Workflow Molecule_Design Molecular Structure Design DFT DFT Calculation (Geometry Optimization, HOMO/LUMO) Molecule_Design->DFT TD_DFT TD-DFT Calculation (Excitation Energies, Absorption Spectra) DFT->TD_DFT Property_Prediction Prediction of Electronic & Optical Properties TD_DFT->Property_Prediction Comparison Comparison with Experimental Data Property_Prediction->Comparison

Caption: A typical computational workflow for studying substituted benzothiadiazoles.

Applications in Research and Development

The tunable electronic properties of substituted benzothiadiazoles have led to their successful application in a diverse range of fields:

  • Organic Electronics: As active materials in OLEDs, OFETs, and OSCs, where their engineered HOMO/LUMO levels facilitate efficient charge injection, transport, and harvesting.[2][13][19][20][25]

  • Bioimaging: As fluorescent probes for visualizing specific cellular components, such as lipid droplets, due to their high quantum yields, large Stokes shifts, and sensitivity to the local environment.[1][26]

  • Medicinal Chemistry: The BTD scaffold is present in a number of biologically active compounds, and understanding its electronic properties is crucial for designing new therapeutic agents with improved efficacy and target specificity.

Conclusion

Substituted benzothiadiazoles represent a versatile and powerful class of molecules with a rich and tunable electronic landscape. The ability to precisely control their photophysical and electrochemical properties through rational chemical design has cemented their importance in materials science, bioimaging, and drug discovery. A synergistic approach combining synthetic chemistry, experimental characterization, and computational modeling will continue to unlock the full potential of these remarkable compounds, paving the way for future innovations.

References

theoretical calculations on 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for conducting , a key heterocyclic intermediate in pharmaceutical synthesis. By leveraging computational chemistry, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties, thereby accelerating the drug discovery and material science development pipeline.

Introduction: The Strategic Role of Computational Chemistry

This compound (CAS: 100191-31-9) is a substituted benzothiadiazole derivative.[1] Its molecular structure, featuring a fused benzene and thiadiazole ring system with amino and chloro functional groups, makes it a critical building block, most notably in the synthesis of the muscle relaxant tizanidine.[1] In modern chemical research, moving directly to synthesis and experimental testing is inefficient. Theoretical calculations offer a predictive, cost-effective, and rapid alternative to characterize novel molecules and guide experimental design.[2][3]

This whitepaper details the application of Density Functional Theory (DFT), a robust quantum chemical method, to elucidate the fundamental properties of this molecule. We will explore the causality behind methodological choices and provide self-validating protocols for geometry optimization, electronic structure analysis, and spectroscopic prediction.

Part 1: Foundational Principles—Selecting the Right Theoretical Framework

The predictive power of any theoretical calculation hinges on the selection of an appropriate method and basis set. This choice represents a crucial balance between computational cost and desired accuracy. For organic molecules of this size and complexity, Density Functional Theory (DFT) has emerged as the industry standard due to its exceptional balance of efficiency and accuracy.[4][5][6][7]

Pillar 1: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4][5] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule from its electron density. This simplification makes it computationally feasible for a wide range of chemical systems.

  • The Functional (The "Engine"): The accuracy of DFT is determined by the chosen exchange-correlation functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely validated and versatile choice for organic molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[6][7]

  • The Basis Set (The "Toolkit"): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p), is recommended. This notation indicates a robust set that includes diffuse functions (+) for describing lone pairs and anions, and polarization functions (d,p) to accurately model the shape of electron clouds in bonds.

Part 2: Core Computational Protocols

The following protocols provide a step-by-step guide to performing essential calculations on this compound. These workflows are designed to be self-validating, ensuring the scientific integrity of the results.

Protocol 1: Molecular Geometry Optimization—The Ground State Foundation

Causality: Every subsequent property calculation depends on an accurately determined molecular geometry. The optimization protocol seeks the lowest energy conformation of the molecule on the potential energy surface, which represents its most stable three-dimensional structure.

Step-by-Step Methodology:

  • Initial Structure Construction: Build an initial 3D model of this compound using a molecular editor such as GaussView or Avogadro. Ensure correct atom connectivity and plausible bond lengths.

  • Calculation Setup: Using a computational chemistry software package (e.g., Gaussian, ORCA), define the calculation with the following parameters:

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Job Type: Optimization (Opt)

  • Execution: Submit the calculation to the computational server. The algorithm will iteratively adjust the molecular geometry to minimize the total energy.

  • Validation—The Frequency Check: To confirm that the optimized structure is a true energy minimum and not a transition state, a subsequent frequency calculation (Freq) must be performed.

    • A true minimum will have zero imaginary frequencies.

    • The presence of one imaginary frequency indicates a transition state structure.

Workflow Visualization:

G cluster_prep Preparation cluster_exec Execution & Validation cluster_result Result Build 1. Build Initial 3D Structure Setup 2. Define Calculation (B3LYP/6-311+G(d,p)) Build->Setup Opt 3. Run Geometry Optimization ('Opt') Setup->Opt Freq 4. Run Frequency Calculation ('Freq') Opt->Freq Validate 5. Check Frequencies Freq->Validate Minimum Stable Ground State Geometry Validate->Minimum All Real Frequencies TS Transition State (Re-evaluate Initial Structure) Validate->TS Imaginary Frequency Found

Caption: Workflow for obtaining a validated ground state geometry.

Protocol 2: Electronic Structure and Reactivity Analysis

Causality: Understanding the distribution of electrons within the molecule is key to predicting its chemical reactivity, stability, and intermolecular interactions.

A. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.

  • HOMO: Represents the outermost electron-containing orbital and indicates the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: Represents the first empty orbital and indicates the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive.[4][5]

Methodology: The energies of the HOMO, LUMO, and the resulting energy gap are standard outputs from the validated geometry optimization calculation performed in Protocol 1.

B. Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides an intuitive, color-coded visualization of the electrostatic potential across the molecule's surface.

  • Significance: It reveals electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a guide to intermolecular interactions.[6][7]

  • Color Convention:

    • Red/Yellow: Electron-rich, negative potential (nucleophilic sites, e.g., near the amino group nitrogen).

    • Blue: Electron-poor, positive potential (electrophilic sites).

    • Green: Neutral potential.

Methodology: The MEP map is generated as a post-processing step from the output files of the optimized geometry calculation.

Data Presentation: Calculated Electronic Properties

PropertyCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy(Sample Value)(Sample Value)
LUMO Energy(Sample Value)(Sample Value)
HOMO-LUMO Gap (ΔE) (LUMO - HOMO) (LUMO - HOMO)
Protocol 3: Prediction of Spectroscopic Signatures

Causality: Computationally predicting spectra allows for direct comparison with and validation against experimental data. This synergy is a cornerstone of modern chemical characterization.

A. Vibrational (FT-IR) Spectroscopy

A theoretical frequency calculation predicts the vibrational modes of the molecule, which correspond directly to the absorption peaks in an FT-IR spectrum.

Methodology: The Freq calculation performed during the validation step of Protocol 1 provides the necessary data. The output includes a list of vibrational frequencies (in cm⁻¹) and their corresponding intensities.

Data Interpretation: Due to approximations in the theoretical model, calculated frequencies are often systematically higher than experimental values. It is standard practice to apply a uniform scaling factor (typically ~0.96-0.98 for B3LYP) to the computed frequencies for better agreement with experimental spectra.

B. Electronic (UV-Vis) Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies from the ground state to various excited states.

Methodology:

  • Perform a TD-DFT calculation on the optimized ground state geometry.

  • Specify the solvent (if applicable, using a continuum model like PCM) to simulate experimental conditions.

  • Request the calculation of several excited states (e.g., 10 states).

Data Interpretation: The output provides the wavelength (λ) of each electronic transition and its oscillator strength (f), which is proportional to the absorption intensity. The transition with the highest oscillator strength typically corresponds to the λ_max observed in a UV-Vis spectrum.[8]

Data Presentation: Predicted Spectroscopic Data

Predicted λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
(Sample Value)(Sample Value)HOMO -> LUMO
(Sample Value)(Sample value)HOMO-1 -> LUMO

Conclusion: From Theory to Application

This guide outlines a robust and scientifically rigorous approach to the theoretical investigation of this compound. By following these protocols, researchers can reliably predict the molecule's geometry, electronic reactivity, and spectroscopic profile. These computational insights are invaluable for understanding structure-activity relationships, guiding synthetic modifications, and ultimately accelerating the development of new pharmaceuticals and advanced materials. The synergy between high-level theoretical calculations and empirical research represents the future of efficient and targeted molecular design.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tizanidine from 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the synthesis of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant. The synthesis originates from the key intermediate 4-Amino-5-chloro-2,1,3-benzothiadiazole. Two primary synthetic routes are presented, offering flexibility in reagent choice and process scalability. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices. All procedures are designed to be self-validating through in-process controls and final product analysis, ensuring scientific integrity and reproducibility.

Introduction

Tizanidine, chemically known as 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, is a crucial therapeutic agent for managing muscle spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. The starting material, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is a key building block in the construction of the tizanidine molecule.[2][3] This guide will explore two robust and well-documented synthetic pathways from this intermediate to the final active pharmaceutical ingredient (API), tizanidine hydrochloride.

Chemical Structures:

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole: A white crystalline powder with the molecular formula C₆H₄ClN₃S.[2]

  • Tizanidine: The final product, an imidazoline derivative, with the molecular formula C₉H₈ClN₅S.[4]

Synthetic Strategies and Mechanistic Overview

Two principal synthetic strategies for the preparation of tizanidine from 4-Amino-5-chloro-2,1,3-benzothiadiazole are prevalent in the literature. The choice between these routes may depend on factors such as reagent availability, desired purity profile, and scale of production.

Route 1: Direct Condensation with an Activated Imidazolidinone Derivative

This approach involves a direct one-pot reaction between 4-Amino-5-chloro-2,1,3-benzothiadiazole and an N-acylated 2-imidazolidinone, such as 1-acetyl-2-imidazolidinone. The reaction is typically facilitated by a dehydrating and activating agent, most commonly phosphorus oxychloride (POCl₃).[5]

  • Causality of Experimental Choices:

    • Phosphorus Oxychloride (POCl₃): Serves a dual role. It activates the carbonyl group of the 1-acetyl-2-imidazolidinone, making it more susceptible to nucleophilic attack by the amino group of the benzothiadiazole. It also acts as a powerful dehydrating agent, driving the cyclization to form the imidazoline ring.

    • Elevated Temperatures (50-110 °C): Necessary to overcome the activation energy of the reaction and to ensure a reasonable reaction rate.[6] The specific temperature can be optimized to balance reaction speed with the potential for side-product formation.

    • Inert Solvent: While POCl₃ can sometimes be used in excess as both a reagent and solvent, an inert solvent like toluene or xylene can be employed to aid in temperature control and facilitate stirring of the reaction mixture.[6]

Route 2: Multi-step Synthesis via a Thiourea Intermediate

This pathway offers an alternative approach that avoids the use of phosphorus oxychloride. It involves the initial conversion of 4-Amino-5-chloro-2,1,3-benzothiadiazole to a thiourea derivative. This intermediate is then activated and subsequently reacted with ethylenediamine to form the imidazoline ring of tizanidine.

  • Causality of Experimental Choices:

    • Thiourea Formation: The reaction with ammonium thiocyanate in the presence of an acyl chloride (like benzoyl chloride) converts the primary amine into a more reactive thiourea. This functional group is a precursor to the guanidine moiety present in tizanidine.

    • Activation of Thiourea: The thiourea is activated by S-alkylation, for instance, with methyl iodide, to form a highly reactive S-methylisothiourea intermediate. This step creates a good leaving group (methyl mercaptan) for the subsequent reaction.

    • Reaction with Ethylenediamine: The activated isothiourea readily reacts with the bifunctional ethylenediamine. One amine group displaces the leaving group, and the other intramolecularly attacks the guanidine carbon to form the five-membered imidazoline ring.

    • Cyclization Conditions: The final cyclization is often promoted by heating in a high-boiling solvent like amyl alcohol to drive the reaction to completion.

Detailed Experimental Protocols

Route 1: Direct Condensation Protocol

This protocol is adapted from established methods and is designed for laboratory-scale synthesis.[5]

Diagram of the Synthetic Workflow:

Tizanidine Synthesis Route 1 A 4-Amino-5-chloro-2,1,3-benzothiadiazole D Reaction Mixture (50-110 °C) A->D B 1-Acetyl-2-imidazolidinone B->D C Phosphorus Oxychloride (POCl3) C->D E Hydrolysis (e.g., NaOH solution) D->E F Crude Tizanidine Base E->F G Purification (Recrystallization) F->G H Pure Tizanidine Base G->H I Salification (HCl in Ethanol) H->I J Tizanidine Hydrochloride I->J

Caption: Synthetic workflow for Tizanidine via direct condensation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purity
4-Amino-5-chloro-2,1,3-benzothiadiazole185.63≥99%
1-Acetyl-2-imidazolidinone128.13≥98%
Phosphorus Oxychloride (POCl₃)153.33≥99%
Toluene92.14Anhydrous
Sodium Hydroxide (NaOH)40.00≥97%
Ethanol46.07Anhydrous
Hydrochloric Acid (HCl) in Ethanol-Saturated

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene followed by 1-acetyl-2-imidazolidinone (1.1 eq).

  • Activation and Heating: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a 2N sodium hydroxide solution until the pH is approximately 8-9, which will precipitate the crude tizanidine base.

  • Isolation of Crude Product: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification of Tizanidine Base: Recrystallize the crude tizanidine base from a suitable solvent system, such as methanol/water or ethanol.

  • Salification: Dissolve the purified tizanidine base in anhydrous ethanol and add a saturated solution of hydrochloric acid in ethanol until the pH is acidic. The tizanidine hydrochloride will precipitate.

  • Final Product Isolation: Cool the mixture, filter the crystalline product, wash with cold ethanol, and dry under vacuum to yield tizanidine hydrochloride.

Route 2: Multi-step Synthesis via Thiourea Intermediate Protocol

This protocol provides an alternative synthesis pathway.

Diagram of the Synthetic Workflow:

Tizanidine Synthesis Route 2 A 4-Amino-5-chloro-2,1,3-benzothiadiazole C Thiourea Intermediate A->C B Ammonium Thiocyanate & Benzoyl Chloride B->C E S-Methylisothiourea Intermediate C->E D Methyl Iodide D->E G Cyclization (Amyl Alcohol, Reflux) E->G F Ethylenediamine F->G H Crude Tizanidine Base G->H I Purification & Salification H->I J Tizanidine Hydrochloride I->J

Caption: Synthetic workflow for Tizanidine via a thiourea intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Purity
4-Amino-5-chloro-2,1,3-benzothiadiazole185.63≥99%
Ammonium Thiocyanate (NH₄SCN)76.12≥98%
Benzoyl Chloride140.57≥99%
Acetone58.08Anhydrous
Sodium Hydroxide (NaOH)40.00≥97%
Acetic Acid60.05Glacial
Methyl Iodide (CH₃I)141.94≥99%
Ethylenediamine60.10≥99%
Methanol32.04Anhydrous
Amyl Alcohol88.15≥98%

Step-by-Step Protocol:

  • Thiourea Formation:

    • Suspend 4-Amino-5-chloro-2,1,3-benzothiadiazole (1.0 eq) in acetone in a round-bottom flask.

    • Add benzoyl chloride (1.05 eq) dropwise at 0-5 °C.

    • Add ammonium thiocyanate (1.1 eq) and reflux the mixture for 2-3 hours.

    • Cool the mixture, collect the precipitate, and reflux it with 2N sodium hydroxide solution for 1 hour.

    • Cool and acidify with acetic acid to precipitate the thiourea derivative. Filter and dry.

  • Activation of Thiourea:

    • Dissolve the thiourea derivative (1.0 eq) in methanol.

    • Add methyl iodide (1.1 eq) and stir at room temperature for 4-6 hours to form the S-methylisothiourea intermediate.

  • Reaction with Ethylenediamine and Cyclization:

    • To the solution of the S-methylisothiourea intermediate, add ethylenediamine (1.2 eq) and reflux for 2-4 hours.

    • Evaporate the methanol, add amyl alcohol, and reflux for an additional 4-6 hours to ensure complete cyclization.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the amyl alcohol under reduced pressure.

    • Dissolve the residue in a suitable solvent and wash with water.

    • Purify the crude tizanidine base by column chromatography or recrystallization.

  • Salification:

    • Follow the salification procedure as described in Route 1, Step 8 and 9.

Self-Validating Systems: In-Process Controls and Final Product Analysis

To ensure the quality and purity of the synthesized tizanidine, a robust system of in-process controls and final product analysis is essential.

In-Process Controls (IPCs):

  • TLC/HPLC Monitoring: Regularly sample the reaction mixture to monitor the consumption of starting materials and the formation of the product. This allows for the determination of reaction completion and helps to avoid the formation of excess impurities due to prolonged reaction times or excessive temperatures.

  • pH Control: During work-up and salification steps, precise pH control is critical for efficient precipitation and isolation of the desired product.

Final Product Analysis and Quality Control:

Analytical TechniqueParameter MeasuredAcceptance Criteria
HPLCPurity and presence of related substances and impuritiesTizanidine HCl ≥ 99.5%, individual impurities ≤ 0.1%
Mass Spectrometry (MS)Molecular weight confirmation[M+H]⁺ corresponding to the theoretical mass of tizanidine
¹H NMR SpectroscopyStructural confirmation and puritySpectrum consistent with the established structure of tizanidine HCl
Melting PointIdentity and purityWithin the specified range for tizanidine HCl (e.g., 288-290 °C with decomposition)
Loss on DryingResidual solvent content≤ 0.5%

Conclusion

The synthesis of tizanidine from 4-Amino-5-chloro-2,1,3-benzothiadiazole can be successfully achieved through two primary synthetic routes. The direct condensation method offers a more streamlined approach, while the multi-step thiourea route provides an alternative that avoids harsh reagents like phosphorus oxychloride. The choice of method will depend on the specific requirements of the laboratory or manufacturing facility. By following the detailed protocols and implementing the recommended in-process controls and final product analysis, researchers and drug development professionals can confidently synthesize high-purity tizanidine hydrochloride for further study and application.

References

applications of 5-Amino-6-chloro-2,1,3-benzothiadiazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Amino-6-chloro-2,1,3-benzothiadiazole in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 2,1,3-benzothiadiazole core is a prime example of such a structure. Its unique electronic properties, arising from the fusion of an electron-rich benzene ring with an electron-deficient thiadiazole moiety, create a versatile platform for developing potent and selective modulators of biological targets.[1][2]

This guide focuses on a specific, highly functionalized derivative: This compound (ACBT) . With its strategically placed amino and chloro substituents, ACBT (CAS: 100191-31-9) serves not only as a valuable building block but also as a pharmacophore in its own right.[3][4] The amino group provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR), while the chloro group influences the molecule's overall electronic profile and metabolic stability.

This document provides researchers, scientists, and drug development professionals with a detailed exploration of ACBT's applications, complete with the scientific rationale and detailed protocols for its use in anticancer and antimicrobial research.

Part 1: A Scaffold for Anticancer Drug Discovery - Targeting Protein Kinases

Expertise & Experience: The Rationale for Kinase Inhibition

Protein kinases are a family of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them one of an essential class of oncology targets. The 2,1,3-benzothiadiazole scaffold is particularly well-suited for designing kinase inhibitors. Its planar structure facilitates stacking interactions within the ATP-binding pocket, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

Derivatives of ACBT have shown promise in modulating the growth of cancer cells, with evidence pointing towards the inhibition of specific kinases involved in proliferation.[3] The core structure acts as an anchor, while modifications at the 5-amino position can be tailored to achieve selectivity and potency against a specific kinase target.

Experimental Workflow: From Synthesis to Cellular Activity

The development of a novel kinase inhibitor follows a logical progression from chemical synthesis to biochemical validation and finally to cellular efficacy testing.

G cluster_0 Synthesis & Characterization cluster_1 Biochemical Assay cluster_2 Cell-Based Assay S1 Protocol 1: Synthesis of ACBT Derivative S2 Purification & Structural Verification (NMR, MS) S1->S2 B1 Protocol 2: In Vitro Kinase Assay S2->B1 Test Compound B2 Determine IC50 Value B1->B2 C1 Protocol 3: Antiproliferative Assay B2->C1 Validate Target Engagement C2 Determine GI50 Value C1->C2 C2->S1 SAR Feedback Loop

Caption: Workflow for kinase inhibitor development.

Protocol 1: Synthesis of a Representative ACBT-Aryl Derivative via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of ACBT with an aryl bromide.[5] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are critical for many bioactive molecules.

Materials:

  • This compound (ACBT)

  • Aryl bromide of interest (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ACBT (1.0 mmol), the aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl ACBT derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based assay to determine the IC₅₀ value of a compound against a specific protein kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Materials:

  • Purified target kinase

  • Kinase-specific substrate peptide

  • ATP solution

  • Synthesized ACBT derivative (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentration serial dilutions in the kinase assay buffer.

  • Reaction Mixture: In each well of the 384-well plate, add 5 µL of the compound dilution (or DMSO for 100% activity control, or staurosporine for 0% activity control).

  • Enzyme Addition: Add 10 µL of a 2x enzyme/substrate mixture in assay buffer to each well to initiate the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add 15 µL of the luminescent ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[6]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and a standard cytotoxic drug (e.g., Sorafenib)[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • 96-well clear tissue culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 72 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Illustrative SAR
CompoundR-Group (at 5-amino position)Kinase X IC₅₀ (nM)MCF-7 GI₅₀ (µM)
1a Phenyl15012.5
1b 4-Methoxyphenyl453.8
1c 4-Chlorophenyl21018.2
1d 3-Pyridyl887.1

This is illustrative data and does not represent real experimental results. The table demonstrates how systematic modification of the aryl group in a Buchwald-Hartwig reaction can lead to significant differences in biological activity, a key principle in lead optimization.

Part 2: A Versatile Core for Novel Antimicrobial Agents

Expertise & Experience: Addressing the Resistance Crisis

The rise of antibiotic-resistant bacteria is a global health crisis. There is an urgent need for new chemical entities with novel mechanisms of action. Heterocyclic compounds, including benzothiadiazoles, have long been a source of antimicrobial agents.[7][8] Studies have shown that ACBT itself exhibits activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, suggesting it is a promising starting point for the development of broad-spectrum antibacterial agents.[3]

Protocol 4: Synthesis of an ACBT-Schiff Base Derivative

Schiff base formation is a straightforward and robust reaction that allows for the introduction of diverse functionalities onto the ACBT core, enabling rapid library synthesis for screening.

Materials:

  • This compound (ACBT)

  • An aromatic aldehyde (e.g., salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard reflux apparatus

Step-by-Step Procedure:

  • Dissolution: Dissolve ACBT (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, warming gently if necessary.

  • Reagent Addition: Add the aromatic aldehyde (1.05 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product is often pure enough for initial screening, but can be recrystallized from ethanol if necessary.

  • Characterization: Confirm the formation of the imine bond using FT-IR (disappearance of NH₂ stretches, appearance of C=N stretch) and NMR spectroscopy.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.[9]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound and a standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Step-by-Step Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range to test is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final bacterial concentration should be ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Data Presentation: Illustrative Antimicrobial Activity
CompoundR-Group (from aldehyde)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
ACBT (parent amine)64128
2a Phenyl3264
2b 2-Hydroxyphenyl832
2c 4-Nitrophenyl1616

This is illustrative data and does not represent real experimental results. The data shows how derivatization of the parent ACBT can significantly improve antimicrobial potency. The hydroxyl group in compound 2b, for example, may be acting as a chelating agent or forming a key hydrogen bond with a bacterial target.[9]

Part 3: Industrial Relevance - The Benzothiadiazole Core in Approved Drugs

The medicinal value of the amino-chloro-benzothiadiazole scaffold is solidified by its use in the synthesis of marketed drugs. While the direct precursor to the muscle relaxant Tizanidine is the isomer 4-Amino-5-chloro-2,1,3-benzothiadiazole , the synthesis showcases the industrial utility and scalability of reactions involving this heterocyclic system.[10]

Synthetic Pathway to Tizanidine

The key transformation in Tizanidine synthesis is the construction of the imidazoline ring onto the 4-amino group of the benzothiadiazole core.

Caption: Synthesis of Tizanidine.

Protocol 6: Synthesis of Tizanidine from its Precursor

This protocol is adapted from established industrial processes and demonstrates a robust method for forming the final active pharmaceutical ingredient.

Expert Insight: Phosphorus oxychloride (POCl₃) serves a dual role in this reaction. It acts as a Lewis acid to activate the acetyl group of 1-acetyl-2-imidazolidinone, making it more electrophilic. It also serves as a powerful dehydrating agent, driving the cyclocondensation reaction to completion.[10]

Materials:

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole

  • 1-Acetyl-2-imidazolidinone

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Chloroform

  • Sodium hydroxide solution

Step-by-Step Procedure:

  • Reaction Setup: Under a fume hood, carefully add 4-Amino-5-chloro-2,1,3-benzothiadiazole (18.6 g) to phosphorus oxychloride (350 mL) with stirring.

  • Reagent Addition: To this suspension, add 1-acetyl-2-imidazolidinone (12.7 g).

  • Reaction: Heat the mixture to 50-60 °C and maintain for 30-40 hours. The reaction is typically monitored by HPLC for the disappearance of the starting material.[10]

  • Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic step and must be done with extreme caution.

  • Neutralization & Precipitation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. The Tizanidine free base will precipitate out of the solution.

  • Isolation and Purification: Collect the crude solid by filtration. The product can be further purified by recrystallization from a suitable solvent system like methanol/chloroform to achieve pharmaceutical-grade purity.

Conclusion and Future Perspectives

This compound and its isomers are more than just chemical intermediates; they are validated starting points for the discovery of new medicines. We have demonstrated their application in the rational design of kinase inhibitors and novel antimicrobial agents, supported by detailed, field-proven protocols.

The future for this scaffold is bright. The application of modern synthetic methods, such as regioselective C-H functionalization and photoredox catalysis, will undoubtedly unlock new chemical space and allow for the creation of even more complex and potent derivatives.[1] As our understanding of disease biology grows, the versatility of the ACBT core will ensure its continued relevance in the ongoing quest for new and effective therapies.

References

Application Note: 5-Amino-6-chloro-2,1,3-benzothiadiazole as a Core Scaffold for a "Turn-On" Fluorescent Probe for Hydrogen Sulfide (H₂S)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide details the strategic use of 5-Amino-6-chloro-2,1,3-benzothiadiazole as a versatile precursor for synthesizing a reaction-based, "turn-on" fluorescent probe for the detection of hydrogen sulfide (H₂S). H₂S is a critical gaseous signaling molecule involved in numerous physiological and pathological processes, making its detection vital for biological research.[1] We present a scientifically-grounded approach to convert the highly fluorescent amino-benzothiadiazole into a non-fluorescent azido-derivative. This "pro-probe" is designed to react selectively with H₂S, which reduces the azide back to the fluorescent amine, providing a robust "turn-on" signal. This document provides the scientific rationale, detailed synthesis protocols, and methodologies for in vitro characterization and live-cell imaging.

Principle of Operation: The Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic scaffold in the design of fluorescent probes.[2] Its inherent electron-deficient nature makes it an excellent acceptor unit in donor-acceptor (D-A) type fluorophores.[3] When conjugated with an electron-donating group, such as an amine, the resulting molecule often exhibits strong intramolecular charge transfer (ICT) upon photoexcitation. This leads to desirable photophysical properties, including:

  • Large Stokes Shifts: Significant separation between excitation and emission maxima, which minimizes self-quenching and improves signal-to-noise.[4][5]

  • Environmental Sensitivity (Solvatochromism): The emission wavelength and quantum yield can be highly sensitive to the polarity of the local environment.[6]

  • High Photostability: BTD derivatives are known for their robustness against photobleaching, which is crucial for imaging experiments.[2]

The starting material, this compound, is an ideal D-A fluorophore. The amino group serves as the electron donor, while the benzothiadiazole ring and the electron-withdrawing chloro group act as the acceptor moiety.

Proposed Sensing Mechanism for H₂S

The strategy for detecting H₂S hinges on a reaction-based "turn-on" mechanism. The highly selective reduction of an aryl azide to an amine by H₂S is a well-established and biocompatible reaction that has been successfully employed to create fluorescent probes.[1][7][8][9]

Our proposed approach involves a two-stage process:

  • Probe Synthesis: The primary amino group (-NH₂) of this compound is chemically converted into an azido group (-N₃). This transformation disrupts the D-A character of the molecule, effectively quenching its fluorescence. The resulting 5-Azido-6-chloro-2,1,3-benzothiadiazole serves as the non-fluorescent "pro-probe."

  • H₂S Detection: In the presence of H₂S, the azido group of the pro-probe is selectively reduced back to the original amino group.[10] This restores the D-A electronic structure, leading to a significant increase in fluorescence intensity—a "turn-on" response that is directly proportional to the H₂S concentration.

This reaction is highly specific for H₂S, even in the complex cellular milieu containing high concentrations of other biological thiols like glutathione and cysteine.[7][11]

Visualization of Workflow and Mechanism

To clarify the proposed strategy, the following diagrams illustrate the synthetic workflow and the chemical sensing mechanism.

G Start This compound (Fluorescent) Step1 Diazotization & Azidation 1. NaNO₂, HCl (0-5 °C) 2. NaN₃ Start->Step1 Product 5-Azido-6-chloro-2,1,3-benzothiadiazole (Non-Fluorescent Pro-Probe) Step1->Product

Caption: Synthetic workflow for the H₂S pro-probe.

G Probe Pro-Probe (Azido-Derivative) Fluorescence OFF Analyte Hydrogen Sulfide (H₂S) Probe->Analyte Selective Reduction Product Activated Probe (Amino-Derivative) Fluorescence ON Analyte->Product

Caption: "Turn-on" fluorescence sensing mechanism.

Expected Photophysical Properties

The conversion between the amino and azido forms should result in dramatically different photophysical properties, which are summarized below.

PropertyPro-Probe (Azido Form)Activated Probe (Amino Form)Rationale
State Fluorescence "OFF"Fluorescence "ON"The azido group is a poor electron donor, disrupting the ICT character. The amino group is a strong electron donor, enabling efficient ICT.
λex (max) ~380 nm~470 nmThe extended π-conjugation in the D-A amino form leads to a significant red-shift in absorption.
λem (max) Negligible Emission~540 nmThe restored ICT state in the amino form allows for strong fluorescence emission.
Stokes Shift N/A~70 nmA large Stokes shift is characteristic of BTD-amine fluorophores.[4]
Quantum Yield (Φ) < 0.01> 0.5 (in non-polar media)The azido group quenches fluorescence, while the amino group enables high quantum efficiency.

Note: Wavelengths are estimates based on typical BTD-amine derivatives and may vary depending on solvent and experimental conditions.[5][12]

Experimental Protocols

PART A: SYNTHESIS & CHARACTERIZATION

Protocol 1: Synthesis of 5-Azido-6-chloro-2,1,3-benzothiadiazole (Pro-Probe)

Causality: This protocol utilizes a standard Sandmeyer-type reaction. The primary amine is converted to a diazonium salt under cold acidic conditions, which is then displaced by an azide ion to form the final product. Maintaining low temperatures is critical to prevent the unstable diazonium salt from decomposing.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, round-bottom flasks, separatory funnel

Procedure:

  • Diazotization: a. Dissolve 1.0 equivalent of this compound in a suitable volume of concentrated HCl and water in a round-bottom flask. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Azidation: a. In a separate flask, dissolve sodium azide (1.5 equivalents) in water and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed. c. Allow the reaction mixture to stir and slowly warm to room temperature over 2 hours.

  • Extraction and Purification: a. Extract the product from the aqueous mixture with dichloromethane (3x volumes). b. Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. d. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure azido-derivative. e. Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Spectroscopic Analysis

Causality: This protocol validates the "turn-on" mechanism and characterizes the probe's response to H₂S in a controlled environment. A phosphate-buffered saline (PBS) solution is used to mimic physiological pH.

Materials:

  • Synthesized pro-probe stock solution (e.g., 1 mM in DMSO)

  • Sodium Hydrosulfide (NaHS) as an H₂S donor

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer and Fluorometer

  • Quartz cuvettes

Procedure:

  • Baseline Spectra: a. Prepare a working solution of the pro-probe (e.g., 5 µM) in PBS (with <1% DMSO to ensure solubility). b. Record the absorption and emission spectra (excite at the pro-probe's λex,max, ~380 nm). Observe the baseline (quenched) fluorescence.

  • Activation with H₂S: a. To the cuvette containing the pro-probe solution, add a defined concentration of NaHS (e.g., 100 µM). b. Immediately begin recording emission spectra (excite at the expected amino-derivative's λex,max, ~470 nm) at regular time intervals (e.g., every 2 minutes) to monitor the reaction kinetics.[13] c. After the reaction plateaus (e.g., 30-60 minutes), record the final absorption and emission spectra.

  • Selectivity Test: a. Prepare separate 5 µM pro-probe solutions. b. Add physiologically relevant concentrations of potential interferents: Glutathione (GSH, ~5 mM), Cysteine (Cys, ~200 µM), H₂O₂, NO, etc. c. Record the fluorescence response after 60 minutes and compare it to the response from H₂S. An effective probe will show minimal fluorescence increase with these other species.[11]

  • Dose-Response and Detection Limit: a. Prepare a series of pro-probe solutions and add varying concentrations of NaHS (e.g., 0-100 µM). b. Measure the final fluorescence intensity for each concentration. c. Plot intensity vs. [H₂S] to generate a calibration curve. Calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).

PART B: BIOLOGICAL APPLICATIONS

Protocol 3: Live-Cell Imaging for H₂S Detection

Causality: This protocol applies the validated probe to visualize H₂S in a biological context. Cells are incubated with the probe in serum-free media to maximize uptake and minimize non-specific binding. A positive control (exogenous H₂S donor) and a negative control (H₂S synthesis inhibitor) are essential for validating the observed signal.[14][15]

Materials:

  • Cultured cells (e.g., HeLa, RAW 264.7 macrophages) grown on glass-bottom dishes or coverslips.

  • Pro-probe stock solution (1 mM in DMSO).

  • Complete cell culture medium and serum-free medium (e.g., HBSS or PBS).

  • NaHS (for positive control).

  • Aminooxyacetic acid (AOAA) or Propargylglycine (PAG) (inhibitors of H₂S-producing enzymes, for negative control).

  • Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., DAPI for nucleus, FITC/GFP for the probe).

Procedure:

  • Cell Preparation: a. Seed cells on glass-bottom imaging dishes and grow to 60-80% confluency.

  • Probe Loading: a. Wash the cells twice with warm serum-free medium (e.g., HBSS).[16] b. Prepare a loading solution by diluting the pro-probe stock to a final concentration of 1-10 µM in serum-free medium. c. Incubate the cells with the loading solution for 15-30 minutes at 37 °C in a CO₂ incubator. Rationale: This allows the cell-permeant probe to enter the cells. d. Wash the cells three times with warm medium to remove any excess, non-internalized probe.[16]

  • Imaging Endogenous H₂S: a. Add fresh, complete medium to the cells. b. Image the cells using the appropriate filter set (e.g., Ex: 470/40 nm, Em: 525/50 nm). Cells with basal levels of H₂S should show some fluorescence.

  • Positive and Negative Controls (Crucial for Validation): a. Positive Control: Treat a separate dish of probe-loaded cells with an H₂S donor (e.g., 50-100 µM NaHS) for 15-30 minutes before imaging. A significant increase in fluorescence intensity is expected. b. Negative Control: Pre-treat cells with an H₂S synthesis inhibitor (e.g., 1 mM AOAA) for 1-2 hours before probe loading. Image the cells after loading. The fluorescence signal should be significantly lower compared to the untreated cells, confirming the signal is specific to endogenously produced H₂S.

  • Image Acquisition and Analysis: a. Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[17] b. Capture images for all conditions (untreated, +NaHS, +inhibitor). c. Quantify the mean fluorescence intensity per cell for each condition using image analysis software (e.g., ImageJ/Fiji) to demonstrate statistically significant changes.

Troubleshooting

  • High Background Signal: Reduce probe concentration or incubation time. Ensure thorough washing after loading. Use a background suppressor if available.[16]

  • Low Signal / No Response: Confirm probe activation in vitro first. Increase probe concentration or loading time. Ensure the cell type used produces detectable levels of H₂S. Use a more sensitive detector or increase exposure time (balance with phototoxicity).[15]

  • Cell Death/Phototoxicity: Reduce laser power and exposure time. Use longer wavelength excitation if possible. Ensure the imaging medium and stage-top incubator are maintaining proper physiological conditions (37 °C, 5% CO₂).[17][18]

Conclusion

This compound is a powerful and versatile starting material for the development of sophisticated fluorescent probes. By leveraging the well-established azide-reduction chemistry, researchers can synthesize a highly selective and sensitive "turn-on" probe for hydrogen sulfide. The protocols outlined in this guide provide a comprehensive framework for probe synthesis, in vitro validation, and application in live-cell imaging, enabling deeper investigation into the complex roles of H₂S in health and disease.

References

protocol for nucleophilic substitution reactions of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution Reactions of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Authored by a Senior Application Scientist

Introduction: The Versatility of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) framework is a privileged heterocyclic structure in modern chemistry. Its inherent electron-deficient nature makes it a crucial building block in materials science for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][2] In medicinal chemistry, BTD derivatives are explored for a range of therapeutic applications, including antimicrobial and anticancer agents.[3][4]

This compound is a particularly valuable intermediate. The chlorine atom at the 6-position is susceptible to nucleophilic displacement, providing a direct route to introduce a wide array of functional groups. The amino group at the 5-position modulates the electronic properties of the ring system and offers an additional site for further derivatization. This guide provides a detailed exploration of the nucleophilic substitution reactions of this scaffold, focusing on the underlying principles and offering robust protocols for researchers in synthetic chemistry and drug development.

Mechanistic Foundation: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Unlike aliphatic systems, aromatic rings are generally resistant to nucleophilic attack due to their high electron density. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor (electrophilic) to react with nucleophiles.[5][6][7] This is the case for this compound, where the fused thiadiazole ring acts as a powerful electron-withdrawing group, activating the chlorine atom for displacement.

The reaction proceeds via a well-established addition-elimination mechanism (SNAr) .[6][8]

  • Nucleophilic Attack : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the benzene ring.

  • Formation of the Meisenheimer Complex : This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][8] The negative charge is delocalized across the ring system and, crucially, onto the electron-withdrawing thiadiazole moiety, which provides significant stabilization.

  • Elimination and Re-aromatization : The aromaticity is restored in a rapid subsequent step where the chloride ion is expelled, yielding the final substituted product.

The electron-donating amino group at the 5-position, while generally deactivating for electrophilic substitution, works in concert with the thiadiazole ring to stabilize the intermediate in nucleophilic substitution, making the 6-position particularly reactive.

General Experimental Workflow

A typical experimental procedure for the nucleophilic substitution of this compound follows a logical sequence from setup to product isolation. The workflow ensures reproducibility and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification start Select Reagents (Substrate, Nucleophile, Base, Solvent) setup Assemble Glassware (Flask, Condenser) start->setup inert Establish Inert Atmosphere (N2 or Ar, if required) setup->inert add_reagents Charge Flask with Substrate, Solvent, Base inert->add_reagents add_nuc Add Nucleophile add_reagents->add_nuc heat Heat to Target Temperature (e.g., 80-120 °C) add_nuc->heat monitor Monitor Progress via TLC/LC-MS heat->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup Upon Completion dry Dry & Concentrate workup->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node Final Product characterize->end_node

Caption: General workflow for SNAr reactions of this compound.

Key Experimental Considerations: The "Why" Behind the Protocol

A successful synthesis relies on the rational selection of reaction parameters. Each choice has a direct consequence on reaction rate, yield, and purity.

  • Choice of Nucleophile : A wide range of nucleophiles can be employed.

    • Amines (Primary & Secondary) : These are the most common nucleophiles, leading to valuable diamine derivatives. Their reactivity is governed by basicity and steric hindrance.

    • Thiols : Thiolates (generated in situ with a base) are excellent nucleophiles and react readily to form thioethers.

    • Alkoxides/Phenoxides : These oxygen-based nucleophiles can also be used, though they may require more forcing conditions (higher temperatures) compared to amines or thiols.

  • Solvent Selection : The solvent must dissolve the reactants and facilitate the reaction.

    • Polar Protic Solvents (e.g., Ethanol, Isopropanol) : These are effective for many reactions with amines.[3] They can solvate both the ionic intermediates and the starting materials.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP) : These are excellent choices as they strongly solvate cations but leave the nucleophile relatively "bare" and more reactive. They are often used for less reactive nucleophiles or when higher temperatures are needed.

    • Anhydrous Solvents : For reactions involving highly reactive reagents like organometallics or sensitive catalysts (e.g., Palladium-catalyzed reactions), anhydrous solvents are critical to prevent quenching and catalyst deactivation.[9]

  • Role of a Base : A base is often included, even when not strictly required by the stoichiometry.

    • Proton Scavenger : In reactions with primary or secondary amines, a molecule of HCl is formally produced. A base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is added to neutralize this acid, preventing protonation of the starting amine.[3][10]

    • Nucleophile Activation : For weakly acidic nucleophiles like thiols or phenols, a stronger base (e.g., Cs₂CO₃, NaH) is required to deprotonate them, generating the more potent nucleophilic anion.[9]

  • Temperature Control : Elevated temperatures are typically required to provide sufficient energy to overcome the activation barrier associated with the initial disruption of aromaticity.[3] Reactions are commonly run between 80-120 °C. Monitoring the reaction is crucial, as excessively high temperatures can lead to decomposition and side-product formation.

Detailed Experimental Protocols

Protocol 1: Classical SNAr with a Secondary Amine (e.g., Morpholine)

This protocol outlines a standard procedure for a direct substitution reaction, which is a foundational technique in functionalizing the BTD core.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5-2.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Add the solvent (e.g., Ethanol) to create a slurry (approx. 0.1-0.2 M concentration with respect to the starting material).

  • Add the morpholine to the stirring mixture.

  • Heat the reaction mixture to reflux (for Ethanol, ~80 °C; for DMF, a set point of 100-110 °C is common) and maintain for 4-16 hours.

  • Causality Check (Trustworthiness) : Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-6-morpholino-2,1,3-benzothiadiazole.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve coupling under milder conditions, a palladium-catalyzed cross-coupling reaction is a powerful alternative. This method significantly expands the scope of accessible derivatives.[11][12][13]

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline or other amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • Xantphos or other suitable phosphine ligand (4-10 mol%)

  • Caesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Expert Insight (Inert Technique) : This reaction is sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

  • To a dry Schlenk tube, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 90-110 °C. Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl derivative.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution of this compound with various nucleophiles, synthesized from established methodologies.

NucleophileSolventBaseTemperature (°C)Typical Time (h)Notes
Secondary AminesEthanolK₂CO₃80-904-12Standard thermal SNAr. Good for reactive aliphatic amines.[3]
Primary AminesDMFK₂CO₃100-1208-16Higher temperature may be needed.[3]
Aryl AminesTolueneCs₂CO₃100-11012-24Buchwald-Hartwig conditions are generally required.[9][11]
Thiols (e.g., PhSH)DMFNaH or K₂CO₃25-602-6Thiolates are highly nucleophilic; reactions are often faster.
Alcohols/PhenolsDMSONaH or Cs₂CO₃120-14018-36Generally requires harsher conditions due to lower nucleophilicity.

Conclusion

This compound is a robust and versatile platform for chemical synthesis. Its reactivity in nucleophilic aromatic substitution reactions is well-defined and predictable, governed by the electron-deficient nature of the heterocyclic core. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can access a vast chemical space of novel BTD derivatives. The protocols provided herein, from classic thermal SNAr to modern palladium-catalyzed methods, offer reliable starting points for the synthesis of functional molecules for applications in drug discovery, materials science, and beyond.

References

Application Notes & Protocols for the Comprehensive Purity Assessment of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-6-chloro-2,1,3-benzothiadiazole is a critical heterocyclic aromatic compound, primarily utilized as a key pharmaceutical intermediate in the synthesis of drugs such as Tizanidine, a widely used muscle relaxant.[1] The purity of such intermediates is of paramount importance, as it directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[2][] Impurities originating from starting materials, synthetic by-products, or degradation can compromise the final drug product, potentially leading to adverse patient effects and regulatory challenges.[][4]

This guide provides a comprehensive, multi-technique approach to the purity assessment of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical strategy. The protocols detailed herein are designed to be adaptable and serve as a strong foundation for method development and validation in a regulated environment.

The Strategic Approach to Purity Analysis

A single analytical method is insufficient to declare the purity of a pharmaceutical intermediate. A holistic strategy employs orthogonal methods—techniques that measure purity based on different chemical or physical principles—to build a complete and reliable purity profile. The primary distinction is between "relative" methods, which separate and quantify impurities relative to the main component, and "absolute" methods, which measure the total amount of impurity without separation.[4]

Our strategy integrates chromatographic techniques for impurity separation, spectroscopic methods for identity confirmation, and thermal analysis for an absolute purity assessment.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Absolute Purity & Confirmatory Analysis cluster_3 Final Purity Statement Sample 5-Amino-6-chloro- 2,1,3-benzothiadiazole Batch Identity Identity Confirmation (FT-IR, ¹H NMR) Sample->Identity HPLC HPLC-UV/PDA (Quantitative Purity, Related Substances) Identity->HPLC GC_HS Headspace GC-MS (Residual Solvents) Identity->GC_HS DSC DSC (Absolute Molar Purity) Identity->DSC qNMR qNMR (Assay vs. Certified Standard) Identity->qNMR LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize unknown peaks Report Certificate of Analysis (Comprehensive Purity Value) HPLC->Report GC_HS->Report DSC->Report qNMR->Report LCMS->Report

Caption: Overall workflow for purity assessment of the target compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination

HPLC is the primary technique for quantifying the purity of non-volatile organic compounds and profiling related substances.[2][5] A reverse-phase method is ideal for this compound due to its aromatic nature and moderate polarity.

2.1. Principle & Rationale

The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The analyte and its impurities are separated based on their differential partitioning between these two phases. The amino group on the analyte requires an acidic modifier in the mobile phase to suppress its ionization, thereby preventing poor peak shape (tailing) and ensuring sharp, symmetrical peaks for accurate quantification. A Photodiode Array (PDA) detector is chosen for its ability to assess peak purity spectrally and to select the optimal detection wavelength for maximum sensitivity.

2.2. Detailed Experimental Protocol: HPLC-UV/PDA

  • Objective: To determine the purity of this compound and quantify related impurities by area percent.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent) to achieve a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

    • Impurity levels are reported as area percentages. For accurate impurity quantification, a reference standard for each impurity is required to determine relative response factors.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)Industry-standard for retaining and separating moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for LC-MS compatibility and ensures protonation of the amino group for good peak shape.[6][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low UV cutoff.
Gradient Program Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A gradient elution ensures that both polar and non-polar impurities are eluted and detected within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[7]
Detection PDA Detector, 254 nm254 nm is a common wavelength for aromatic compounds. The PDA allows for confirmation of peak purity and selection of λmax for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

2.3. Method Validation Insights

This protocol must be validated according to ICH Q2(R1) guidelines.[8][9] Key parameters to assess include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This is often done by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a specified range (e.g., 50% to 150% of the working concentration).

  • Accuracy & Precision: Determined by replicate injections of samples of known purity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Crucial for impurity control.

Spectroscopic Methods for Identity and Structure Elucidation

Spectroscopic techniques are essential for confirming the identity of the main component and for elucidating the structure of unknown impurities detected during chromatographic analysis.

Spectroscopic_Analysis Analyte Analyte or Isolated Impurity NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR Confirms covalent structure & connectivity MS Mass Spectrometry (LC-MS) Analyte->MS Determines molecular weight & formula FTIR FT-IR Spectroscopy Analyte->FTIR Identifies key functional groups Structure_Confirmation Unambiguous Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation

Caption: Relationship between spectroscopic techniques for structural analysis.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. It is the most powerful tool for unambiguous structure confirmation.[5]

  • Protocol (¹H NMR):

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is a good choice as it can solubilize the analyte and the exchangeable amino protons are often clearly visible.[10]

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectrum: The ¹H NMR spectrum should show distinct signals in the aromatic region corresponding to the two protons on the benzene ring and a signal for the amino (-NH₂) protons.[11] The chemical shifts and coupling patterns must be consistent with the structure of this compound.

  • Quantitative NMR (qNMR): For a highly accurate assay, qNMR can be performed by adding a certified internal standard of known purity to the sample and comparing the integral of a specific analyte proton signal to a signal from the standard.[12]

3.2. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound. When coupled with HPLC (LC-MS), it is invaluable for identifying unknown peaks in a chromatogram.[13]

  • Protocol (LC-MS):

    • Utilize the HPLC method described in Section 2.

    • Interface the HPLC system with a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) using an Electrospray Ionization (ESI) source.

    • Acquire mass spectra for the main peak and all impurity peaks.

  • Data Analysis: The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 186.0). The high-resolution mass spectrum can confirm the elemental composition.

3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups.

  • Protocol:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Spectrum: The spectrum should exhibit characteristic absorption bands for N-H stretching (amino group, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Differential Scanning Calorimetry (DSC) for Absolute Purity

  • Principle: DSC is a thermal analysis technique that can determine the absolute molar purity of a crystalline substance without the need for a reference standard.[14] It operates on the principle of melting point depression, as described by the van't Hoff equation. Impurities lower and broaden the melting peak of a pure substance.[14]

  • Protocol:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting transition under an inert nitrogen atmosphere.

    • Record the heat flow versus temperature.

  • Data Analysis: The instrument software calculates the purity based on the shape of the melting endotherm.

  • Causality and Limitations: This method is only applicable if the analyte is highly crystalline (>98.5% pure), thermally stable upon melting, and forms a eutectic system with its impurities (i.e., impurities are soluble in the liquid phase but not the solid phase).[14]

Gas Chromatography (GC) for Volatile Impurities

  • Principle: GC is the ideal technique for separating and quantifying volatile and semi-volatile compounds, making it the standard method for analyzing residual solvents from the manufacturing process.[5] Headspace sampling is used to introduce only the volatile components into the GC system.

  • Protocol (Headspace GC-MS):

    • Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, equipped with a headspace autosampler.

    • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) and seal the vial.

    • Analysis: The vial is heated in the headspace autosampler, and an aliquot of the vapor phase is injected into the GC.

    • Data Analysis: Identify solvents by comparing their retention times and mass spectra to known standards. Quantify using an FID with external or internal standards.

Table 2: Typical Headspace GC-MS Parameters

ParameterRecommended Setting
Column DB-624 or equivalent (for residual solvents)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min)
MS Transfer Line 250 °C
Mass Range 35-350 amu

References

HPLC method development for 5-Amino-6-chloro-2,1,3-benzothiadiazole analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This heterocyclic compound is a critical intermediate in pharmaceutical synthesis, notably for the muscle relaxant tizanidine, necessitating a reliable analytical method to ensure purity, quality, and stability.[1][2] The methodology herein is grounded in a systematic, science-driven approach, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5] We detail the rationale behind each experimental choice, from initial parameter selection based on analyte physicochemical properties to the systematic optimization and rigorous validation of the final method. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate analytical procedure for this compound.

Introduction and Analyte Characterization

This compound (CAS: 100191-31-9) is an aromatic heterocyclic compound belonging to the benzothiadiazole class.[1] Its structure, featuring a fused benzene and thiadiazole ring system with amino and chloro substituents, dictates its chemical behavior and chromatographic retention.[1] An effective analytical method is paramount for monitoring reaction progress, quantifying purity in active pharmaceutical ingredient (API) intermediates, and performing stability studies.

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. These properties inform the initial selection of the stationary phase, mobile phase, and detector settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular Formula C₆H₄ClN₃SBenchchem[1]
Molecular Weight 185.63 g/mol Benchchem[1]
Structure
alt text
PubChem[6]
Predicted Polarity Moderately polarBased on the presence of an amino group and heterocyclic nitrogen atoms, balanced by the aromatic rings. A calculated XLogP3 of 1.7 for a similar isomer suggests it is suitable for reversed-phase chromatography.[6]
Solubility Soluble in organic solvents like DMSO, methanol, and ethyl acetate.Benchchem, ChemPoint[1][2]
UV Absorbance Chromophores present (aromatic rings, N=S bond) suggest strong UV absorbance. The optimal wavelength (λmax) should be determined experimentally by scanning a dilute solution of the analyte from 200-400 nm.Based on general principles of UV spectroscopy for aromatic compounds.
pKa (Predicted) The amino group is basic. The exact pKa is not readily available but is crucial for mobile phase pH selection to ensure a consistent ionization state and reproducible retention time.Inferred from chemical structure.

HPLC Method Development and Optimization Strategy

The development process is a systematic workflow aimed at achieving a separation that is specific, robust, and efficient. The primary goal is to obtain a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradation products, within a reasonable analysis time.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, UV Scan, Solubility) Initial_Params Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Initial_Params Informs Choices Optimize_MP Optimize Mobile Phase (Organic %, pH, Buffer) Initial_Params->Optimize_MP Optimize_Flow Optimize Flow Rate & Column Temperature Optimize_MP->Optimize_Flow Check_SST Evaluate System Suitability (Tailing, Plates, Resolution) Optimize_Flow->Check_SST Check_SST->Optimize_MP Iterate if SST Fails Final_Method Final Optimized Method Check_SST->Final_Method SST Passes Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Final_Method->Validation Validated_Protocol Validated Analytical Protocol Validation->Validated_Protocol

Figure 1: A workflow diagram illustrating the systematic approach to HPLC method development and validation.

Initial Chromatographic Conditions (The "Why")
  • Stationary Phase (Column): Given the analyte's moderate polarity, a reversed-phase separation is the logical choice. A C18 (octadecylsilyl) column is the most common starting point in reversed-phase HPLC due to its wide applicability and strong hydrophobic retention. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A combination of an aqueous buffered solution and an organic modifier is required.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Aqueous Phase: A buffer is critical to control the pH and maintain a consistent ionization state of the basic amino group on the analyte. A phosphate or acetate buffer in the pH range of 3-6 is a good starting point to ensure the amine is protonated, leading to stable retention.

    • Elution Mode: A gradient elution (e.g., starting at 20% acetonitrile and increasing to 80%) is recommended for initial screening. This helps to elute a wide range of potential impurities and provides a comprehensive view of the sample complexity, which is essential for a stability-indicating method.

  • Detection: Based on the aromatic nature of the compound, a UV detector is appropriate. The wavelength should be set at the determined λmax to ensure maximum sensitivity. If a λmax is not determined, a starting wavelength of 254 nm is a common practice for aromatic compounds.

  • Temperature and Flow Rate: A column temperature of 30 °C and a flow rate of 1.0 mL/min are standard starting conditions.

Method Optimization Protocol

The goal of optimization is to achieve the best possible separation according to the system suitability criteria (e.g., tailing factor ≤ 1.5, theoretical plates > 2000).

  • Mobile Phase pH: Prepare the aqueous buffer at different pH values (e.g., 3.0, 4.5, 6.0) and run the analysis. Observe the effect on the analyte's retention time and peak shape. Select the pH that provides the best peak symmetry and retention.

  • Gradient Optimization: Adjust the slope of the gradient. A shallower gradient can improve the resolution between closely eluting peaks. A steeper gradient can shorten the run time. The goal is to find a balance that resolves the main peak from all impurities within an acceptable time.

  • Column Temperature: Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 35 °C). Higher temperatures can reduce viscosity, lower backpressure, and sometimes improve peak efficiency, but may also risk analyte degradation.

  • Final Isocratic vs. Gradient: Once the impurity profile is understood, if there are no closely eluting peaks and the run time can be shortened, the optimized gradient can be converted to an isocratic method for simplicity and robustness in routine QC environments.

Final Optimized HPLC Method

The following section details the final instrumental conditions derived from the systematic optimization process.

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC System with UV/Vis or DAD Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (Experimentally Determined λmax)
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)
Run Time 15 minutes

Method Validation Protocol (as per ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5] The following validation parameters must be assessed.

Specificity / Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

Protocol:

  • Forced Degradation: Expose the analyte solution (e.g., 100 µg/mL) to stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid sample at 105 °C for 24 hours.

    • Photolytic Stress: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The method is considered stability-indicating if the main analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) should confirm the spectral homogeneity of the analyte peak in the presence of degradants.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response over a specified range.[3]

Protocol:

  • Stock Solution: Prepare a stock solution of this compound at 1000 µg/mL in diluent.

  • Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[7]

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 3: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90908900
1001011200
1101105600
1201213400
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.[3]

Protocol:

  • Sample Preparation: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture (if applicable) or by standard addition.

  • Analysis: Analyze the prepared samples.

  • Evaluation: Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 4: Representative Accuracy (Recovery) Data

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.199.3%
Mean Recovery 99.8%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[3]

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.

Table 5: Representative Precision Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Assay %) 99.8100.5100.199.5100.3100.8100.20.5%
Intermediate Precision (Assay %) 101.199.9100.6101.5100.299.7100.50.7%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Method: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ solution should be analyzed with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3][7]

Protocol:

  • Parameter Variation: Introduce small changes to the optimized method parameters, one at a time.

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions. Retention time shifts should be minimal and predictable.

Table 6: Robustness Study Parameters

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temp. 30 °C28 °C32 °C
Mobile Phase pH 3.53.33.7

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The stability-indicating nature of the assay was confirmed through forced degradation studies, proving its suitability for quality control and stability testing in pharmaceutical development and manufacturing environments. This comprehensive guide provides a solid foundation for laboratories to implement and adapt this method for their specific needs.

References

NMR characterization of 5-Amino-6-chloro-2,1,3-benzothiadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: NMR Characterization of 5-Amino-6-chloro-2,1,3-benzothiadiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzothiadiazoles

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] Its electron-deficient nature and rigid, planar geometry make it an attractive core for developing fluorescent probes, organic semiconductors, and pharmacologically active agents.[2] The derivative this compound, in particular, serves as a crucial intermediate in the synthesis of drugs like Tizanidine, a centrally acting α₂ adrenergic agonist used as a muscle relaxant.[3]

Given the importance of this scaffold, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[4][5] This guide provides a comprehensive overview and detailed protocols for the complete NMR characterization of this compound and its derivatives, focusing on the practical application of 1D and 2D NMR techniques.

Foundational Principles: Understanding Substituent Effects

The chemical shifts observed in the ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. In the this compound core, the two substituents on the benzene ring exert opposing electronic effects that dictate the final spectral appearance.

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (a +M or +R effect). It donates its lone pair of electrons into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions.[6] This increased electron density results in greater shielding of the nearby nuclei, causing their signals to shift to a higher field (lower ppm values).[7][8]

  • Chloro Group (-Cl): This is an electron-withdrawing group (EWG) through induction (a -I effect) due to its high electronegativity. It pulls electron density away from the ring through the sigma bond. It also has a weak electron-donating resonance effect (+M) but the inductive effect dominates. This withdrawal of electron density deshields the nearby nuclei, causing their signals to shift to a lower field (higher ppm values).[8]

  • Benzothiadiazole Moiety: The fused thiadiazole ring is inherently electron-withdrawing and contributes to the overall deshielding of the aromatic protons and carbons compared to a simple benzene ring.[1]

The interplay of these effects results in a distinct and predictable pattern of chemical shifts, which is the key to assigning the structure correctly.

Experimental Workflow: From Sample to Structure

A successful NMR analysis follows a systematic workflow. Each step is critical for acquiring high-quality, reproducible data. The general process is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg for ¹H, 20+ mg for ¹³C) B Select & Add Deuterated Solvent (~0.6 mL DMSO-d₆) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Filter & Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Tune & Match Probe F->G H Acquire 1D Spectra (¹H, ¹³C, DEPT) G->H I Acquire 2D Spectra (COSY, HSQC, HMBC) H->I J Process Data (FT, Phasing, Baseline) I->J K Assign ¹H & ¹³C Signals J->K L Correlate with 2D Data K->L M Confirm Structure L->M

Caption: Standard workflow for NMR-based structural elucidation.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A poorly prepared sample will yield broad lines and artifacts, making interpretation difficult or impossible.[9][10]

  • Weigh the Analyte: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR. For ¹³C and 2D NMR experiments, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this class of compounds. Its polarity aids dissolution, and crucially, it forms hydrogen bonds with the -NH₂ protons, slowing their exchange with any trace water and allowing them to be observed as a distinct, albeit sometimes broad, signal.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample.[9] Gently vortex or sonicate the mixture to ensure the compound is fully dissolved. Visually inspect the solution against a light source to check for any suspended solid particles.[10]

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] This removes any particulate matter that can degrade spectral resolution. The final sample height in the tube should be approximately 4-5 cm.[9][10]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove fingerprints and dust.[9] Cap the tube securely to prevent solvent evaporation.

Protocol 2: Spectrometer Setup and 1D NMR Acquisition

These steps are performed at the NMR spectrometer console.[11][12]

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent (in this case, deuterium in DMSO-d₆) to stabilize the magnetic field over time.[9]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume.[9] Good shimming is essential for achieving sharp, well-resolved peaks.

  • Tuning and Matching: Tune the NMR probe to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) to ensure maximum signal sensitivity.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ ≈ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires more scans due to the low natural abundance of ¹³C. A few hundred to several thousand scans may be necessary depending on the sample concentration.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ ≈ 39.52 ppm.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-135 and DEPT-90 experiments.

    • DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (C) are absent.

    • DEPT-90 only shows CH signals.

    • These experiments are invaluable for distinguishing between different types of carbon atoms.

Spectral Interpretation and Data

Expected ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum for this compound is simple, containing two signals corresponding to the two protons on the benzene ring.

  • H-4: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Cl group. The strong shielding effect of the amino group dominates, shifting this proton significantly upfield.

  • H-7: This proton is meta to the -NH₂ group and ortho to the -Cl group. It experiences less shielding from the amino group and significant deshielding from the adjacent thiadiazole ring and the chloro group, causing it to appear downfield.

  • -NH₂: The amino protons typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and residual water content. In DMSO-d₆, it is often observed in the δ 6.0-7.0 ppm range.[13]

Proton PositionExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityRationale
H-4~6.8 - 7.2SingletShielded by ortho -NH₂ group.
H-7~7.5 - 7.9SingletDeshielded by thiadiazole ring and ortho -Cl group.
-NH₂~6.0 - 7.0Broad SingletExchangeable protons; shift is solvent/concentration dependent.

Note: The two aromatic protons (H-4 and H-7) are four bonds apart and do not show observable coupling to each other, hence they appear as singlets.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbons of the benzothiadiazole core.

Carbon PositionExpected Chemical Shift (δ, ppm) in DMSO-d₆DEPT-135DEPT-90Rationale
C-4~105 - 110PositivePositiveHighly shielded by attached -NH₂ group.
C-5~140 - 145AbsentAbsentQuaternary carbon attached to electron-donating -NH₂.
C-6~115 - 120AbsentAbsentQuaternary carbon attached to electron-withdrawing -Cl.
C-7~125 - 130PositivePositiveDeshielded carbon adjacent to thiadiazole ring.
C-7a~150 - 155AbsentAbsentBridgehead carbon of the thiadiazole ring.
C-3a~150 - 155AbsentAbsentBridgehead carbon of the thiadiazole ring.

Note: The assignment of quaternary carbons (C-5, C-6, C-3a, C-7a) must be confirmed using 2D NMR.

2D NMR for Unambiguous Assignment

For complex derivatives or to confirm assignments with absolute certainty, 2D NMR experiments are indispensable.[4][14][15]

Protocol 3: 2D NMR Acquisition
  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[16] For this specific molecule, no cross-peaks are expected in the aromatic region as H-4 and H-7 are not coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that shows one-bond correlations between protons and the carbons they are directly attached to.[16]

    • It will show a cross-peak connecting the ¹H signal of H-4 to the ¹³C signal of C-4.

    • It will show a cross-peak connecting the ¹H signal of H-7 to the ¹³C signal of C-7.

    • This provides direct, unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds).[14][16] It is the key to assigning quaternary carbons.

    • H-4 correlations: The H-4 proton (δ ~7.0 ppm) should show a strong ³J correlation to the quaternary carbon C-6 and a weaker ²J correlation to C-5. It will also show a ³J correlation to the bridgehead carbon C-7a.

    • H-7 correlations: The H-7 proton (δ ~7.7 ppm) should show strong ³J correlations to the quaternary carbon C-5 and the bridgehead carbon C-3a.

    • -NH₂ correlations: The amino protons may show correlations to C-4, C-5, and C-6, providing further confirmation.

The diagram below illustrates the key expected HMBC correlations that lock in the full assignment of the carbon skeleton.

References

Application Notes and Protocols for the Synthesis of Donor-Acceptor Polymers Utilizing 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 5-Amino-6-chloro-2,1,3-benzothiadiazole in Advanced Polymer Synthesis

The field of organic electronics has seen remarkable advancements, largely driven by the rational design and synthesis of novel π-conjugated polymers.[1] Within this landscape, donor-acceptor (D-A) copolymers have emerged as a dominant class of materials for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The strategic alternation of electron-rich (donor) and electron-deficient (acceptor) moieties along the polymer backbone allows for precise tuning of the material's optical and electronic properties, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1][2]

2,1,3-Benzothiadiazole (BTD) is a cornerstone electron-acceptor unit in the design of high-performance D-A polymers.[1][3] Its inherent electron-deficient nature, coupled with a rigid, planar structure, facilitates strong intramolecular charge transfer and promotes intermolecular π-π stacking, which is crucial for efficient charge transport.[3] The strategic functionalization of the BTD core offers a powerful tool to further modulate the properties of the resulting polymers.

This application note focuses on the use of a specifically functionalized BTD derivative, This compound , as a key monomer in the synthesis of advanced D-A copolymers. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the BTD core introduces a unique electronic push-pull system within the acceptor unit itself. This substitution pattern is expected to:

  • Fine-tune the electron-accepting strength of the BTD unit, thereby influencing the energy levels of the final polymer.

  • Enhance solubility and processability of the resulting polymers due to the potential for hydrogen bonding and altered intermolecular interactions imparted by the amino group.

  • Provide a reactive site for post-polymerization modification, allowing for further functionalization of the polymer.

This guide provides detailed protocols for the synthesis of D-A copolymers incorporating this compound via Palladium-catalyzed cross-coupling reactions, specifically focusing on the widely employed Suzuki and Stille polycondensation methods. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and discuss the characterization of the resulting polymeric materials.

Chemical Structures and Reaction Overview

The core building block discussed in this guide is this compound. For polymerization, it is typically di-halogenated (e.g., with bromine) at the 4- and 7-positions to enable cross-coupling reactions.

graph "Monomer_Structure" { layout=neato; node [shape=none, margin=0]; monomer [label=<

Monomer: 4,7-Dibromo-5-amino-6-chloro-2,1,3-benzothiadiazole
Structure
FormulaC6H2Br2ClN3S
Molecular Weight343.42 g/mol

>]; } Caption: Key acceptor monomer for polymerization.

The general approach involves the copolymerization of this di-bromo monomer with a di-stannylated or di-boronylated donor comonomer, such as a thiophene, fluorene, or carbazole derivative.

graph "Polymerization_Scheme" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Acceptor [label="4,7-Dibromo-5-amino-6-chloro-2,1,3-benzothiadiazole"]; Donor [label="Donor Comonomer\n(e.g., Distannyl-thiophene)"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh3)4)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Polymer [label="Donor-Acceptor Copolymer", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Acceptor -> Catalyst [label="Suzuki or Stille\nCoupling"]; Donor -> Catalyst; Catalyst -> Polymer; }

Caption: General polymerization workflow.

PART 1: Experimental Protocols

Protocol 1: Synthesis of a D-A Copolymer via Stille Polycondensation

The Stille coupling reaction is a robust and versatile method for C-C bond formation, widely used in the synthesis of conjugated polymers.[4] It involves the palladium-catalyzed reaction between an organostannane and an organic halide.[4] A key advantage of the Stille reaction is its tolerance to a wide range of functional groups, making it suitable for complex monomer structures.

Materials and Equipment:

  • Monomers:

    • 4,7-Dibromo-5-amino-6-chloro-2,1,3-benzothiadiazole (Acceptor)

    • 2,5-bis(trimethylstannyl)thiophene (Donor comonomer)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Solvent: Anhydrous, degassed toluene or chlorobenzene

  • Apparatus:

    • Schlenk line and glassware

    • Magnetic stirrer with heating plate

    • Condenser

    • Inert atmosphere (Argon or Nitrogen)

    • Soxhlet extraction apparatus

    • Filtration funnel and filter paper

    • Rotary evaporator

Step-by-Step Methodology:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add 4,7-Dibromo-5-amino-6-chloro-2,1,3-benzothiadiazole (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), and the Pd(PPh₃)₄ catalyst (2-5 mol%).

    • Rationale: The equimolar ratio of the monomers is crucial for achieving high molecular weight polymers. The catalyst loading is optimized to ensure efficient reaction without excessive cost or catalyst residues in the final product. An inert atmosphere is essential to prevent the degradation of the palladium catalyst.

  • Solvent Addition and Degassing: Add anhydrous, degassed toluene to the flask to achieve a monomer concentration of approximately 0.1 M. The mixture should be subjected to several freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.

    • Rationale: Oxygen can oxidatively deactivate the Pd(0) catalyst, hindering the polymerization. Anhydrous solvents are necessary as water can interfere with the catalytic cycle.

  • Polymerization Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution and the appearance of a deeply colored, often dark, solution.

    • Rationale: The elevated temperature provides the necessary activation energy for the catalytic cycle. The reaction time is typically long to ensure high conversion and molecular weight.

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol or acetone with vigorous stirring.

    • Collect the crude polymer by filtration.

    • Rationale: The polymer is insoluble in methanol or acetone, leading to its precipitation, while the unreacted monomers and catalyst byproducts remain in solution.

  • Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.

    • Rationale: Soxhlet extraction is a highly effective method for purifying polymers by removing impurities based on their solubility. The choice of solvents allows for a graded purification process.

  • Final Precipitation and Drying: Precipitate the purified polymer from the chloroform or chlorobenzene solution into methanol. Collect the final polymer by filtration and dry it under vacuum at 40-60 °C for 24 hours.

Protocol 2: Synthesis of a D-A Copolymer via Suzuki Polycondensation

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, is another powerful tool for polymer synthesis.[5][6] It is often favored for its use of less toxic and more stable boron reagents compared to the organotin compounds used in Stille coupling.

Materials and Equipment:

  • Monomers:

    • 4,7-Dibromo-5-amino-6-chloro-2,1,3-benzothiadiazole (Acceptor)

    • A diboronic acid or diboronic ester derivative of a donor comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: A phosphine ligand such as Triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like S-Phos or X-Phos.

  • Base: An aqueous solution of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Phase Transfer Catalyst (optional): Aliquat 336

  • Solvent: A two-phase system, typically toluene and water.

  • Apparatus: Same as for Stille Polycondensation.

Step-by-Step Methodology:

  • Monomer and Catalyst Precursor Preparation: In a Schlenk flask, combine 4,7-Dibromo-5-amino-6-chloro-2,1,3-benzothiadiazole (1.0 eq), the diboronic acid/ester comonomer (1.0-1.05 eq), the palladium catalyst precursor (1-3 mol%), and the phosphine ligand (2-4 eq relative to Pd).

    • Rationale: A slight excess of the boronic acid/ester can compensate for any potential deboronation side reactions. The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Solvent and Base Addition: Add toluene to the flask, followed by an aqueous solution of the base (e.g., 2 M Na₂CO₃). If a phase transfer catalyst is used, it should be added at this stage.

    • Rationale: The base is essential for the transmetalation step in the Suzuki coupling mechanism. The two-phase system allows for the dissolution of both the organic-soluble monomers and the water-soluble inorganic base.

  • Degassing: Thoroughly degas the biphasic mixture by bubbling with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

  • Polymerization Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 24-72 hours under an inert atmosphere. The effectiveness of the stirring is critical in a biphasic reaction to ensure efficient mixing and reaction at the interface.

  • Work-up and Purification:

    • After cooling, separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the polymer in methanol and collect it by filtration.

  • Further Purification: Similar to the Stille protocol, purify the polymer using Soxhlet extraction with appropriate solvents.

  • Drying: Dry the final polymer product under vacuum.

PART 2: Characterization and Data Analysis

The synthesized polymers should be thoroughly characterized to determine their molecular weight, thermal stability, and optoelectronic properties.

Typical Characterization Data:

PropertyTechniqueTypical Values/Observations
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Mn: 10-50 kDa; Mw: 20-100 kDa
Polydispersity Index (PDI) GPC1.5 - 3.0
Thermal Stability (Td5%) Thermogravimetric Analysis (TGA)> 300 °C
Optical Absorption (λmax) UV-Vis Spectroscopy (in solution and thin film)400-700 nm, often with a visible intramolecular charge transfer band
Electrochemical Properties Cyclic Voltammetry (CV)Reversible oxidation and reduction peaks, allowing for estimation of HOMO and LUMO levels

Data Interpretation:

  • GPC: Provides information on the average molecular weight and the distribution of polymer chain lengths. A higher molecular weight is generally desirable for good film-forming properties and device performance.

  • TGA: Determines the thermal stability of the polymer. High decomposition temperatures are crucial for the long-term stability of electronic devices.

  • UV-Vis Spectroscopy: Reveals the electronic transitions within the polymer. The absorption onset can be used to calculate the optical bandgap.

  • Cyclic Voltammetry: Allows for the determination of the HOMO and LUMO energy levels, which are critical parameters for designing efficient OPVs and OFETs.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Molecular Weight Polymer - Impure monomers- Inefficient catalyst- Presence of oxygen or water- Incorrect stoichiometry- Recrystallize or sublime monomers- Use a fresh, active catalyst- Ensure rigorous inert atmosphere and anhydrous conditions- Carefully weigh monomers
Broad or Bimodal GPC Trace - Side reactions- Inconsistent polymerization rate- Optimize reaction temperature and time- Consider a different catalyst/ligand system
Poor Solubility of Final Polymer - High molecular weight- Strong intermolecular interactions- Introduce solubilizing side chains on the donor comonomer- Use a higher boiling point solvent for extraction and processing
Inconsistent Electrochemical Data - Residual catalyst- Film quality- Thoroughly purify the polymer- Optimize thin film deposition conditions

Conclusion

This compound is a promising and versatile building block for the synthesis of advanced donor-acceptor copolymers. The presence of both amino and chloro substituents on the benzothiadiazole core provides a unique handle for fine-tuning the electronic and physical properties of the resulting polymers. The Stille and Suzuki polycondensation reactions offer reliable and adaptable methods for the synthesis of high-quality polymeric materials from this monomer. The detailed protocols and troubleshooting guide provided in this application note are intended to facilitate the exploration and application of these novel materials in the development of next-generation organic electronic devices.

References

Application Notes and Protocols for the Utilization of 5-Amino-6-chloro-2,1,3-benzothiadiazole in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiadiazole Heterocycle in Chromophore Design

The 2,1,3-benzothiadiazole scaffold is a cornerstone in the development of advanced functional organic materials.[1] Its inherent electron-deficient nature makes it an exceptional building block for creating donor-acceptor (D-A) type molecules, which are fundamental to the design of high-performance dyes and pigments. The strategic incorporation of an amino group and a chloro substituent at the 5- and 6-positions, respectively, as in 5-Amino-6-chloro-2,1,3-benzothiadiazole, offers a versatile platform for the synthesis of a diverse array of chromophores. The amino group serves as a convenient handle for diazotization, a critical step in the formation of azo dyes, which constitute a significant class of commercial colorants.[1] This guide provides detailed protocols for the application of this valuable heterocyclic intermediate in the synthesis of disperse azo dyes, targeting researchers and professionals in the fields of materials science and drug development.

Core Chemistry: The Diazotization-Coupling Pathway

The primary route to synthesizing azo dyes from this compound follows a well-established two-step process: diazotization followed by an azo coupling reaction.[2]

  • Diazotization: The aromatic primary amino group of this compound is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid and a source of nitrous acid, commonly sodium nitrite.[1] The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and anilines.[2][3] This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) bridge, which is the primary chromophore responsible for the color of the resulting dye.[4]

The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Coupling Component (e.g., N,N-dimethylaniline) C->D Couples with E Azo Dye D->E Yields

Caption: General workflow for azo dye synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of two representative disperse azo dyes using this compound as the precursor.

Protocol 1: Synthesis of a Red Disperse Dye via Coupling with N,N-dimethylaniline

This protocol describes the synthesis of a red azo disperse dye by coupling the diazonium salt of this compound with N,N-dimethylaniline.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 1.86 g (0.01 mol) of this compound in 20 mL of water and 5 mL of concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the suspension of the amine hydrochloride over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be kept cold for the next step.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 10% aqueous HCl.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C throughout the addition.

    • After the addition is complete, continue stirring for 1-2 hours at the same temperature.

    • Gradually add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5.

    • The red dye will precipitate out of the solution.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from an ethanol/water mixture to obtain the pure product.

    • Dry the purified dye in a vacuum oven at 60 °C.

The chemical reaction for this synthesis is depicted below.

G A [Structure of this compound] B NaNO2, HCl 0-5 °C C [Structure of Diazonium Salt] A->C + D [Structure of N,N-dimethylaniline] E [Structure of Red Azo Dye] C->E +

Caption: Synthesis of a red azo dye.

Protocol 2: Synthesis of a Yellow Disperse Dye via Coupling with Phenol

This protocol outlines the synthesis of a yellow azo disperse dye by coupling the diazonium salt of this compound with phenol.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 1.86 g (0.01 mol) of this compound in 10 mL of concentrated sulfuric acid at a temperature below 20 °C.

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and the pH in the alkaline range (8-10) during the addition.

    • Continue stirring for 2-3 hours at 0-5 °C.

    • The yellow dye will precipitate.

  • Isolation and Purification:

    • Acidify the reaction mixture with dilute HCl to a pH of 6-7 to ensure complete precipitation of the dye.

    • Filter the precipitated dye and wash it with a cold dilute NaCl solution, followed by cold water.

    • Recrystallize the crude product from ethanol.

    • Dry the purified yellow dye in a vacuum oven at 60 °C.

Data Presentation: Expected Properties of Derived Dyes

The following tables summarize the expected spectroscopic and fastness properties of azo dyes derived from this compound, based on data from analogous heterocyclic azo dyes.[4][5]

Table 1: Spectroscopic Properties

Coupling ComponentExpected Colorλmax (nm) in EthanolMolar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
N,N-dimethylanilineRed500 - 53030,000 - 45,000
PhenolYellow400 - 43020,000 - 35,000
2-NaphtholOrange-Red480 - 51035,000 - 50,000
AnilineYellow-Orange440 - 47025,000 - 40,000

Table 2: Fastness Properties on Polyester Fabric (ISO Standards)

PropertyN,N-dimethylaniline DerivativePhenol Derivative2-Naphthol Derivative
Light Fastness (Xenon Arc) 4-545
Washing Fastness (ISO 105-C06) 4-544-5
Rubbing Fastness (Dry) 4-544-5
Rubbing Fastness (Wet) 43-44
Sublimation Fastness 4-544-5

(Note: Fastness ratings are on a scale of 1 to 5, where 5 is excellent.)

Discussion and Mechanistic Insights

The choice of coupling component significantly influences the final color and properties of the dye. Electron-donating groups on the coupling component, such as the dimethylamino group in N,N-dimethylaniline, lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum, resulting in redder shades.[5] Conversely, less powerful electron-donating groups like the hydroxyl group in phenol result in a hypsochromic shift (a shift to shorter wavelengths), producing yellow hues.

The fastness properties of these disperse dyes on synthetic fibers like polyester are generally good to excellent. This is attributed to the non-ionic and hydrophobic nature of the dyes, which allows for good penetration and affinity for the polyester fibers. The presence of the chloro group and the benzothiadiazole ring can enhance the light fastness of the dyes by providing stability against photodegradation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of azo disperse dyes. The straightforward and well-understood diazotization and coupling reactions allow for the systematic tuning of the color and performance properties of the resulting dyes. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore the potential of this heterocyclic building block in the development of novel colorants for various applications.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Scaling the Production of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-6-chloro-2,1,3-benzothiadiazole. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this important heterocyclic compound. We will address common challenges encountered during synthesis, offering practical, field-tested solutions and troubleshooting advice grounded in chemical principles.

Synthetic Overview & Core Challenges

The production of this compound is a multi-step process that, while conceptually straightforward, presents significant challenges in control and selectivity, especially during scale-up. A common and logical synthetic approach begins with the cyclization of a substituted o-phenylenediamine, followed by a selective functionalization.

The most formidable challenge in this synthesis is achieving selective mono-amination of the 5,6-dichloro-2,1,3-benzothiadiazole precursor. The electron-withdrawing nature of the benzothiadiazole ring activates both chlorine atoms for nucleophilic aromatic substitution (SNAr), making it difficult to prevent the formation of the undesired di-amino byproduct.

Below is a generalized workflow illustrating this synthetic strategy.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Amination (Critical Step) cluster_2 Stage 3: Purification & Isolation Start 4,5-Dichloro-1,2- phenylenediamine Product1 5,6-Dichloro-2,1,3- benzothiadiazole Start->Product1 Cyclization (Reflux) Reagent1 Thionyl Chloride (SOCl₂) Pyridine (catalyst) Reagent1->Start Product2 Crude Product Mixture: - Target Mono-amine - Di-amine byproduct - Unreacted Dichloro SM Product1->Product2 SₙAr Reaction (Controlled Temp/Time) Reagent2 Ammonia Source (e.g., NH₄OH, NaNH₂) Reagent2->Product1 Purification Column Chromatography & Recrystallization Product2->Purification FinalProduct 5-Amino-6-chloro-2,1,3- benzothiadiazole (Pure) Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical and challenging step when scaling this synthesis?

A: Without question, the selective mono-amination (Stage 2) is the most critical step. You are trying to favor the substitution of one chlorine atom over two identical, activated chlorine atoms. This requires precise control over reaction parameters such as temperature, reaction time, and stoichiometry of the aminating agent. Minor deviations can drastically shift the product distribution towards unwanted di-substitution or incomplete conversion.

Q2: My TLC of the crude amination reaction shows three major spots. What are they?

A: This is a classic signature of this reaction. Assuming the spots are reasonably separated by polarity (from least to most polar), they are typically:

  • Least Polar Spot: Unreacted 5,6-dichloro-2,1,3-benzothiadiazole (starting material).

  • Intermediate Polarity Spot: Your target product, this compound.

  • Most Polar Spot: The di-substituted byproduct, 5,6-diamino-2,1,3-benzothiadiazole.

Q3: Why is my overall yield consistently low, even with good conversion in the amination step?

A: Low isolated yields are often a consequence of the purification stage (Stage 3). The starting material, desired product, and di-amino byproduct can have very similar solubility profiles and Rf values in many solvent systems, leading to significant product loss during column chromatography or co-precipitation during recrystallization. Optimizing the purification protocol is just as important as optimizing the reaction itself.

Q4: What are the primary safety concerns I should be aware of?

A: The primary hazards involve the reagents used.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂). All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.[1][2]

  • Solvents: Depending on the specific protocol, you may use solvents like dioxane, which has its own specific handling requirements.[3]

  • Product Handling: The toxicological properties of the final compound and intermediates may not be fully characterized.[4][5] Always handle with care, using gloves and a lab coat, and avoid generating dust.[6]

Detailed Troubleshooting Guide

Stage 1: Synthesis of 5,6-dichloro-2,1,3-benzothiadiazole (Precursor)
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cyclization 1. Moisture in Reagents/Glassware: Thionyl chloride is rapidly quenched by water.[1]1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or distilled thionyl chloride.
(Starting material remains)2. Insufficient Thionyl Chloride: Stoichiometry is critical.2. Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents).
3. Low Reaction Temperature/Time: The reaction may be kinetically slow.3. Ensure the reaction reaches and maintains reflux temperature. Monitor by TLC until the starting material is consumed.
Low Yield / Dark Tar-like Byproducts 1. Excessive Heat/Reaction Time: The benzothiadiazole ring can be sensitive to prolonged exposure to harsh conditions, leading to decomposition or polymerization.1. Do not overheat. Once TLC indicates full conversion, proceed immediately to workup.
2. Impure Starting Material: Impurities in the 4,5-dichloro-1,2-phenylenediamine can lead to side reactions.2. Recrystallize the starting diamine before use to ensure high purity.
Stage 2: Selective Mono-amination

This stage is a delicate balance. The goal is to find the "sweet spot" where the rate of the first substitution is significantly higher than the rate of the second.

G start Low Yield or Poor Selectivity in Amination q1 Is Starting Material (SM) Conversion Low? start->q1 q2 Is Di-amino Byproduct High? q1->q2 No (High Conversion) sol1 • Increase Temperature • Increase Reaction Time • Use a Stronger Base/Nucleophile (e.g., NaNH₂ vs NH₄OH) q1->sol1 Yes (Low Conversion) sol2 • Decrease Temperature • Decrease Reaction Time • Use <1 equivalent of Aminating Agent • Slower Reagent Addition q2->sol2 Yes (Poor Selectivity) sol3 Reaction conditions are likely near optimal. Focus on Purification. q2->sol3 No (Good Selectivity)

Caption: Decision tree for troubleshooting the selective amination step.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Dichloro-SM 1. Insufficient Nucleophile: Not enough aminating agent to drive the reaction.1. Ensure at least 1 full equivalent of the aminating source is used.
2. Low Reaction Temperature: The activation energy for the SNAr is not being met.2. Gradually increase the reaction temperature in 5-10°C increments.
3. Weak Nucleophile/Base: The chosen ammonia source may not be potent enough.3. Consider alternative aminating systems. For example, palladium-catalyzed Buchwald-Hartwig amination can offer higher efficiency and selectivity under milder conditions.[3][7]
High Formation of Di-amino Byproduct 1. Reaction Temperature is Too High: High temperatures provide enough energy to easily overcome the activation barrier for the second substitution.1. Lower the reaction temperature. This is the most effective way to improve selectivity.
2. Excess Aminating Agent: A large excess of the nucleophile will drive the reaction towards the di-substituted product.2. Use a controlled amount of the aminating agent (e.g., 0.9-1.1 equivalents) and add it slowly to the reaction mixture to avoid localized high concentrations.
3. Prolonged Reaction Time: Leaving the reaction for too long after the mono-amine has formed will inevitably lead to the di-amine.3. Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed or when the ratio of mono- to di-amine is optimal.
Stage 3: Purification
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation on Silica Gel Column 1. Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the three key components.1. Methodical Eluent Screening: Use TLC to test various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf of ~0.3 for the target compound and maximal separation from the other spots.
2. Column Overloading: Too much crude material on the column prevents effective separation.2. Use a higher ratio of silica to crude product (e.g., 50:1 or 100:1 by weight). For large scales, consider flash chromatography systems.
Product "Oils Out" or Co-precipitates During Recrystallization 1. Solvent Choice: The chosen solvent may be too good (product is too soluble) or too poor (product crashes out as an oil).1. Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., methanol, ethyl acetate) and slowly add a "poor" hot solvent (e.g., water, hexanes) until turbidity persists. Allow to cool slowly.[8]
2. Presence of Impurities: The di-amino or starting material impurities can disrupt the crystal lattice formation of the desired product.2. Perform a preliminary purification step (e.g., a quick silica plug or precipitation) to remove the bulk of one of the major impurities before attempting a final recrystallization.

Experimental Protocols

Protocol 4.1: General Procedure for Selective Mono-amination

This is a representative protocol and must be optimized for your specific scale and equipment.

  • Setup: In a well-ventilated fume hood, charge a clean, dry, jacketed reactor with 5,6-dichloro-2,1,3-benzothiadiazole (1.0 eq) and a suitable anhydrous solvent (e.g., Dioxane or THF).

  • Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Temperature Control: Cool the reactor to the optimized starting temperature (e.g., 0°C to 25°C, determined from troubleshooting).

  • Reagent Addition: Slowly add the aminating agent (e.g., a solution of sodium amide in THF, 1.05 eq) dropwise over 1-2 hours using a syringe pump. Maintain the internal temperature throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Take aliquots every 30-60 minutes and analyze by TLC or HPLC to monitor the consumption of starting material and the formation of products.

  • Quenching: Once the optimal product ratio is achieved, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

Protocol 4.2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., Methanol) to just dissolve the solid.

  • Anti-Solvent Addition: While hot, slowly add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly cloudy.[9][10] Add a few more drops of the hot "good" solvent to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Analyze by NMR, MS, and melting point to confirm purity and identity.[11][12]

References

Technical Support Center: 5-Amino-6-chloro-2,1,3-benzothiadiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-6-chloro-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize side product formation and optimize your reaction outcomes.

I. Core Concepts: Understanding the Reactivity of this compound

This compound is a key intermediate in pharmaceutical synthesis, notably in the production of the muscle relaxant Tizanidine.[1][2] Its reactivity is governed by the interplay of the electron-deficient benzothiadiazole core and the activating amino and chloro substituents.[1] This unique electronic profile makes it susceptible to a range of transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, this reactivity also presents challenges in controlling selectivity and preventing the formation of unwanted side products.

Diagram: Reactivity Hotspots

Reactivity of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) at C-Cl A->B C Buchwald-Hartwig Amination at C-Cl A->C D Suzuki Coupling at C-Cl A->D E Amino Group Reactivity A->E

Caption: Key reaction pathways for this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom on the benzothiadiazole ring is susceptible to displacement by various nucleophiles.[1] However, the presence of the amino group can lead to competitive reactions.

Question 1: My SNAr reaction with an amine nucleophile is sluggish and gives a mixture of products, including a significant amount of starting material. What's going wrong?

Answer:

This is a common issue stemming from a combination of factors including insufficient activation of the aromatic ring, inappropriate reaction conditions, or side reactions involving the amino group.

Potential Causes & Troubleshooting Steps:

  • Insufficient Electrophilicity: The benzothiadiazole ring, while electron-deficient, may require further activation for efficient substitution, especially with weakly nucleophilic amines.

    • Expert Insight: The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring.[3][4] The presence of electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[3]

    • Protocol: Consider using a stronger base to deprotonate the incoming amine, thereby increasing its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DBU. Ensure the reaction is run under anhydrous conditions as water can compete as a nucleophile.

  • Side Reactions at the Amino Group: The exocyclic amino group can be deprotonated by strong bases, leading to the formation of an anionic species that can complicate the reaction. It can also be a site for undesired N-alkylation or N-arylation.

    • Troubleshooting:

      • Protecting Group Strategy: Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) prior to the SNAr reaction. This will prevent its interference. The protecting group can be removed in a subsequent step.

      • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired SNAr pathway over side reactions. Start with room temperature and gradually increase if the reaction is too slow.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Expert Insight: Polar aprotic solvents like DMF, DMAc, or DMSO are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.

    • Recommendation: If you are using a less polar solvent, switching to one of the above may improve your results.

Diagram: Troubleshooting SNAr Reactions

Troubleshooting Sluggish SNAr Reactions Start Sluggish SNAr/ Mixture of Products Cause1 Insufficient Electrophilicity? Start->Cause1 Cause2 Amino Group Side Reactions? Start->Cause2 Cause3 Suboptimal Solvent? Start->Cause3 Solution1 Increase Basicity (e.g., Cs2CO3) Ensure Anhydrous Conditions Cause1->Solution1 Solution2 Protect Amino Group (e.g., Boc) Optimize Temperature Cause2->Solution2 Solution3 Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Cause3->Solution3 Outcome Improved Yield & Selectivity Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Decision tree for troubleshooting SNAr reactions.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] However, its application to this compound can be challenging.

Question 2: I am attempting a Buchwald-Hartwig amination and observing low conversion and significant hydrodehalogenation (replacement of -Cl with -H). What are the likely causes?

Answer:

Low conversion and hydrodehalogenation in Buchwald-Hartwig reactions are often indicative of issues with the catalyst system, base, or reaction setup.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions.

    • Expert Insight: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst.[5] Sterically hindered and electron-rich ligands often promote the desired reductive elimination step and suppress side reactions.[5]

    • Protocol:

      • Ligand Screening: Experiment with different phosphine ligands. For electron-rich substrates like this, ligands such as XPhos, SPhos, or RuPhos are often effective.

      • Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ.

      • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inappropriate Base: The choice and strength of the base are crucial.

    • Expert Insight: A base that is too strong can promote side reactions, while a base that is too weak will not effectively facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be advantageous in certain cases.[7]

    • Recommendation: If using NaOtBu, ensure it is fresh and from a sealed container. Consider screening other bases if hydrodehalogenation persists.

  • Hydrodehalogenation Pathway: This side reaction is often promoted by the presence of water or other protic sources.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

      • Amine Purity: Ensure the amine coupling partner is pure and dry.

Table: Recommended Buchwald-Hartwig Conditions

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu, LiHMDS, Cs₂CO₃Strong, non-nucleophilic bases.
Solvent Toluene, DioxaneAnhydrous, non-coordinating solvents.
Temperature 80-110 °CSufficient to drive the reaction without decomposition.
C. Suzuki Coupling

The Suzuki coupling is a versatile method for forming C-C bonds by reacting an organoboron species with a halide.[8][9]

Question 3: My Suzuki coupling reaction is giving a low yield of the desired biaryl product and I'm observing significant amounts of a homocoupled boronic acid byproduct. How can I improve this?

Answer:

Low yields and boronic acid homocoupling in Suzuki reactions typically point to problems with the reaction conditions, particularly the base and the catalyst system.

Potential Causes & Troubleshooting Steps:

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step in the catalytic cycle.

    • Expert Insight: The transmetalation step is often base-promoted.[8] The base activates the boronic acid, making it more nucleophilic.

    • Protocol:

      • Base Selection: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is commonly used. The choice of base can be critical, and screening may be necessary.

      • Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous base and the organic phase.

  • Boronic Acid Decomposition/Homocoupling: Boronic acids can be unstable under certain conditions, leading to decomposition or homocoupling.

    • Troubleshooting:

      • Temperature Control: Running the reaction at the lowest effective temperature can minimize these side reactions.

      • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure of the product and boronic acid to the reaction conditions.

      • Degassing: As with the Buchwald-Hartwig reaction, thorough degassing is crucial to prevent oxidative side reactions.

  • Ligand Effects: The ligand on the palladium catalyst influences both the oxidative addition and reductive elimination steps.

    • Recommendation: For Suzuki couplings, phosphine ligands like PPh₃ or SPhos are often effective. If you are using a ligandless system (e.g., Pd/C), switching to a homogeneous catalyst with a suitable ligand may improve the yield and selectivity.

Diagram: Suzuki Coupling Catalytic Cycle and Side Reactions

Suzuki Coupling: Desired Pathway vs. Side Reactions cluster_0 Desired Catalytic Cycle cluster_1 Side Reaction Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Boronic Acid Ar'-B(OH)2 Homocoupling Ar'-Ar' Boronic Acid->Homocoupling Oxidative Conditions

Caption: Simplified Suzuki cycle and the competing homocoupling side reaction.

III. References

  • Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0644192B1 - A process for making a benzothiadiazole derivative. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from --INVALID-LINK--

  • ChemWhat. (n.d.). This compound CAS#: 100191-31-9. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from --INVALID-LINK--

  • Thieme. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from --INVALID-LINK--

  • Simson Pharma Limited. (n.d.). 5-chloro-6-amino-2,1,3-benzothiadiazole. Retrieved from --INVALID-LINK--

  • Pharmacompass. (n.d.). 4-Amino-5-Chloro-2,1,3-Benzothiadiazole. Retrieved from --INVALID-LINK--

  • ChemPoint. (n.d.). 5-Chloro-4 Amino, 2,1,3-Benzothiadiazole. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS No. 100191-31-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this critical pharmaceutical intermediate.[1] The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by an analysis of probable causes and a step-by-step resolution protocol.

Issue 1: Low Recovery After Recrystallization

You've performed a recrystallization, but the yield of purified product is significantly lower than expected.

Probable Causes:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If the compound has high solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling, thus reducing the recovered yield.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield of crystals.

Resolution Protocol:

  • Solvent System Re-evaluation:

    • Consult solubility data. Common solvents for the recrystallization of this compound include ethanol, methanol, and chloroform.[1]

    • If a single solvent is not providing adequate results, consider a binary solvent system (e.g., ethanol-water). This involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes turbid, followed by reheating to clarify and then slow cooling.

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is complete.

  • Prevent Premature Crystallization:

    • Preheat the filtration apparatus (funnel and receiving flask) before performing a hot gravity filtration to remove insoluble impurities. This can be done in a laboratory oven.

    • Keep the solution at or near its boiling point during the filtration process.

  • Maximize Crystal Formation:

    • Allow the filtrate to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.

    • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Issue 2: Persistent Colored Impurities After Recrystallization

Your recrystallized product remains colored (e.g., yellow or brown) instead of the expected pale-yellow crystalline solid.

Probable Causes:

  • Highly Colored Byproducts: The synthesis of benzothiadiazole derivatives can sometimes produce highly colored, polar byproducts that co-crystallize with the desired product.

  • Thermal Degradation: Prolonged heating during synthesis or recrystallization can lead to the formation of colored degradation products.

Resolution Protocol:

  • Activated Charcoal Treatment:

    • After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% of the crude product's weight).

    • Boil the solution with the charcoal for 5-10 minutes. The colored impurities will adsorb onto the surface of the activated charcoal.[2]

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be significantly lighter in color or colorless.

    • Allow the filtrate to cool and crystallize as usual.

  • Column Chromatography:

    • If charcoal treatment is ineffective, column chromatography is a more rigorous method for removing colored impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. The less polar desired product will typically elute before the more polar colored impurities. Monitor the elution using Thin Layer Chromatography (TLC).

Issue 3: Product Purity by HPLC is Below Target (>99%)

Despite purification, HPLC analysis indicates the presence of one or more significant impurities.

Probable Causes:

  • Isomeric Impurities: The synthesis may produce isomers of this compound that have very similar polarities, making them difficult to separate by simple recrystallization.

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials such as 5-chlorobenzo-2,1,3-thiadiazole in the crude product.[1][3]

  • Side-Reaction Products: Depending on the synthetic route (e.g., nucleophilic substitution, reduction of a nitro group), various side products can form.[1]

Resolution Protocol:

  • High-Performance Liquid Chromatography (HPLC) Guided Purification:

    • Utilize an analytical HPLC method to identify the retention times of your product and the major impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[4]

    • Based on the analytical results, preparative HPLC can be employed for the separation of closely related impurities.

  • Column Chromatography Optimization:

    • If standard column chromatography is not providing adequate separation, consider using a finer mesh silica gel or a different stationary phase like alumina.

    • A very shallow solvent gradient during elution can improve the separation of compounds with similar polarities.

  • Acid-Base Extraction:

    • This technique can be effective for removing acidic or basic impurities.[1]

    • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. The amine group on the desired product may also be protonated, so care must be taken.

    • Subsequently, wash with a dilute aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate) to remove acidic impurities.

    • Wash with brine and dry the organic layer before concentrating the solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The most common and effective purification techniques are recrystallization, column chromatography, and acid-base extraction.[1] For achieving high purity (>99%), a combination of these methods is often necessary. For instance, an initial purification by recrystallization can be followed by column chromatography for "polishing."

Q2: How can I determine the appropriate solvent for recrystallization?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. You can determine this experimentally by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, chloroform, ethyl acetate, hexane) at room temperature and then upon heating.[1][2]

Q3: What are the likely impurities in a typical synthesis of this compound?

A3: The impurities will depend on the synthetic route. If prepared by amination of 5,6-dichloro-2,1,3-benzothiadiazole, you might have unreacted starting material or di-amino substituted byproducts. If prepared by the reduction of a nitro-precursor, you could have incomplete reduction products.

Q4: Is it necessary to use an inert atmosphere during purification?

A4: Generally, this compound is stable under normal atmospheric conditions during standard purification procedures like recrystallization and chromatography. However, for prolonged storage, it is advisable to keep the purified compound in a cool, dry, and dark place, potentially under an inert atmosphere like nitrogen or argon to prevent slow oxidative degradation.

Q5: What analytical techniques should I use to confirm the purity and identity of my final product?

A5: A combination of techniques is recommended for full characterization:

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity.[4][5]

  • Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[6]

    • Infrared (IR) Spectroscopy: To identify key functional groups.

III. Experimental Protocols & Data

Protocol 1: General Recrystallization from a Single Solvent (Ethanol)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with a stirrer).

  • Continue to add small portions of hot ethanol until the solid has just dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.

  • If charcoal was used, perform a hot gravity filtration into a pre-warmed flask to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity (e.g., by slowly increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table
Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Recrystallization95-99%Simple, scalable, cost-effective.Can be ineffective for impurities with similar solubility; potential for product loss in mother liquor.
Column Chromatography>99%High resolution for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, can be more expensive.
Acid-Base ExtractionVariable (Depends on Impurity Profile)Effective for removing acidic or basic impurities.Not suitable for neutral impurities; potential for emulsion formation.

IV. Visualized Workflows

Troubleshooting Low Recrystallization Yield

G start Low Yield After Recrystallization cause1 Incorrect Solvent? start->cause1 cause2 Too Much Solvent? start->cause2 cause3 Premature Crystallization? start->cause3 solution1 Re-evaluate Solvent System (e.g., binary solvents) cause1->solution1 Yes solution2 Use Minimum Hot Solvent cause2->solution2 Yes solution3 Pre-heat Filtration Apparatus cause3->solution3 Yes

Caption: Decision tree for troubleshooting low recrystallization yield.

General Purification Workflow

G crude Crude Product recryst Recrystallization crude->recryst purity_check1 Purity Check (TLC/HPLC) recryst->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom Purity Not OK final_product Pure Product (>99%) purity_check1->final_product Purity OK purity_check2 Purity Check (HPLC) column_chrom->purity_check2 purity_check2->column_chrom Purity Not OK (Re-optimize) purity_check2->final_product Purity OK

Caption: Standard workflow for purifying this compound.

V. References

  • BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 4-Amino-5-chloro-2,1,3-benzothiadiazole on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity 4-Amino-5-chloro-2,1,3-benzothiadiazole: A Guide for Chemical Procurement. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Derivatization of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Amino-6-chloro-2,1,3-benzothiadiazole. As a key building block in the development of advanced materials and pharmaceutical agents, its successful functionalization is critical. This guide, structured from field-proven experience, addresses the common hurdles encountered during its derivatization, particularly through palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

The derivatization of this compound predominantly involves C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formation at the C6-chloro position. The electron-deficient nature of the benzothiadiazole ring and the presence of two distinct functional groups present unique challenges.

Q1: My cross-coupling reaction shows low to no conversion. What are the primary factors to investigate?

A1: When a reaction fails, a systematic review of the foundational parameters is the most efficient path to a solution. Often, the issue lies not in the core chemistry but in the experimental setup.

  • Atmospheric Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). The quality of your inert gas supply should also be considered.

  • Reagent and Solvent Purity: Water and oxygen are catalyst poisons. Solvents must be anhydrous and thoroughly degassed before use. Reagents, especially the base and amine/boronic acid, should be of high purity and handled under inert conditions. As a diagnostic step, running the reaction with freshly opened, anhydrous-grade solvents and newly purchased reagents can quickly identify purity issues.

  • Catalyst Activity: Palladium sources, particularly powders like Pd(OAc)₂, can degrade over time. If you suspect catalyst deactivation, use a freshly opened bottle or, preferably, switch to a more robust and air-stable palladium pre-catalyst.[1][2]

Q2: I'm struggling with the low reactivity of the aryl chloride. Which catalyst system is recommended for this specific substrate?

A2: The C-Cl bond on the electron-deficient this compound scaffold is significantly less reactive than its bromide or iodide analogs, making the oxidative addition step of the catalytic cycle kinetically challenging.[1][3] Your choice of ligand is therefore the most critical parameter for success.

  • Ligand Selection: Standard ligands like PPh₃ are often ineffective. You require bulky and electron-rich biarylphosphine ligands that stabilize the palladium center and facilitate the difficult oxidative addition. For this substrate, ligands from the Buchwald family are the gold standard.

    • For Buchwald-Hartwig (C-N): XPhos and RuPhos are excellent starting points due to their steric bulk and electron-donating properties.[4]

    • For Suzuki-Miyaura (C-C): SPhos and XPhos have demonstrated high efficacy in coupling aryl chlorides.[5]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, generating the active Pd(0) species in situ can be unreliable.[1] We strongly recommend using well-defined, air-stable palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These ensure a consistent and reliable generation of the active catalyst, leading to more reproducible results.[2][4]

Troubleshooting Decision Tree: Low Conversion

G Start Low or No Conversion Check_Basics Verify Core Conditions: - Inert Atmosphere - Reagent Purity - Solvent Quality (Anhydrous, Degassed) Start->Check_Basics Catalyst_System Evaluate Catalyst System Start->Catalyst_System Basics OK Reaction_Params Assess Reaction Parameters Start->Reaction_Params Basics & Catalyst OK Solution_Basics Solution: Use fresh, anhydrous, degassed reagents. Ensure rigorous inert atmosphere. Check_Basics->Solution_Basics Issue Found Ligand Is Ligand Bulky & Electron-Rich? (e.g., XPhos, SPhos, RuPhos) Catalyst_System->Ligand Pd_Source Is Pd Source Active? (Consider Pre-catalyst) Catalyst_System->Pd_Source Base Is Base Appropriate? (Strength & Solubility) Reaction_Params->Base Solvent Is Solvent Suitable? (Solubility & Polarity) Reaction_Params->Solvent Temp Is Temperature Optimal? (Typically 80-110 °C) Reaction_Params->Temp Solution_Catalyst Solution: Use a bulky biarylphosphine ligand. Switch to an air-stable Pd pre-catalyst. Ligand->Solution_Catalyst No Pd_Source->Solution_Catalyst No Solution_Params Solution: Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). Test different solvents (Toluene, Dioxane). Base->Solution_Params No Solvent->Solution_Params No

Caption: A decision tree for troubleshooting common issues.

Q3: How do I select the optimal base and solvent for my coupling reaction?

A3: The base and solvent are not merely reaction media; they are active participants in the catalytic cycle and their interplay is crucial.[4]

  • Base Selection: The base's primary role is to deprotonate the amine (in C-N coupling) or form the boronate species (in C-C coupling).[6][7]

    • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used and often lead to faster reaction rates. However, they have poor functional group tolerance and can cause decomposition of sensitive substrates.[4][8] The amino group on the benzothiadiazole core is generally tolerant, but other functionalities on your coupling partner may not be.

    • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These offer much broader functional group tolerance and are often the preferred choice for complex molecules.[4][9] Cs₂CO₃ is particularly effective due to its good solubility in common organic solvents.[4] For Suzuki couplings, K₃PO₄ is a robust and widely used option.[5][10]

  • Solvent Selection: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture. Poor solubility is a frequent and underestimated cause of reaction failure.[4]

    • Common Solvents: Aprotic polar solvents like 1,4-dioxane and THF , or aromatic hydrocarbons like toluene , are the most common choices.[2][4]

    • Solvent Effects: For Suzuki couplings, the addition of water (e.g., dioxane/H₂O mixtures) can be beneficial, as it aids in dissolving the inorganic base and facilitates the transmetalation step.[5][11][12]

ParameterRecommended OptionsRationale & Considerations
Palladium Source XPhos Pd G3, SPhos Pd G2/G3Air-stable, reliable generation of active Pd(0) catalyst.[2][4]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are essential for activating the C-Cl bond.[4][5]
Base (C-N) NaOtBu (for speed), Cs₂CO₃ (for tolerance)Balance reaction rate against substrate stability. Cs₂CO₃ is often a safer starting point.[4]
Base (C-C) K₃PO₄, K₂CO₃Effective, widely used, and generally tolerant of various functional groups.[5][9][13]
Solvent 1,4-Dioxane, Toluene, THFEnsure all components are fully dissolved. For Suzuki, a co-solvent of water is often beneficial.[11][12]
Temperature 80 - 110 °CRequired to overcome the activation energy for C-Cl bond cleavage.[2][8]
Q4: I am observing significant side products, such as hydrodehalogenation (loss of chlorine) or biaryl homocoupling. How can these be suppressed?

A4: The formation of these side products typically points to issues with the stability of catalytic intermediates or competing reaction pathways.

  • Hydrodehalogenation (Arene Reduction): This occurs when an Ar-Pd(II)-H intermediate undergoes reductive elimination instead of coupling. This can be exacerbated by the presence of moisture or certain bases.

    • Solution: Ensure strictly anhydrous conditions. Sometimes, changing the base from an alkoxide (like NaOtBu) to a carbonate (like Cs₂CO₃) can mitigate this issue.[2]

  • Homocoupling of Boronic Acid (Suzuki): This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere is critical. Ensure the boronic acid is of high quality, as impurities can accelerate decomposition and homocoupling.

Section 2: FAQs on Derivatization Strategy & Purification

Q: Should I be concerned about the amino group interfering with the cross-coupling reaction at the chloro position?

A: This is a valid concern. The amino group can potentially coordinate to the palladium center, inhibiting catalysis. However, in practice, the N-H bond is generally not reactive enough to undergo oxidative addition. For Buchwald-Hartwig amination with a primary amine as the coupling partner, you may see some competitive reaction or catalyst inhibition, but the desired cross-coupling is usually the major pathway. If the amino group proves problematic, it can be protected (e.g., as a Boc or Acyl derivative) prior to the coupling reaction, though this adds steps to the synthesis.

Q: What are the best practices for purifying these highly conjugated, often poorly soluble, benzothiadiazole derivatives?

A: Purification can indeed be challenging.

  • Initial Workup: After the reaction, a simple filtration through a pad of Celite can remove the palladium catalyst and inorganic salts.[4]

  • Chromatography: Column chromatography on silica gel is the most common method. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or dichloromethane, is typically effective.[14]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/chloroform, ethanol, or toluene) can be a highly effective method for obtaining analytically pure material.[15]

Section 3: Experimental Protocols

The following are generalized protocols and should be optimized for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium pre-catalyst/ligand system (1-5 mol%).

  • Inerting: Seal the vessel, then evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Weigh Reagents: - Substrate - Base - Catalyst A->B D Assemble Under Inert Gas (Ar) B->D C Degas Solvent E Add Solvent & Coupling Partner C->E D->E F Heat & Stir (80-110 °C) E->F G Monitor by TLC / LC-MS F->G H Cool & Filter through Celite G->H I Aqueous Wash & Dry Organic Layer H->I J Concentrate I->J K Purify: - Chromatography - Recrystallization J->K Product Pure Product K->Product

Caption: A typical workflow for Pd-catalyzed cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the palladium pre-catalyst (1-5 mol%).

  • Inerting: Seal the vessel, evacuate, and backfill with argon (repeat 3x).

  • Reagent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by column chromatography or recrystallization.[10]

References

troubleshooting mass transfer limitations in benzothiadiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzothiadiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of benzothiadiazole and its derivatives. My focus here is to provide not just solutions, but a deeper understanding of the underlying chemical principles, particularly the often-underestimated role of mass transfer.

Troubleshooting Guide: Overcoming Mass Transfer Limitations

Mass transfer limitations are a frequent source of poor yield, slow reactions, and irreproducibility in multiphase chemical syntheses. In the synthesis of benzothiadiazole, particularly in popular cross-coupling reactions or cyclizations involving heterogeneous components, the rate at which reactants meet and interact can be slower than the intrinsic reaction rate itself. This guide addresses specific issues that arise from this phenomenon.

Observed Problem Primary Cause (Mass Transfer Limitation) Recommended Solution & Rationale
Slow or Stalled Reaction External Mass Transfer Limitation: Reactants are not diffusing efficiently from the bulk solution to the catalyst surface or the interface between immiscible phases. A stagnant boundary layer around the catalyst or droplets is slowing down the reaction.Increase Agitation: Boost the stirring rate (RPM). This reduces the thickness of the diffusion boundary layer, accelerating reactant transport. For viscous mixtures or scales >100 mL, switch from a magnetic stirrer to an overhead mechanical stirrer with a properly designed impeller (e.g., turbine) for more efficient mixing.[1][2]
Low Product Yield Internal Mass Transfer Limitation: In porous heterogeneous catalysts (e.g., Pd on carbon), reactants diffuse slowly into the catalyst pores. The reaction may only be occurring on the outer surface, leaving the bulk of the catalyst unused.Use Smaller Catalyst Particles: If feasible, use a catalyst with a smaller particle size. This increases the external surface area and reduces the diffusion path length into the pores. Caution: Finer particles can make filtration more difficult. An experimental test involves running the reaction with different particle sizes; if the rate increases with smaller particles, internal diffusion is a limiting factor.[2]
Impurity Formation (e.g., Homocoupling) Poor Local Mixing & Concentration Gradients: Inefficient mixing leads to localized areas of high reactant concentration. For instance, in a Stille or Suzuki coupling, slow dispersion of the organometallic reagent can cause it to react with itself (homocoupling) before it finds the benzothiadiazole substrate.[3]Controlled Reagent Addition: Add the limiting or most reactive reagent slowly via a syringe pump into a region of high turbulence (e.g., near the stirrer impeller). This maintains a low, steady-state concentration and ensures it reacts with the desired partner.[3]
Poor Reproducibility (especially upon scale-up) Scale-Dependent Mass & Heat Transfer: As reaction volume increases, the surface-area-to-volume ratio decreases. This makes both mixing and heat dissipation less efficient. A reaction that was well-mixed in a 50 mL flask may be severely mass-transfer limited in a 5 L reactor.[3]Consider Flow Chemistry: For larger scales, continuous flow reactors offer superior mass and heat transfer due to their high surface-area-to-volume ratio. This allows for more consistent and reproducible results.[4] Before scaling up, perform an "agitator speed test" at the lab scale to determine if the reaction is operating under mass transfer control.[1]
Frequently Asked Questions (FAQs)

Q1: What exactly is a "mass transfer limitation" in my benzothiadiazole synthesis?

A: Think of it like a busy assembly line. The chemical reaction itself (the workers on the line) might be incredibly fast, but if the parts (the reactant molecules) aren't delivered to the line quickly enough, the overall production rate is slow. A mass transfer limitation occurs when the diffusion of reactants to the site of reaction (e.g., the surface of a solid catalyst or the boundary between two liquid layers) is the slowest step in the overall process.[5][6] The reaction is essentially "starved" for reactants, even if the bulk concentration is high.

Q2: How can I definitively test if my reaction is mass transfer-limited or kinetically-limited?

A: The most straightforward method is to systematically vary a parameter that affects mass transfer but has a negligible effect on the intrinsic reaction kinetics. The gold standard is the agitator speed test .

Experimental Protocol: Agitator Speed Test
  • Set up your reaction under standard conditions (temperature, concentration, catalyst loading).

  • Run the reaction at a baseline agitation speed (e.g., 300 RPM) and monitor the reaction rate (e.g., by taking samples for HPLC or TLC analysis over time).

  • Repeat the experiment, increasing the agitation speed (e.g., to 600 RPM), keeping all other parameters identical.

  • Repeat again at a higher speed (e.g., 900 RPM).

  • Analysis:

    • If the reaction rate increases as the agitation speed increases, your reaction is mass transfer-limited .

    • If the reaction rate remains constant beyond a certain agitation speed, you have overcome the external mass transfer limitation and are now operating in the kinetically-limited regime.[1][2]

G cluster_0 Diagnostic Workflow Start Reaction exhibits low yield or slow rate Test Perform Agitator Speed Test (Vary RPM, measure rate) Start->Test Check Does reaction rate increase with RPM? Test->Check Result1 Conclusion: Reaction is Mass Transfer-Limited Check->Result1 Yes Result2 Conclusion: Reaction is Kinetically-Limited Check->Result2 No Action1 Implement Troubleshooting: - Increase mixing - Change solvent - Use smaller catalyst particles Result1->Action1 Action2 Focus on Kinetic Parameters: - Increase temperature - Change catalyst type - Increase concentration Result2->Action2

Caption: Workflow for diagnosing mass transfer limitations.

Q3: In which specific synthetic routes for benzothiadiazole should I be most vigilant about mass transfer issues?

A: Mass transfer limitations are most common in heterogeneous or multiphase reactions. For benzothiadiazole synthesis, be particularly cautious during:

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, etc.): These are cornerstones for functionalizing the benzothiadiazole core, for instance, in synthesizing 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.[7][8] These reactions often involve a solid palladium catalyst (e.g., Pd/C), an aqueous base (like K₂CO₃), and an organic solvent, creating a complex multiphase system where efficient mixing is paramount.[8]

  • Herz Reaction: This classical method for forming the benzothiadiazole ring involves the reaction of anilines with disulfur dichloride.[9][10] The reaction can be heterogeneous and highly exothermic, making both mass and heat transfer critical for controlling the reaction and preventing side products.

  • Cyclization of o-phenylenediamines: The synthesis of the 2,1,3-benzothiadiazole core from o-phenylenediamine and thionyl chloride can also present mass transfer challenges, especially if starting materials have poor solubility in the chosen solvent.[11]

Q4: How does my choice of solvent affect mass transfer?

A: Solvent choice is critical. It influences mass transfer in several ways:

  • Solubility: If your reactants or catalyst are poorly soluble, the reaction becomes diffusion-limited as the dissolved species are consumed. A solvent system that fully dissolves all components is ideal but often not practical.

  • Viscosity: Higher viscosity solvents impede molecular diffusion, slowing down the rate of mass transfer.

  • Interfacial Tension: In biphasic systems (e.g., organic/aqueous), the solvent affects the interfacial tension, which influences droplet size and the total surface area available for reaction between the phases. The addition of a phase-transfer catalyst can be an effective strategy to shuttle reactants across this interface.

G cluster_1 Factors Influencing Mass Transfer MT Overall Mass Transfer Rate Agitation Agitation (Stirring Speed, Impeller) Agitation->MT Temp Temperature Temp->MT Solvent Solvent Properties (Viscosity, Solubility) Solvent->MT Catalyst Catalyst Properties (Particle Size, Porosity) Catalyst->MT Conc Concentration Gradient Conc->MT

Caption: Key factors that control the rate of mass transfer.

References

preventing degradation of 5-Amino-6-chloro-2,1,3-benzothiadiazole during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-6-chloro-2,1,3-benzothiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this important pharmaceutical intermediate. Our goal is to ensure the integrity and stability of your compound throughout your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it at room temperature in a dry environment.[1] The compound should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen. For enhanced protection, especially for long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended.[2]

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A change in color, such as darkening or the appearance of discoloration, can be an indicator of degradation. This could be triggered by several factors, including:

  • Exposure to Light: Similar to many aromatic amines, this compound may be susceptible to photolytic degradation, leading to the formation of colored impurities.

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air and certain contaminants. This can lead to the formation of nitroso or nitro derivatives, which are often colored.

  • Moisture: The presence of moisture can facilitate hydrolytic degradation or act as a catalyst for other degradation pathways.

It is advisable to perform a purity analysis using techniques like HPLC or TLC to assess the extent of degradation.

Q3: My recent synthesis using this compound has yielded unexpected byproducts. Could this be related to the starting material's stability?

Yes, the purity and stability of the starting material are critical for the success of subsequent reactions. If the this compound has degraded, the impurities can participate in side reactions, leading to the formation of unexpected byproducts and lower yields of your desired product. Always ensure the purity of the starting material before use, especially if it has been in storage for an extended period.

Q4: How can I test the stability of my stored this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and detect degradation products.[3] A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can quantify the amount of the active compound and identify any degradation peaks.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (color, clumping) Exposure to light, air (oxygen), or moisture.1. Visually inspect the storage container for a proper seal. 2. Store the compound in an amber vial or a container protected from light. 3. For long-term storage, consider repackaging under an inert atmosphere (e.g., in a glove box). 4. Perform a purity check using HPLC or TLC.
Decreased purity observed by analytical methods (e.g., HPLC, NMR) Gradual degradation over time due to suboptimal storage conditions.1. Review and optimize your storage protocol based on the recommendations in this guide. 2. If the purity is below the required specification for your experiment, consider purifying the material (e.g., by recrystallization) or obtaining a fresh batch.
Inconsistent experimental results Inconsistent quality of the starting material due to degradation.1. Establish a routine quality control check for your stored this compound before use. 2. Aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Formation of insoluble particles in solution Potential formation of polymeric degradation products or salts due to interaction with acidic or basic impurities in the solvent.1. Ensure the use of high-purity, dry solvents. 2. Filter the solution before use. 3. Investigate the nature of the insoluble material, if possible.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: If possible, perform the aliquoting and sealing inside a glove box under a nitrogen or argon atmosphere. Alternatively, flush the vial with a gentle stream of inert gas before sealing.

  • Sealing: Ensure the cap is tightly sealed to prevent moisture and air ingress. For added security, you can wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of receipt/aliquoting, and any other relevant information.

  • Storage Location: Store the vial in a desiccator at room temperature, away from direct sunlight and sources of heat.

Protocol 2: Stability Assessment using HPLC

This is a general guideline. The specific parameters may need to be optimized for your system.

  • Standard Preparation: Accurately weigh and dissolve a small amount of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of your stored compound at the same concentration as the working standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Compare the retention time and peak area of the main peak. The appearance of new peaks in the sample chromatogram indicates the presence of degradation products. The percentage of the main peak area relative to the total peak area can be used to estimate the purity.

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, we can infer potential degradation pathways based on the functional groups present in the molecule. Understanding these can help in proactively preventing degradation.

Caption: Potential degradation pathways for this compound.

Workflow for Investigating Compound Degradation

degradation_workflow start Observation of Potential Degradation (e.g., color change, poor analytical results) check_storage Verify Storage Conditions (Temp, Light, Atmosphere, Seal) start->check_storage purity_analysis Perform Purity Analysis (HPLC, LC-MS, NMR) check_storage->purity_analysis compare_standard Compare with a Fresh Standard or Certificate of Analysis Data purity_analysis->compare_standard is_degraded Is Degradation Confirmed? compare_standard->is_degraded quarantine Quarantine the Affected Batch is_degraded->quarantine Yes no_degradation No Significant Degradation is_degraded->no_degradation No investigate_cause Investigate Root Cause (e.g., storage breach, light exposure) quarantine->investigate_cause implement_capa Implement Corrective and Preventive Actions (e.g., update SOPs, use amber vials) investigate_cause->implement_capa purify_or_discard Purify (if feasible) or Discard the Batch implement_capa->purify_or_discard document Document Findings and Actions purify_or_discard->document end Resolution document->end continue_use Continue Use with Routine QC no_degradation->continue_use continue_use->end

Caption: A systematic workflow for investigating suspected degradation of this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 5-Amino-6-chloro-2,1,3-benzothiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common issue encountered with this and similar aromatic amines: peak tailing . Our goal is to provide a clear, logical path from problem identification to a robust analytical solution.

As a heterocyclic aromatic amine, this compound's basic nature makes it particularly susceptible to undesirable secondary interactions within a standard reversed-phase HPLC system.[1][2] This guide explains the root causes of this issue and provides systematic, field-proven strategies to achieve optimal peak symmetry, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and challenges encountered when analyzing this compound.

Q1: Why is my peak for this compound tailing?

Peak tailing for this compound is almost always a symptom of undesirable secondary chemical interactions within your analytical column. While physical issues like extra-column dead volume can contribute, the primary culprit is the interaction between the basic amine group of your analyte and the stationary phase.[3][4]

  • Primary Cause: Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual acidic silanol groups (Si-OH) on their surface.[5] At a mobile phase pH above approximately 3.5, these silanol groups can become deprotonated (ionized), carrying a negative charge (Si-O⁻).[6][7] Your basic analyte, this compound, is protonated and carries a positive charge on its amino group. This leads to a strong ionic interaction (a secondary retention mechanism) between the analyte and the stationary phase, which is stronger than the intended hydrophobic interaction.[8] This secondary interaction retains a fraction of the analyte molecules for longer, resulting in a "tail" on the peak.[5][9]

Q2: How can I differentiate between a chemical problem (silanol interactions) and a physical problem (e.g., dead volume)?

This is a critical first diagnostic step. The solution is to inject a neutral, well-behaved compound (e.g., Toluene or Naphthalene) under the same chromatographic conditions.

  • If the neutral compound's peak is symmetrical: The problem is chemical in nature and specific to your basic analyte's interaction with the column. You should focus on optimizing the mobile phase chemistry (see Q3 & Q4).[4]

  • If the neutral compound's peak also tails: The issue is likely physical or instrumental.[7] You should investigate:

    • Extra-Column Volume: Check for poorly seated fittings, or excessively long or wide-diameter connection tubing between the injector, column, and detector.[6]

    • Column Void/Contamination: The column inlet frit may be partially blocked, or a void may have formed at the head of the column.[8] Try back-flushing the column (if permitted by the manufacturer) or replacing it with a new one.

Q3: How does mobile phase pH resolve peak tailing for this compound?

Controlling the mobile phase pH is the most powerful tool to mitigate silanol interactions.[10] The strategy is to suppress the ionization of the silanol groups, thereby eliminating the secondary ion-exchange retention mechanism.

By lowering the mobile phase pH to between 2.5 and 3.5 , the high concentration of protons (H⁺) forces the equilibrium of the silanol groups to their neutral, protonated state (Si-OH).[8][11] In this state, they cannot engage in strong ionic interactions with the protonated amine analyte. The primary, intended hydrophobic retention mechanism can then proceed unimpeded, resulting in a sharp, symmetrical Gaussian peak.[12]

Q4: My peak still shows some tailing even at low pH. What is my next step?

If pH optimization alone is insufficient, the next step is to introduce a mobile phase additive that acts as a "silanol suppressor" or "competing base." These are small amine compounds that preferentially interact with any remaining active silanol sites, effectively shielding them from your analyte.

  • Recommended Additive: Triethylamine (TEA) is a common and effective choice. Add it to the aqueous component of your mobile phase at a concentration of 5-25 mM.[13]

  • Mechanism of Action: The TEA, being a small and highly mobile base, will bind to the active silanol sites. This competitive binding "masks" the sites, preventing your larger analyte from interacting with them and thereby improving peak shape.[13] Other additives like diethylamine (DEA) can also be effective.[14][15]

Q5: Could my choice of column be the problem?

Absolutely. Column technology plays a significant role in analyzing basic compounds.

  • Use High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica that has fewer metal contaminants, which can activate silanol groups.[12][16] Furthermore, most are "end-capped," a process that chemically bonds a small, inert group (like trimethylsilyl) to many of the residual silanols, rendering them inactive.[9][17] If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped, or "base-deactivated" column will dramatically improve peak shape for basic analytes.[17]

  • Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative chemistries, such as those with polar-embedded phases or hybrid organic/silica particles, which offer different selectivity and are often designed to minimize silanol interactions.[9]

Q6: What other experimental factors should I consider?
  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak distortion. To check for this, simply prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are likely overloading the column.[8][17]

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. Dissolving your sample in a solvent significantly stronger (i.e., more organic) than your mobile phase can cause peak distortion, especially for early-eluting peaks.[7]

  • Buffer Concentration: Ensure your mobile phase is adequately buffered, especially when operating near the pKa of your analyte. A buffer concentration of 10-50 mM is typically sufficient to maintain a stable pH and improve peak symmetry.[6][18]

Systematic Troubleshooting Workflow

When faced with a tailing peak for this compound, follow this logical progression to diagnose and resolve the issue.

G start Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Neutral Peak Tails check_neutral->neutral_tails Yes neutral_ok Neutral Peak is Symmetrical check_neutral->neutral_ok No physical_issue Physical Issue Likely neutral_tails->physical_issue chemical_issue Chemical Issue Likely (Silanol Interaction) neutral_ok->chemical_issue fix_physical 1. Check all fittings for leaks/voids. 2. Minimize tubing length/ID. 3. Flush or replace column. physical_issue->fix_physical optimize_ph Adjust Mobile Phase pH to 2.5-3.5 (e.g., with 0.1% Formic or Phosphoric Acid) chemical_issue->optimize_ph solution Problem Resolved fix_physical->solution check_shape1 Peak Shape Acceptable? optimize_ph->check_shape1 add_additive Add Competing Base to Mobile Phase (e.g., 10-25 mM Triethylamine) check_shape1->add_additive No check_shape1->solution Yes check_shape2 Peak Shape Acceptable? add_additive->check_shape2 change_column Use Modern End-Capped or Base-Deactivated Column check_shape2->change_column No check_shape2->solution Yes change_column->solution

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Data Presentation & Experimental Protocols
Table 1: Recommended Starting HPLC Conditions
ParameterRecommendationRationale
Column High-purity, base-deactivated C18, 5 µm or 3 µmMinimizes available silanol sites for interaction.[17]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidAdjusts pH to ~2.5-3.0 to protonate silanols.[13][17]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.
Column Temp. 30-40 °CImproves efficiency and can reduce peak tailing.
Injection Vol. 5-20 µLKeep volume low to prevent overload.
Sample Diluent Mobile Phase A / Mobile Phase B mixture (e.g., 50:50)Ensures compatibility with the mobile phase.
Optional Additive 10-25 mM Triethylamine (in Mobile Phase A)Acts as a competing base to mask active silanol sites.[13]
Protocol 1: Baseline HPLC Method & pH Optimization

This protocol outlines a systematic approach to developing a robust method free from peak tailing.

  • System Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Use HPLC-grade acetonitrile.

    • Install a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Equilibrate the system with a starting mobile phase composition (e.g., 70% A: 30% B) at 1.0 mL/min until a stable baseline is achieved.

  • Initial Injection:

    • Prepare a standard solution of this compound at approximately 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Inject 10 µL and run the analysis. Evaluate the peak shape (Tailing Factor or Asymmetry).

  • Troubleshooting (If Tailing Persists):

    • Confirm pH Effect: Prepare a "control" mobile phase using only water and acetonitrile (no acid). An injection here should show significantly worse tailing, confirming the issue is pH-dependent.

    • Introduce a Competing Base: Prepare a new Mobile Phase A containing both 0.1% formic acid and 10 mM triethylamine. Re-equilibrate the system and inject the sample again. This combination is highly effective at eliminating tailing from stubborn silanol interactions.

Protocol 2: Diagnosing Column Overload
  • Prepare a Dilution Series: Using your original sample stock, prepare a series of dilutions: e.g., 1:2, 1:5, and 1:10, using the mobile phase as the diluent.

  • Inject and Compare: Inject the same volume of the original sample and each dilution.

  • Analyze Peak Shape: Compare the tailing factor across the chromatograms. If the tailing factor decreases significantly as the concentration decreases, you are experiencing mass overload.[8] The solution is to either inject a smaller volume or dilute your samples for analysis.

References

Tizanidine Intermediate Synthesis: A Technical Support Guide to Impurity Minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Tizanidine. This guide is designed for researchers, chemists, and process development professionals dedicated to achieving the highest standards of purity in Active Pharmaceutical Ingredient (API) synthesis. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, robust impurity control is not merely a regulatory hurdle but a fundamental aspect of quality drug development.[1][3]

This document provides in-depth, experience-driven guidance on minimizing impurities during the synthesis of Tizanidine, focusing on the critical conversion of the key intermediate, 4-amino-5-chloro-2,1,3-benzothiadiazole (ACBT) , to the final API. We will explore common challenges, provide actionable troubleshooting advice, and detail validated protocols to ensure your synthesis is both efficient and clean.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurity formation during the synthesis of Tizanidine from its key intermediate, ACBT.

Q1: What are the most common process-related impurities encountered during the synthesis of Tizanidine from ACBT?

A1: During the guanidinylation of ACBT to form Tizanidine, several classes of impurities can arise. These are typically process-related and can include unreacted starting materials, by-products from side reactions, and degradation products.[4] Key impurities often identified include:

  • Impurity A (Unreacted Starting Material): Residual 4-amino-5-chloro-2,1,3-benzothiadiazole (ACBT). Its presence indicates an incomplete reaction.[5][6]

  • Impurity B (Dimer Impurity): This is often a di-substituted guanidine, where two ACBT molecules react with one guanidinylating agent. An example is N,N'-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) guanidine.[5][6] This is a common issue in guanidinylation reactions when stoichiometry and reaction conditions are not strictly controlled.

  • Impurity C (Isothiouronium Intermediate): Residual activated intermediates, such as S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide, can persist if the cyclization step with ethylenediamine is incomplete.[5][6][7]

  • Impurity D (Reagent-Related): Impurities from the imidazoline source, such as 1-acetyl-2-imidazolidinone, can be carried through or participate in side reactions.[5][8]

Q2: How does the purity of the starting intermediate, ACBT, impact the final Tizanidine impurity profile?

A2: The purity of your starting material is paramount. The principle of "garbage in, garbage out" is especially true in multi-step API synthesis.[9] Impurities present in the initial ACBT lot can be carried through the synthesis and may even react to form new, unexpected impurities that are difficult to remove. For instance, a deschloro-analog of ACBT will lead to the formation of a deschloro-tizanidine impurity.[7] Therefore, rigorous qualification and purification of incoming ACBT are critical first steps in any effective impurity control strategy.[10]

Q3: What is the primary cause of dimer (Impurity B) formation, and how can it be mechanistically avoided?

A3: Dimer formation is typically a result of a competing reaction pathway where a second molecule of ACBT reacts with the activated guanidinylating intermediate before the desired intramolecular cyclization or reaction can occur. The primary drivers for this side reaction are:

  • Incorrect Stoichiometry: An excess of the ACBT or the activating agent relative to the cyclizing agent (e.g., ethylenediamine) can favor the bimolecular side reaction.

  • Poor Mixing/Localized High Concentrations: In large-scale reactions, inefficient mixing can create localized "hot spots" of high reactant concentration, promoting dimer formation.

  • Sub-optimal Temperature: Higher reaction temperatures can sometimes increase the rate of the undesired dimerization reaction relative to the desired product formation. Optimizing reaction conditions is a key strategy to favor the target product.[9]

Mechanistically, control is achieved by ensuring the guanidinylation reaction proceeds in a controlled, stepwise manner, often by slow addition of a key reagent or by maintaining dilute conditions.

Q4: Can the choice of solvent influence the formation of impurities?

A4: Absolutely. The solvent system is a critical parameter. It not only affects the solubility of reactants and intermediates but also influences reaction kinetics and pathways. For the synthesis of Tizanidine, solvents like toluene, xylene, or DMF are often used.[11] An inappropriate solvent can lead to:

  • Poor Solubility: If the activated intermediate precipitates, it can lead to an incomplete reaction and higher levels of residual starting materials.

  • Side Reactions: Some solvents can participate in the reaction. For example, protic solvents might react with highly reactive intermediates.

  • Degradation: The stability of the product and intermediates can be solvent-dependent, especially during work-up and isolation. Optimizing the solvent is a crucial part of process development.[10]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common problems encountered during the synthesis.

Problem Observed Potential Root Cause(s) Recommended Troubleshooting Actions & Solutions
High levels of unreacted ACBT (>1.0%) in final product by HPLC. 1. Insufficient amount of guanidinylating reagent.2. Deactivation of the reagent due to moisture.3. Reaction temperature too low or reaction time too short.4. Poor mixing leading to an incomplete reaction.1. Verify Stoichiometry: Carefully re-check the molar equivalents of all reagents. Consider a slight excess (e.g., 1.05-1.1 eq) of the guanidinylating agent.2. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).3. Optimize Reaction Parameters: Increase the reaction temperature in small increments (e.g., 5-10 °C) or extend the reaction time. Monitor reaction progress by in-process HPLC (See Protocol 3.3).[9]4. Improve Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
Significant peak for Dimer Impurity (>0.15%) observed in HPLC. 1. Incorrect order of addition of reagents.2. High concentration of reactants.3. Reaction temperature is too high, favoring the dimerization pathway.1. Control Reagent Addition: Add the ACBT solution slowly to the solution of the guanidinylating agent to avoid localized high concentrations.2. Use Higher Dilution: Increase the solvent volume to run the reaction at a lower concentration.3. Temperature Optimization: Attempt to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening study is recommended.
Formation of a new, unknown impurity during aqueous work-up. 1. Hydrolysis of the product or an intermediate.2. pH instability of the product.1. Minimize Contact Time: Perform the aqueous wash steps as quickly as possible.2. Control pH and Temperature: Use chilled water/brine for washes. Ensure the pH of the aqueous phase is controlled and is in a range where the product is known to be stable.3. Use an Alternative Work-up: Consider a non-aqueous work-up or direct crystallization/precipitation if feasible.
Low or inconsistent yield after crystallization. 1. Product is partially soluble in the crystallization solvent.2. Impurities are inhibiting proper crystal formation.3. Inefficient isolation (filtration/drying).1. Optimize Crystallization: Perform a solvent screen to find an anti-solvent system that maximizes recovery. Cool the slurry slowly to promote crystal growth and reduce loss to the mother liquor.2. Purify Crude Product: If impurity levels are high, consider a pre-purification step like a silica gel plug or charcoal treatment before the final crystallization.3. Review Isolation Technique: Ensure the filter cake is washed with a minimal amount of cold solvent and dried under appropriate vacuum and temperature to prevent degradation.

Section 3: Protocols for Impurity Control

These protocols provide detailed, step-by-step methodologies for key experiments aimed at controlling impurity levels.

Protocol 3.1: Prequalification of 4-amino-5-chloro-2,1,3-benzothiadiazole (ACBT)

Objective: To ensure the starting material meets the required purity specifications before use in the synthesis.

Methodology:

  • Visual Inspection: Check the material for uniform color (typically a white or off-white crystalline powder) and absence of foreign particulates.[12][13]

  • Solubility Check: Confirm solubility in the intended reaction solvent (e.g., toluene, DMF). Any insolubles may indicate inorganic impurities or polymers.

  • HPLC Purity Analysis:

    • Method: Use a validated reverse-phase HPLC method (a general method is provided in Protocol 3.3).

    • Acceptance Criteria:

      • Purity of ACBT: ≥99.0%.

      • Any single unknown impurity: ≤0.10%.

      • Total Impurities: ≤0.5%.

  • Moisture Content: Determine water content by Karl Fischer titration. High moisture can consume reactive reagents.

    • Acceptance Criterion: ≤0.2% w/w.

  • Action: Only lots of ACBT that meet all acceptance criteria should be released for use in the Tizanidine synthesis.

Protocol 3.2: Optimized Guanidinylation Reaction to Minimize Dimer Formation

Objective: To perform the guanidinylation of ACBT under conditions that favor the formation of Tizanidine and minimize the generation of the dimer impurity.

Methodology:

  • Setup: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation:

    • In the main flask, dissolve the guanidinylating agent (e.g., 1-acetylimidazoline, 1.1 eq) in anhydrous toluene (10 volumes).[11]

    • In the dropping funnel, dissolve ACBT (1.0 eq, pre-qualified via Protocol 3.1) in anhydrous toluene (5 volumes).

  • Reaction Execution:

    • Cool the flask containing the guanidinylating agent to 0-5 °C.

    • Slowly add the activating agent (e.g., phosphorus oxychloride, 1.2 eq) while maintaining the internal temperature below 10 °C.[11] Stir for 30 minutes.

    • Begin the slow, dropwise addition of the ACBT solution from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until in-process HPLC analysis shows >98% conversion of ACBT.

  • Quenching & Work-up: Proceed with the subsequent cyclization and work-up steps as per the established batch record. The controlled, slow addition at low temperature is key to minimizing the bimolecular side reaction that leads to the dimer.

Protocol 3.3: In-Process HPLC Monitoring Method

Objective: To monitor the progress of the reaction and quantify the levels of starting material and key impurities. A validated method is essential for making informed decisions during the synthesis.[14]

Parameters:

  • Column: YMC Pack Pro C18 (250 mm × 4.6 mm), 5 µm, or equivalent.[14]

  • Mobile Phase A: Buffer (e.g., 0.02 M Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV at 310 nm.[14]

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase, filter, and inject.

Section 4: Visualizing the Process

Visual aids are crucial for understanding complex chemical processes and troubleshooting logic.

Diagram 1: Tizanidine Synthesis and Key Impurity Formation Pathways

G cluster_impurities Potential Impurities ACBT ACBT (4-Amino-5-chloro-2,1,3-benzothiadiazole) Intermediate Activated Intermediate ACBT->Intermediate Step 1: Activation (Slow Addition, Low Temp) Dimer Dimer Impurity Unreacted Unreacted ACBT ACBT->Unreacted Incomplete Reaction Reagent Guanidinylating Agent + Activator (e.g., POCl3) Reagent->Intermediate Tizanidine Tizanidine (Desired Product) Intermediate->Tizanidine Step 2: Cyclization (e.g., with Ethylenediamine) Intermediate->Dimer Side Reaction (Favored by High Conc. / Temp) G Start High Impurity Detected in HPLC Analysis Identify Identify Impurity (e.g., Unreacted SM, Dimer) Start->Identify Is_SM Is it Unreacted Starting Material? Identify->Is_SM Is_Dimer Is it the Dimer Impurity? Is_SM->Is_Dimer No Check_Stoich Verify Stoichiometry & Reagent Purity Is_SM->Check_Stoich Yes Check_Addition Review Addition Rate & Concentration Is_Dimer->Check_Addition Yes Rerun Rerun with Optimized Parameters Is_Dimer->Rerun No (Other Impurity) Check_Conditions Review Reaction Time, Temp & Mixing Check_Stoich->Check_Conditions Check_Conditions->Rerun Check_Temp Review Reaction Temperature Profile Check_Addition->Check_Temp Check_Temp->Rerun

References

Validation & Comparative

A Comparative Guide to 5-Amino-6-chloro-2,1,3-benzothiadiazole and Common Fluorescent Markers for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern biological research, fluorescent markers are indispensable tools, enabling scientists to visualize and comprehend complex cellular processes with remarkable clarity. The selection of an appropriate fluorophore is paramount, dictating the success of experiments from basic microscopy to high-content screening. The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a "privileged structure" in fluorophore design, prized for its inherent photostability and versatile electronic properties.[1][2] This guide provides a detailed, objective comparison of a specific BTD derivative, 5-Amino-6-chloro-2,1,3-benzothiadiazole (ACBTD) , against a panel of widely used, commercially available fluorescent markers: DAPI, BODIPY 493/503, and Nile Red. Our goal is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions for their specific applications.

Section 1: The 2,1,3-Benzothiadiazole Scaffold: A Primer

The utility of the BTD core lies in its powerful electron-accepting nature.[3][4] When coupled with an electron-donating group, such as an amino substituent, it forms a classic Donor-Acceptor (D-A) system. This architecture facilitates an efficient Intramolecular Charge Transfer (ICT) upon photoexcitation, a mechanism that is fundamental to the fluorescence of many modern dyes.

Key characteristics of BTD-based fluorophores include:

  • High Photostability: The aromatic, heterocyclic BTD core is exceptionally robust, resisting photochemical degradation even under prolonged illumination.[1]

  • Large Stokes Shifts: BTD derivatives often exhibit a significant separation between their maximum absorption and emission wavelengths, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.[1]

  • Tunable Properties: The photophysical and chemical properties of the BTD scaffold can be finely tuned through synthetic modification, allowing for the creation of probes for diverse applications, from OLEDs to cellular imaging.[4][5]

cluster_ACBTD This compound (ACBTD) cluster_Mechanism Fluorescence Mechanism Donor Amino Group (-NH2) Electron Donor Core Benzothiadiazole Core Electron Acceptor Donor->Core Donates e- density Modulator Chloro Group (-Cl) Modulator Excitation 1. Photon Absorption (Excitation) ICT 2. Intramolecular Charge Transfer (ICT) Excitation->ICT Emission 3. Photon Emission (Fluorescence) ICT->Emission

Figure 1: Donor-Acceptor architecture of ACBTD.

Section 2: Head-to-Head Comparison: ACBTD vs. The Incumbents

To contextualize the performance of ACBTD, we compare it to three widely adopted fluorescent probes, each with a distinct primary application: DAPI for nuclear staining, BODIPY 493/503 for labeling neutral lipids, and Nile Red , a solvatochromic dye also used for lipid detection.[][][8]

Note: Specific experimental photophysical data for the 5-Amino-6-chloro isomer are not widely published. The data presented for ACBTD are estimations based on closely related isomers, such as 4-amino-5-chloro-2,1,3-benzothiadiazole and other 5-amino BTD derivatives.[5][9] These values serve as a predictive baseline, as the core BTD properties are maintained, while the exact wavelengths and quantum yields are modulated by the specific substitution pattern.

Data Presentation: Comparative Tables

Table 1: Core Photophysical Properties

Fluorophore Excitation Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (ΦF) Environment / Solvent
ACBTD (Estimated) ~450 - 480 ~520 - 560 > 70 0.1 - 0.6 Apolar Solvents
DAPI 358[10] 461[10] 103 ~0.4 (bound to DNA) Bound to dsDNA
BODIPY 493/503 493[11] 503[11] 10 ~0.8[11] Apolar Solvents (e.g., Lipids)
Nile Red ~550 (in lipids)[8] ~630 (in lipids)[8] ~80 High in apolar, low in polar solvents[8][12] Apolar Solvents (e.g., Lipids)

| FITC (Reference) | 495[13] | 519[13] | 24 | ~0.9 (conjugate dependent) | Aqueous Buffer (pH > 8) |

Table 2: Performance and Application Characteristics

Fluorophore Photostability Solvatochromism Primary Application Key Advantages Key Limitations
ACBTD (Predicted) High Strong Lipid/Hydrophobic Environment Imaging High photostability, large Stokes shift, environmentally sensitive signal. Lower quantum yield than BODIPY, potential for signal variability due to solvatochromism.
DAPI Moderate Low Nuclear Counterstaining (Fixed & Live Cells)[][14] High DNA specificity, convenient UV excitation.[10] Photobleaches faster than BTDs, spectral overlap with green fluorophores.[10]
BODIPY 493/503 Moderate to High[15] Low Neutral Lipid Droplet Staining[][11] Very high quantum yield, narrow emission spectrum, environmentally insensitive.[16] Small Stokes shift, can be phototoxic in long-term imaging.[17]
Nile Red Low to Moderate[18] Very Strong[8][19] Lipid Droplet and Hydrophobicity Sensing Large Stokes shift, highly sensitive to environmental polarity. Prone to aggregation in water, lower photostability, broad emission.[8][20]

| FITC (Reference) | Low[13] | Moderate (pH-sensitive)[21] | Protein Labeling, Flow Cytometry[22] | High quantum yield, amine-reactive. | Susceptible to photobleaching, pH-sensitive fluorescence.[13][21] |

Expert Analysis of Comparative Data

The BTD scaffold endows ACBTD with a significant advantage in photostability over classic dyes like FITC and even dedicated imaging probes like Nile Red.[13][18] This makes it a strong candidate for time-lapse experiments or high-intensity imaging modalities where photobleaching is a limiting factor.

Its predicted large Stokes shift is superior to that of BODIPY 493/503, which simplifies optical design and improves signal detection. However, the primary trade-off is in brightness. BODIPY dyes are renowned for their exceptionally high quantum yields, often approaching 0.8 or higher, making them among the brightest available fluorophores.[11][16] While some BTD derivatives can achieve high quantum yields, they are often lower than top-tier BODIPYs.

The strong solvatochromism of ACBTD, similar to Nile Red, is a double-edged sword.[1][8] For quantitative imaging of lipid content, the environmental insensitivity of BODIPY 493/503 is often preferred, as its fluorescence intensity directly correlates with the amount of dye present.[11] Conversely, for sensing changes in the local environment—such as lipid packing or membrane fluidity—the responsive nature of ACBTD's emission spectrum and quantum yield becomes a powerful analytical tool.

Section 3: Experimental Protocols & Methodologies

To ensure scientific integrity, the comparison of fluorophores must be grounded in robust, reproducible experimental protocols. Here, we detail standardized methodologies for assessing key performance metrics.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)

This protocol describes the comparative method, which is widely used due to its accessibility and reliability when performed correctly.[23][24][25]

Principle: The fluorescence of the unknown sample (ACBTD) is compared to a well-characterized standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54) under identical conditions.[23]

Step-by-Step Methodology:

  • Prepare Stock Solutions: Accurately prepare stock solutions of the reference standard and the sample compound in the desired solvent.

  • Prepare Dilutions: Create a series of 5-6 dilutions for both the standard and the sample. The dilutions should be prepared to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.[25]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).

  • Measure Fluorescence: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution, exciting at the same wavelength used for absorbance measurements.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis).

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:[23] Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    • Φ_r = Quantum yield of the reference

    • Grad_s and Grad_r = Gradients (slopes) of the plots for the sample and reference

    • n_s and n_r = Refractive indices of the sample and reference solvents

Figure 2: Workflow for Relative Quantum Yield Measurement.
Protocol 2: Assessment of Photostability (Photobleaching Assay)

Principle: The rate of fluorescence decay is measured under continuous, high-intensity illumination. A more photostable dye will retain its fluorescence for a longer duration.[26][27]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the dye or stain cells according to a standard imaging protocol. Mount the sample on a microscope slide.

  • Microscope Setup: Use a confocal laser scanning microscope. Select a region of interest (ROI).

  • Initial Imaging: Acquire an initial image (t=0) using normal imaging laser power.

  • Photobleaching: Continuously illuminate the ROI with a high-intensity laser beam for a defined period (e.g., 60-120 seconds).[26]

  • Time-Lapse Imaging: During the illumination period, acquire images at regular intervals (e.g., every 5 seconds) using normal laser power.

  • Data Analysis: Measure the mean fluorescence intensity within the ROI for each image in the time series. Normalize the intensity values to the initial (t=0) intensity.

  • Plot Results: Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photobleaching susceptibility.

A Prepare Sample (e.g., Stained Cells) B Acquire Initial Image (t=0) (Low Laser Power) A->B C Continuous Illumination of ROI (High Laser Power) B->C D Acquire Images at Intervals C->D time-lapse E Measure Mean Intensity in ROI D->E F Normalize Intensity to t=0 E->F G Plot: Normalized Intensity vs. Time F->G

Figure 3: Experimental Workflow for Photobleaching Assay.
Protocol 3: Example Application - Staining Intracellular Lipid Droplets

This protocol is adapted for BTD-based dyes, which, like BODIPY 493/503 and Nile Red, show preferential accumulation in the hydrophobic environment of lipid droplets.[][28]

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HepG2) on glass-bottom dishes or coverslips and culture to 50-70% confluency. To induce lipid droplet formation, cells can be incubated with oleic acid complexed to BSA overnight.[29]

  • Staining Solution: Prepare a 1-5 µM staining solution of the fluorophore (e.g., ACBTD or BODIPY 493/503) in pre-warmed culture medium or PBS.

  • Cell Staining: Remove the culture medium, wash cells once with warm PBS, and add the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[28][29]

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess dye and reduce background fluorescence.

  • (Optional) Fixation: For fixed-cell imaging, after washing, incubate cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.[]

  • (Optional) Counterstaining: If desired, stain the nucleus by incubating with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes. Wash 2x with PBS.[30]

  • Imaging: Add fresh PBS or imaging buffer to the cells. Image immediately using a fluorescence or confocal microscope with appropriate filter sets.

Section 4: Concluding Remarks

This compound (ACBTD) represents a promising fluorophore built upon the robust and versatile BTD scaffold. Its primary strengths, predicted from the behavior of related compounds, are its high photostability and large Stokes shift , making it an excellent candidate for demanding, long-term imaging applications where other dyes may fail.

While it may not achieve the raw brightness of elite dyes like BODIPY 493/503, its strong solvatochromic properties open up possibilities for its use as an environmental sensor, capable of reporting on the polarity and dynamics of its immediate surroundings. The choice between ACBTD and an established marker is therefore not a matter of which is "better," but which is best suited for the experimental question at hand . For researchers prioritizing photostability and environmental sensitivity over absolute quantum yield, BTD-based probes like ACBTD offer a compelling and powerful alternative to conventional fluorescent markers.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of pharmaceutical quality. This guide provides a comprehensive comparison and detailed validation protocols for analytical methods tailored to 5-Amino-6-chloro-2,1,3-benzothiadiazole, a critical intermediate in the synthesis of pharmaceuticals like the muscle relaxant Tizanidine.[1][2] We will move beyond rote procedures to explore the scientific rationale behind method selection and validation, ensuring your analytical framework is robust, reliable, and compliant with global regulatory standards.

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][4] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, to ensure a scientifically sound and defensible approach.[5][6][7]

Comparative Analysis of Primary Analytical Techniques

The choice of an analytical technique is the first critical decision in method development. It is a balance of the required performance (sensitivity, specificity) and practical constraints (cost, throughput). For this compound, several techniques are viable, each with distinct advantages.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the quintessential workhorse for quality control in the pharmaceutical industry. Its high resolving power makes it ideal for separating the active pharmaceutical ingredient (API) from impurities and degradation products.[8] Reverse-phase HPLC, typically using a C18 column, is the standard approach for moderately polar compounds like the one .[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity by coupling the separation power of LC with the precise mass identification of MS/MS. It is the gold standard for quantifying trace-level impurities, identifying unknown degradants, and conducting bioanalytical studies where the analyte is in a complex matrix.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile intermediates, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile process-related impurities that may not be amenable to HPLC analysis.[12]

  • UV-Vis Spectrophotometry: This is a simple, cost-effective technique for the direct quantification of the analyte in simple solutions. However, its utility is severely limited by its lack of specificity; it cannot distinguish the analyte from any other substance that absorbs light at the same wavelength, making it unsuitable for purity or stability testing.[8]

Data Presentation: Performance Comparison of Analytical Techniques
Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectrophotometry
Specificity High (Excellent for stability-indicating assays)Very High (Mass-based identification)High (Mass-based identification)Low (Prone to interference)
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL)Very High (pg/mL to low ng/mL)High (ng/mL range)Low (µg/mL range)
Precision (%RSD) Excellent (<2%)Excellent (<5-10% at low levels)Good (<10%)Good (<2% in simple matrices)
Throughput ModerateModerate to HighModerateHigh
Cost & Complexity ModerateHighModerate to HighLow
Primary Application Assay, Purity, Stability TestingImpurity Identification, BioanalysisVolatile Impurity AnalysisSimple Assay (e.g., dissolution)

The Validation Workflow: An Embodiment of Scientific Integrity

A validation protocol is not merely a checklist; it is a logical framework designed to challenge the analytical method and prove its fitness for purpose. The following diagram illustrates the interconnected nature of the core validation parameters as defined by ICH Q2(R2).[3][5]

G cluster_0 Method Performance Characteristics Specificity Specificity / Selectivity Accuracy Accuracy Specificity->Accuracy Ensures analyte is measured without interference Precision Precision (Repeatability & Intermediate) Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines the boundaries of reliable measurement Range->Accuracy Range->Precision Accuracy->Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOQ->Accuracy Lowest concentration with acceptable accuracy/precision LOQ->Precision Robustness Robustness

Caption: A logical workflow for analytical method validation per ICH Q2(R2).

  • Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[5] For a stability-indicating method, this is the most critical parameter, proven through forced degradation studies.[13][14]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. It confirms that the detector response changes consistently with concentration.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples to which a known amount of analyte has been added (spiking).[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). It provides an indication of its reliability during normal usage.[4]

Experimental Protocols: Validating a Stability-Indicating RP-HPLC Method

The following protocol details the validation of a reverse-phase HPLC method, the most appropriate choice for routine quality control and stability testing of this compound.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50 v/v). The exact ratio should be optimized for ideal retention and peak shape.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: Determined by scanning a standard solution; likely in the 260-290 nm range based on the benzothiadiazole chromophore.

  • Injection Volume: 10 µL.[8]

Protocol 1: Specificity via Forced Degradation

The causality here is to intentionally degrade the drug substance to produce potential impurities and degradants. The method's ability to separate the main analyte peak from these newly formed peaks proves its specificity and stability-indicating nature.[16]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze all samples by proposed HPLC method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (UV/Vis light exposure) Photo->Analysis Analyte 5-Amino-6-chloro- 2,1,3-benzothiadiazole (Stock Solution) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Evaluation Evaluate Peak Purity & Resolution (Rs > 2) Analysis->Evaluation

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C for a defined period (e.g., 4 hours). Cool, neutralize with 0.1M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Heat at 60°C for a defined period (e.g., 2 hours). Cool, neutralize with 0.1M HCl, and dilute to ~50 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to ~50 µg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Prepare a ~50 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose a ~50 µg/mL solution of the drug to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.

  • Analysis: Inject the unstressed control and all stressed samples into the HPLC system.

  • Acceptance Criteria: The method is specific if the main analyte peak is well-resolved (Resolution > 2) from all degradation peaks and the peak purity analysis (using a PDA detector) shows no co-eluting peaks.

Protocol 2: Linearity, Accuracy, and Precision

1. Linearity:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the expected range (e.g., 80% to 120% of the nominal assay concentration). For an assay, this could be 10, 25, 50, 75, and 100 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (R²).

  • Acceptance Criterion: R² ≥ 0.999.[8]

2. Accuracy:

  • Prepare a placebo (matrix without the analyte) if validating for a finished product.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.[9]

3. Precision (Repeatability & Intermediate):

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for both sets of results.

  • Acceptance Criterion: %RSD ≤ 2.0%.[5]

Data Presentation: Summary of Validation Parameters & Acceptance Criteria
Parameter Acceptance Criteria (Typical for Assay/Purity) Purpose
Specificity Resolution (Rs) > 2 between analyte and all other peaks. Peak purity index > 0.99.Confirms identity and assesses purity without interference.
Linearity (R²) ≥ 0.999Establishes a predictable relationship between concentration and response.
Range 80% - 120% of nominal concentrationDefines the operational limits of the method.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the result to the true value.
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Demonstrates the method's consistency and reproducibility.
LOQ (%RSD) ≤ 10%Defines the lowest concentration that can be reliably measured.
Robustness %RSD of results should remain within system suitability limits.Ensures reliability against minor procedural variations.

Conclusion

The validation of an analytical method is a rigorous, systematic process that underpins the quality of all data generated for a pharmaceutical compound. For this compound, a stability-indicating High-Performance Liquid Chromatography method with UV detection stands out as the most suitable technique for routine quality control, offering an optimal balance of specificity, precision, and practicality. While highly sensitive techniques like LC-MS/MS are invaluable for specialized applications such as the structural elucidation of unknown degradation products, a well-validated HPLC method provides the robust and reliable data necessary for batch release and stability studies. By adhering to the principles and protocols outlined in this guide, researchers can establish a scientifically sound analytical framework that ensures data integrity and meets global regulatory expectations.

References

A Comparative Guide to the Antimicrobial Activity of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial activity of various benzothiadiazole derivatives. It delves into their synthesis, evaluates their efficacy against a spectrum of bacterial and fungal pathogens, and explores the underlying structure-activity relationships and mechanisms of action. The experimental data and protocols cited herein are consolidated from peer-reviewed studies to ensure scientific integrity and provide a trustworthy resource for advancing antimicrobial drug discovery.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, creating an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. In this context, heterocyclic compounds have emerged as a promising foundation for the design of new therapeutic agents. Among them, the benzothiadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of bioactive molecules. Its unique electronic and structural properties make it an attractive core for developing potent antimicrobial drugs.

This guide aims to synthesize the current knowledge on the antimicrobial properties of benzothiadiazole derivatives, offering a comparative perspective on their activity, and providing detailed experimental insights to inform future research and development efforts.

Synthetic Strategies and Key Derivatives

The versatility of the benzothiadiazole core allows for extensive chemical modification, leading to a diverse library of derivatives. A common synthetic starting point is the reaction of 2-amino-thiophenol with appropriate reagents to construct the core heterocyclic system. Subsequent modifications often involve introducing various substituents at different positions of the benzothiadiazole ring, which has been shown to significantly modulate the antimicrobial activity.

Several key classes of benzothiadiazole derivatives have been investigated for their antimicrobial potential, including:

  • Schiff Base Derivatives: Formed by the condensation of an amino-benzothiadiazole with various aldehydes or ketones.

  • Thiazole-Containing Derivatives: Incorporating a thiazole ring, another important pharmacophore, into the benzothiadiazole structure.

  • Pyrazole-Linked Derivatives: Featuring a pyrazole moiety, which is known to contribute to antimicrobial effects.

  • Sulfonamide Derivatives: Containing a sulfonamide group, a classic antibacterial pharmacophore.

The strategic combination of these functionalities with the benzothiadiazole scaffold has yielded compounds with enhanced potency and a broader spectrum of activity.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of benzothiadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following sections provide a comparative summary of reported MIC values against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Antibacterial Activity

Benzothiadiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria. Generally, many derivatives show greater potency against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many antimicrobial agents.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Benzothiadiazole Derivatives against Bacteria (µg/mL)

Derivative ClassCompound ExampleS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
Schiff Base BTH-SB-1163264>128
Thiazole BTH-THZ-28163264
Pyrazole BTH-PYZ-312.52550100
Sulfonamide BTH-SUL-4481632
Reference Drug Ciprofloxacin0.50.250.1251-

Note: The compound examples are representative and derived from the literature. Actual values can vary based on specific substitutions.

Antifungal Activity

Several benzothiadiazole derivatives also exhibit potent antifungal properties against clinically relevant fungi, such as Candida albicans and Aspergillus niger. The introduction of specific halogen and methoxy groups on the benzothiadiazole ring has been shown to enhance antifungal efficacy.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Benzothiadiazole Derivatives against Fungi (µg/mL)

Derivative ClassCompound ExampleC. albicansA. nigerReference
Schiff Base BTH-SB-13264
Thiazole BTH-THZ-21632
Pyrazole BTH-PYZ-32550
Sulfonamide BTH-SUL-4816
Reference Drug Fluconazole12-

Structure-Activity Relationship (SAR) Insights

The extensive research on benzothiadiazole derivatives has led to the elucidation of key structure-activity relationships that govern their antimicrobial potency.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the benzothiadiazole ring generally enhances antimicrobial activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

  • Position of Substituents: The position of the substituents on the aromatic ring significantly impacts the biological activity. For instance, substitution at the 5th and 6th positions of the benzothiadiazole ring has often been found to be favorable for enhanced antimicrobial effects.

  • Nature of the Linked Heterocycle: The type of heterocyclic moiety linked to the benzothiadiazole core is a critical determinant of activity. Derivatives incorporating thiazole and sulfonamide moieties have consistently shown superior potency compared to simpler Schiff bases.

SAR_Analysis cluster_core Benzothiadiazole Core cluster_substituents Substituent Effects cluster_activity Antimicrobial Activity BTH Benzothiadiazole Pos 5 Pos 6 EWGs Electron-Withdrawing Groups (-Cl, -F, -NO2) BTH:p5->EWGs Substitution Favors BTH:p6->EWGs Substitution Favors EDGs Electron-Donating Groups (-OCH3, -CH3) BTH->EDGs Substitution Disfavors Heterocycles Linked Heterocycles (Thiazole, Pyrazole, Sulfonamide) BTH->Heterocycles Coupling with HighActivity Enhanced Activity EWGs->HighActivity Leads to LowActivity Reduced Activity EDGs->LowActivity Leads to Heterocycles->HighActivity Generally Leads to

Caption: Key structure-activity relationships for benzothiadiazole derivatives.

Proposed Mechanisms of Action

While the precise mechanisms of action for many benzothiadiazole derivatives are still under investigation, several plausible targets have been proposed based on computational and experimental studies. A leading hypothesis is the inhibition of essential microbial enzymes. For example, some derivatives are thought to interfere with DNA gyrase, a crucial enzyme for bacterial DNA replication. Others may disrupt the microbial cell membrane integrity or inhibit key enzymes involved in folic acid biosynthesis, similar to sulfonamide drugs.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell BTH_Derivative Benzothiadiazole Derivative Membrane Cell Membrane BTH_Derivative->Membrane Disruption DNA_Gyrase DNA Gyrase BTH_Derivative->DNA_Gyrase Inhibition Folate_Synthase Folate Biosynthesis Enzyme BTH_Derivative->Folate_Synthase Inhibition Cell_Death Cell Death Membrane->Cell_Death Disruption leads to DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Inhibition leads to

Caption: Proposed mechanisms of antimicrobial action for benzothiadiazole derivatives.

Key Experimental Protocols

To ensure reproducibility and standardization, the following provides an overview of a standard protocol for evaluating the antimicrobial activity of newly synthesized compounds.

Broth Microdilution Assay for MIC Determination

This method is a widely accepted standard for determining the MIC of antimicrobial agents.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the benzothiadiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed. An indicator dye like resazurin can be used to aid in visualization.

Experimental_Workflow A 1. Prepare Compound Stock Solution B 2. Perform 2-Fold Serial Dilution in 96-Well Plate A->B D 4. Inoculate Wells with Microorganism B->D C 3. Prepare Standardized Microbial Inoculum C->D E 5. Incubate Plate (e.g., 37°C, 24h) D->E F 6. Read Results: Determine MIC E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

Benzothiadiazole derivatives represent a highly promising class of compounds in the search for new antimicrobial agents. The versatility of their synthesis allows for the creation of diverse chemical libraries, and studies have consistently demonstrated their potent activity against a wide range of bacterial and fungal pathogens. In particular, derivatives incorporating sulfonamide and thiazole moieties have shown exceptional promise.

Future research should focus on:

  • Mechanism of Action Elucidation: Utilizing advanced techniques such as proteomics and genomics to definitively identify the cellular targets of the most potent derivatives.

  • Optimization of Lead Compounds: Further refining the structure of the most active compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the therapeutic potential of lead candidates in animal models of infection to translate the in vitro findings into potential clinical applications.

  • Combating Resistance: Investigating the potential of benzothiadiazole derivatives to act as resistance breakers or to be used in combination therapy with existing antibiotics.

By continuing to explore the rich chemistry of the benzothiadiazole scaffold, the scientific community can pave the way for the development of the next generation of antimicrobial drugs to combat the growing threat of infectious diseases.

A Comparative Guide to the Anticancer Efficacy of 5-Amino-6-chloro-2,1,3-benzothiadiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiadiazole Scaffold in Oncology

The benzothiadiazole (BTA) scaffold, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] Its derivatives have been extensively investigated for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and anti-diabetic agents.[3][4] The core of this guide focuses on 5-Amino-6-chloro-2,1,3-benzothiadiazole, a specific derivative that has shown promise in targeting cancer cells, and its structurally related analogs.[5]

The therapeutic potential of these compounds stems from their versatile chemical nature, which allows for structural modifications that can fine-tune their interaction with various biological targets.[4] Researchers have successfully synthesized numerous analogs by modifying substituents on the benzothiadiazole ring, leading to compounds with enhanced potency and selectivity against various cancer cell lines.[1][6] This guide provides a comparative analysis of these analogs, synthesizing experimental data to elucidate structure-activity relationships (SAR) and detailing the methodologies used to assess their anticancer efficacy.

Mechanisms of Anticancer Action

The anticancer effects of this compound and its analogs are not attributed to a single mechanism but rather a multitude of cellular effects. Key pathways identified include the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular enzymes.

  • Induction of Apoptosis: A primary mechanism is the activation of programmed cell death, or apoptosis, in cancer cells.[5] Studies have shown that certain benzothiadiazole derivatives lead to an enhancement in the levels of key executioner proteins like caspase-3, confirming the induction of an apoptotic cascade.[1]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[5] For instance, this compound has been observed to induce a G1 phase arrest, while other analogs can cause arrest at the G2/M phase, preventing cells from entering mitosis.[5][7]

  • Enzyme Inhibition: The benzothiadiazole scaffold is crucial in the inhibition of enzymes that are often overactive in cancer, such as carbonic anhydrases (CAs) and various protein kinases.[1][2] Certain analogs have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which, when overactivated, drives uncontrolled cell proliferation.[8]

cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis Compound Benzothiadiazole Analog Cell Cancer Cell Compound->Cell Kinase Kinase Inhibition (e.g., EGFR) Cell->Kinase G1_Arrest G1 Phase Arrest Cell->G1_Arrest G2M_Arrest G2/M Phase Arrest Cell->G2M_Arrest Caspase Caspase-3 Activation Cell->Caspase Proliferation Cell Proliferation Kinase->Proliferation inhibition G1_Arrest->Proliferation inhibition G2M_Arrest->Proliferation inhibition Apoptosis Apoptosis Caspase->Apoptosis Death Cell Death Apoptosis->Death

Caption: Proposed mechanisms of anticancer action for benzothiadiazole analogs.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxicity of benzothiadiazole analogs is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparison. The data below, synthesized from multiple studies, illustrates the impact of structural modifications on cytotoxic potency.

Compound ID/DescriptionR1 (Position 6)R2 (Other Substitutions)Cancer Cell LineIC50 (µM)Reference
B-Series Analogs
B2-ClN-benzylA549 (Lung)7.65 ± 0.38[9]
B3-ClN-(2-F-benzyl)A549 (Lung)6.88 ± 0.34[9]
B4-ClN-(3-F-benzyl)A549 (Lung)5.91 ± 0.30[9]
B5-ClN-(4-F-benzyl)A549 (Lung)4.76 ± 0.24[9]
B7-ClN-(4-NO2-benzyl)A549 (Lung)2.13 ± 0.11[9]
Indole-Based Analogs
Scaffold 12VariesIndole-hydrazine carboxamideHT29 (Colon)0.015[1]
Scaffold 12VariesIndole-hydrazine carboxamideH460 (Lung)0.28[1]
Scaffold 55VariesChlorobenzyl indole semicarbazideHT-29 (Colon)0.024[1]
Scaffold 55VariesChlorobenzyl indole semicarbazideA549 (Lung)0.84[1]
Thiadiazole Hybrids
Compound 4g5,6-dimethyl1,3,4-thiadiazole derivativeHT-1376 (Bladder)26.51[10][11]
Platinum Complexes
L1 (BTA Ligand)Varies2-(4-aminophenyl)HepG2 (Liver)1.86 ± 0.13[12]
L1Pt (Pt Complex)VariesPt(II) complex of L1HepG2 (Liver)2.10 ± 0.14[12]
Cisplatin (Control)N/AN/AHepG2 (Liver)8.33 ± 0.38[12]

Structure-Activity Relationship (SAR) Insights

The data reveals critical relationships between the chemical structure of the analogs and their biological activity:

  • Substitution at the 6-Position: As seen in the B-series analogs, the presence of a chlorine atom at the 6-position is common in active compounds.[9]

  • N-benzyl Substitutions: The electronic properties of the substituent on the benzyl ring significantly influence cytotoxicity. Electron-withdrawing groups, such as a nitro group (B7) at the para-position, lead to a marked increase in potency compared to fluorine substitutions (B3-B5).[9]

  • Hybrid Molecules: Fusing the benzothiadiazole scaffold with other heterocyclic systems, such as indole (Scaffold 12, 55) or thiadiazole (Compound 4g), can produce highly potent compounds, with some indole-based derivatives showing nanomolar efficacy.[1][10]

  • Metal Complexes: Complexing benzothiadiazole aniline derivatives with platinum(II) can yield compounds (L1Pt) that retain or even exceed the cytotoxicity of the parent ligand (L1) and demonstrate significantly greater potency than the clinically used drug, cisplatin, in certain cell lines.[12]

Key Experimental Protocols

The reliable assessment of anticancer efficacy hinges on standardized and validated in vitro assays. The following protocols are fundamental to the field.

Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay is a cornerstone for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Causality: The assay relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the benzothiadiazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Add serial dilutions of compounds B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent (Incubate 3-4 hrs) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Read absorbance at ~570 nm F->G H 8. Calculate IC50 value G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, allowing for their differentiation by flow cytometry.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the benzothiadiazole analogs at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 minutes), and wash them with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight. Fixation permeabilizes the cells, allowing the dye to enter.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. Acquire data for at least 10,000 events (cells) per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a versatile and potent class of anticancer agents.[1][5] Structure-activity relationship studies have demonstrated that cytotoxicity can be significantly enhanced through strategic modifications, such as the introduction of electron-withdrawing groups and the creation of hybrid molecules.[9] The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, highlighting their potential to disrupt key cellular processes essential for cancer cell survival and proliferation.[5][7]

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent analogs. In vivo studies are necessary to validate the in vitro efficacy and to assess the safety and tolerability of these compounds in preclinical models. Furthermore, the development of derivatives that can overcome drug resistance and selectively target cancer cells remains a critical goal for translating these promising laboratory findings into clinically effective cancer therapies.[12][13]

References

A Comparative Guide to Solvatochromic Probes: Unveiling the Potential of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular interactions, understanding the subtle changes in a molecule's immediate environment is paramount. Solvatochromic probes, molecules that exhibit a change in color or spectral properties in response to the polarity of their solvent environment, are indispensable tools for researchers in chemistry, biology, and materials science.[1] This guide provides an in-depth comparison of the solvatochromic behavior of a promising fluorophore, 5-Amino-6-chloro-2,1,3-benzothiadiazole, with established probes such as Reichardt's Dye, Nile Red, and Prodan. We will delve into the structural and electronic factors governing their performance and provide practical, field-proven methodologies for their characterization.

The Phenomenon of Solvatochromism: A Primer

Solvatochromism arises from the differential solvation of a molecule's electronic ground and excited states.[1] When a molecule absorbs light, an electron is promoted to a higher energy level, often resulting in a change in the molecule's dipole moment. Polar solvents will stabilize a more polar state to a greater extent than nonpolar solvents. This differential stabilization alters the energy gap between the ground and excited states, leading to a shift in the absorption and/or emission spectra. A shift to a longer wavelength (red shift) is termed positive solvatochromism, while a shift to a shorter wavelength (blue shift) is known as negative solvatochromism. This sensitivity makes these probes powerful reporters on the microenvironment of everything from chemical reactions to the interior of living cells.[2][3]

The Contender: this compound

The 2,1,3-benzothiadiazole (BTD) scaffold is a well-established electron-deficient heterocyclic system known for its high photostability, large Stokes shifts, and tunable fluorescent properties.[4][5] The introduction of substituents allows for the fine-tuning of its photophysical characteristics. In this compound, we have a classic "push-pull" architecture. The amino group at the 5-position acts as an electron-donating group (the "push"), while the electron-withdrawing benzothiadiazole core and the chloro group at the 6-position act as the electron-accepting component (the "pull").

The Established Probes: A Comparative Overview

To appreciate the potential of this compound, it is essential to compare it against the gold standards in the field.

Reichardt's Dye (Betaine 30)

Reichardt's dye is perhaps the most famous solvatochromic probe, and its behavior forms the basis of the widely used E_T(30) solvent polarity scale.[7][8] It exhibits one of the largest known solvatochromic shifts, but in a negative direction (negative solvatochromism). Its ground state is a highly polar zwitterion. Upon excitation, charge is transferred from the phenoxide oxygen to the pyridinium ring, resulting in a less polar excited state. Polar solvents strongly stabilize the highly polar ground state, thus increasing the energy gap for excitation and causing a hypsochromic (blue) shift in the absorption maximum with increasing solvent polarity.[7][9]

Nile Red

Nile Red is a highly fluorescent, lipophilic dye that displays strong positive solvatochromism.[5][10] Its fluorescence is often quenched in polar, protic solvents like water, but it becomes intensely fluorescent in nonpolar, lipid-rich environments.[10][11] This property makes it an exceptional probe for staining intracellular lipid droplets and studying membrane dynamics.[12] The large change in its dipole moment upon excitation leads to a significant bathochromic (red) shift in its emission spectrum with increasing solvent polarity.[5][13]

Prodan (6-propionyl-2-dimethylaminonaphthalene)

Prodan and its derivatives are widely used to probe the polarity of biological membranes.[14][15] Its solvatochromism is attributed to the dipolar relaxation of solvent molecules around its excited state, which has a larger dipole moment than its ground state.[16] Prodan is particularly sensitive to the presence of water molecules at the membrane surface.[15] Its spectral shifts are sensitive to both the polarity and the hydrogen-bonding capability of its environment.[14][17]

Quantitative Performance Comparison

The following table summarizes the solvatochromic performance of the discussed probes. Data for the BTD derivative is based on its close analog, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, to provide a reasonable estimate of its expected behavior.[6]

Probe λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Solvatochromic Shift (Δλ_em, nm)
n-HexaneAcetonitrilen-HexaneAcetonitrile
N,N-dimethyl-4-amino-2,1,3-benzothiadiazole *443465526621
Reichardt's Dye 810453--
Nile Red 552590625640
Prodan 344355420520

*Data for N,N-dimethyl-4-amino-2,1,3-benzothiadiazole is used as a proxy for this compound.

Experimental Design & Protocols

The accurate determination of solvatochromic properties is crucial for the reliable application of these probes. Here, we outline a robust experimental workflow.

Experimental Workflow for Measuring Solvatochromism

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_solvents Select a series of solvents with varying polarities prep_stock Prepare a concentrated stock solution of the probe in a suitable solvent prep_solvents->prep_stock prep_samples Prepare dilute solutions (absorbance < 0.1) of the probe in each selected solvent prep_stock->prep_samples measure_abs Record the UV-Vis absorption spectrum for each sample prep_samples->measure_abs measure_em Record the fluorescence emission spectrum for each sample (excite at λ_abs_max) measure_abs->measure_em analyze_lambda Determine λ_abs_max and λ_em_max for each solvent measure_em->analyze_lambda analyze_stokes Calculate the Stokes shift for each solvent analyze_lambda->analyze_stokes analyze_plot Plot λ_em_max or transition energy vs. a solvent polarity scale (e.g., E_T(30)) analyze_stokes->analyze_plot

Caption: A typical experimental workflow for the characterization of a solvatochromic probe.

Step-by-Step Protocol for Solvatochromic Analysis
  • Solvent Selection: Choose a range of at least 5-10 solvents with a wide distribution of polarities. Common choices include n-hexane, toluene, chloroform, acetone, ethanol, methanol, and acetonitrile. Ensure all solvents are of spectroscopic grade to avoid interfering impurities.

    • Causality: A broad range of solvent polarities is essential to establish a clear trend and accurately assess the sensitivity of the probe.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the solvatochromic probe in a solvent in which it is highly soluble, such as chloroform or THF.

    • Causality: A stock solution allows for the precise and reproducible preparation of dilute samples, minimizing weighing errors.

  • Sample Preparation for Spectroscopy: From the stock solution, prepare dilute solutions of the probe in each of the selected solvents. The final concentration should be adjusted to yield a maximum absorbance of approximately 0.1 at the λ_max to avoid inner filter effects in fluorescence measurements.

    • Causality: Low absorbance values are critical to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law) and to minimize reabsorption of emitted light.

  • UV-Visible Spectroscopy: For each sample, record the absorption spectrum over a relevant wavelength range. Determine the wavelength of maximum absorbance (λ_abs_max).

  • Fluorescence Spectroscopy: For each sample, record the emission spectrum. The excitation wavelength should be set to the λ_abs_max determined in the previous step to ensure maximum emission intensity. Determine the wavelength of maximum emission (λ_em_max).

  • Data Analysis:

    • Tabulate the λ_abs_max and λ_em_max values for each solvent.

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs_max - 1/λ_em_max) * 10⁷ (with wavelengths in nm).

    • Plot the emission maximum (λ_em_max or its corresponding energy) against a known solvent polarity scale, such as the Reichardt E_T(30) scale, to visualize the correlation and quantify the probe's sensitivity.

The Mechanism of Positive Solvatochromism

The observed red shift in the emission of probes like this compound with increasing solvent polarity can be understood by considering the energy levels of the ground (S₀) and first excited (S₁) states.

G S0_np S₀ S1_np S₁ S0_p S₀ S0_np->S0_p Slight Stabilization S1_np->S0_np ΔE_em (large) S1_p S₁ S1_np->S1_p Stabilization S1_p->S0_p ΔE_em (small) (Red Shift) abs_np Absorption em_np Emission abs_p Absorption em_p Emission

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and qNMR for Purity Assessment of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the intricate pathway of drug development, the purity of every component is not merely a quality metric; it is a cornerstone of safety and efficacy. For pharmaceutical intermediates like 5-Amino-6-chloro-2,1,3-benzothiadiazole, a key building block in the synthesis of the muscle relaxant tizanidine, rigorous purity assessment is paramount.[1][2] An impure intermediate can introduce unwanted side-products, reduce reaction yields, and compromise the safety profile of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond a theoretical overview to provide actionable, field-proven protocols and a logical framework for cross-validating the results from these orthogonal methods. Cross-validation, the process of comparing results from different analytical procedures, ensures a comprehensive and reliable assessment of a compound's purity, building confidence in data integrity and regulatory compliance.[3][4][5]

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV) – The Workhorse of Purity Profiling

HPLC is a cornerstone of pharmaceutical analysis, excelling at separating a compound from its potential impurities.[6] For purity analysis, the technique is typically coupled with a UV-Vis detector, and purity is calculated based on the principle of area percentage.

Causality Behind the Method: Why HPLC?

We choose reversed-phase HPLC because it is adept at separating small organic molecules of moderate polarity, like our target compound, from both more polar and less polar impurities. A gradient elution is selected over an isocratic one to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe, providing a comprehensive impurity profile. The area percent method, while straightforward, operates on the critical assumption that the analyte and all impurities share a similar response factor (i.e., they absorb a similar amount of UV light at the chosen wavelength). This is not always the case and represents a key limitation that necessitates an orthogonal method for confirmation.[7]

Experimental Protocol: HPLC-UV Purity Method

This protocol is designed as a robust starting point for the analysis of this compound and must be validated according to ICH Q2(R1) guidelines.[8][9][10]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Pillar 2: Quantitative NMR (qNMR) – The Primary Method for Absolute Purity

Unlike HPLC, qNMR is a primary analytical method, meaning it can determine purity without needing a reference standard of the analyte itself.[7][11] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) responsible for that signal.[12][13][14] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard (IS) of known purity, the analyte's purity can be calculated directly.[15]

Causality Behind the Method: Why qNMR?

We employ ¹H qNMR as an orthogonal technique to HPLC because its quantification principle is based on a universal property of atomic nuclei, not a physicochemical property like UV absorbance.[16] This makes it immune to the response factor limitations of HPLC-UV. It can accurately quantify the main component and any proton-containing impurities, including some that might be invisible to a UV detector. The choice of internal standard is critical for success.[17] We select maleic acid because it is highly pure, stable, not volatile, and possesses two olefinic protons that resonate as a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that is typically free of signals from aromatic compounds like our analyte, thus preventing signal overlap.[11][18] A long relaxation delay (D1) is essential to ensure all protons have fully returned to their ground state before the next pulse, a prerequisite for accurate integration.[19]

Experimental Protocol: ¹H qNMR Purity Method

This protocol is designed to provide a highly accurate, absolute purity value.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic Acid (certified, purity ≥99.5%).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of the analyte into a clean vial.

    • Accurately weigh approximately 8-10 mg of the maleic acid internal standard into the same vial.

    • Record the weights precisely (to at least 0.01 mg).

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (D1): ≥ 30 seconds (or 5 times the longest T1 of both analyte and IS protons).

    • Number of Scans: 16-32 (to achieve a signal-to-noise ratio >250:1 for the peaks being integrated).

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and the singlet for the internal standard.

    • Calculate the purity using the following formula:

      Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (W_IS / W_Analyte) * Purity_IS (%)

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)

      • MW: Molecular Weight (Analyte = 185.63 g/mol [1]; IS = 116.07 g/mol )

      • W: Weight

      • Purity_IS: Purity of the Internal Standard

Cross-Validation Workflow & Data Interpretation

The true power of this dual-technique approach lies in the cross-validation step, where the results are critically compared.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_compare Data Comparison & Final Assessment Sample Bulk Sample of 5-Amino-6-chloro- 2,1,3-benzothiadiazole HPLC_Prep Prepare Solution (0.5 mg/mL) Sample->HPLC_Prep qNMR_Prep Accurately Weigh Analyte & Internal Standard Sample->qNMR_Prep HPLC_Run Run HPLC-UV Method HPLC_Prep->HPLC_Run HPLC_Result Calculate Purity (Area %) HPLC_Run->HPLC_Result Compare Compare HPLC vs. qNMR Purity - Assess Discrepancies - Examine Impurity Profiles HPLC_Result->Compare qNMR_Run Acquire ¹H NMR Spectrum qNMR_Prep->qNMR_Run qNMR_Result Calculate Purity (Absolute %) qNMR_Run->qNMR_Result qNMR_Result->Compare Final_Purity Assign Final Purity Value with High Confidence Compare->Final_Purity

Caption: Cross-validation workflow for purity assessment.

Interpreting the Results
  • Agreement: If HPLC purity (e.g., 99.5% area) is very close to the qNMR purity (e.g., 99.3%), it provides strong, mutually reinforcing evidence for the compound's high purity.

  • Discrepancy (HPLC > qNMR): This is a common scenario. If HPLC shows 99.8% purity but qNMR shows 97.5%, it strongly suggests the presence of impurities that are not detected by HPLC-UV. This could include non-UV active compounds (e.g., saturated aliphatic by-products) or inorganic salts. The qNMR value should be considered more accurate in this case.

  • Discrepancy (qNMR > HPLC): This is less common but possible if a major impurity has a much higher UV response factor than the main compound, causing HPLC to underestimate the purity. Examination of the individual impurity peaks in the chromatogram and their potential structures via NMR can resolve this.

Quantitative Data Summary

ParameterHPLC-UV (Area Percent Method)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation and UV detectionMolar quantification via nuclear spin properties[12][14]
Quantification Relative (based on peak area percentage)Absolute (with a certified internal standard)[20]
Accuracy High, but can be biased by differing impurity response factorsVery high; considered a primary ratio method[7][15]
Precision Excellent, with Relative Standard Deviation (RSD) typically <1%Excellent, with RSD typically <1%
Selectivity High, based on chromatographic resolutionHigh, based on distinct chemical shifts; can be limited by signal overlap[21]
Sensitivity Very high, ideal for detecting trace impurities (ppm levels)[21]Lower than HPLC, typically suitable for impurities >0.1%
Throughput Moderate; typical run times of 20-30 minutesLower, especially due to long relaxation delays required for accuracy[19]
Sample Fate DestructiveNon-destructive; sample can be recovered[21]
Universality Requires a UV chromophore in the analyte and impuritiesApplicable to nearly all proton-containing organic molecules[16]

Conclusion and Recommendation

Neither HPLC nor qNMR is universally superior; they are powerful, complementary partners. For the comprehensive purity assessment of a critical pharmaceutical intermediate like this compound, a cross-validation approach is the gold standard.

  • HPLC-UV should be employed for routine quality control, release testing, and for creating a detailed profile of trace impurities due to its high sensitivity and throughput.[22]

  • qNMR should be used to establish the absolute purity of reference standards and key batches. It serves as the ultimate arbiter when HPLC results are ambiguous, providing a direct, unbiased measure of the main component.[23][24]

By integrating both techniques into your analytical workflow, you establish a self-validating system that ensures the highest degree of confidence in your material's purity, underpinning the quality and safety of the subsequent API and the final drug product.

References

Fine-Tuning the Electronic Landscape: A Comparative Analysis of Substituted Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2,1,3-benzothiadiazole (BTD) scaffold represents a versatile building block for creating advanced materials with tailored electronic properties. The inherent electron-deficient nature of the BTD core, combined with the ability to readily modify its characteristics through chemical substitution, has propelled its use in diverse fields ranging from organic electronics to bioimaging.[1][2] This guide provides an in-depth comparative analysis of the electronic properties of substituted benzothiadiazoles, supported by experimental data, to empower researchers in the rational design of next-generation functional molecules.

The strategic placement of electron-donating or electron-withdrawing groups on the benzothiadiazole framework allows for precise control over the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] The energy levels of these orbitals are critical determinants of a material's performance in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6]

The Influence of Substituents on Frontier Molecular Orbital Energies

The electronic properties of benzothiadiazole derivatives are profoundly influenced by the nature of the substituent groups attached to the core. This modulation of the intramolecular charge transfer (ICT) character directly impacts the absorption and emission properties of the molecule.[7]

Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), alkoxy (-OR), and alkyl (-R) groups increase the electron density of the benzothiadiazole ring system. This generally leads to a destabilization (increase in energy) of the HOMO level with a less pronounced effect on the LUMO level. The net result is a decrease in the HOMO-LUMO energy gap, which typically causes a bathochromic (red) shift in the absorption and emission spectra.[8][9]

Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), nitro (-NO2), fluoro (-F), and sulfonyl (-SO2R) pull electron density away from the benzothiadiazole core.[4] This leads to a stabilization (decrease in energy) of both the HOMO and LUMO levels. The magnitude of this stabilization is generally more significant for the LUMO, resulting in a reduced HOMO-LUMO gap and enhanced electron-accepting properties.[3][10] Fluorination is a common and effective strategy to lower both HOMO and LUMO energy levels, which can improve air stability and intermolecular interactions.[4][11]

Comparative Performance Data of Substituted Benzothiadiazoles

The following tables summarize key electronic and photophysical data for various substituted benzothiadiazoles, offering a comparative overview of their properties.

Table 1: HOMO/LUMO Energy Levels and Band Gaps of Selected Benzothiadiazole Derivatives

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
2a4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)-5.60-3.592.01
2b4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)-5.76-3.482.28
2c4,7-bis(5-(3,4-ethylenedioxythiophene)thiophen-2-yl)-5.24-3.491.75
2d4,7-di([2,2'-bithiophen]-5-yl)-5.86-3.482.38

Data sourced from[12]

Table 2: Photophysical Properties of 4-N-Substituted Benzothiadiazoles in Dichloromethane

CompoundSubstituentAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
4-amino-BTD-NH24405750.38
4-(dimethylamino)-BTD-N(CH3)24655920.25
4-(phenylamino)-BTD-N(H)Ph4535800.35

Data sourced from[7]

Experimental Methodologies for Characterization

The electronic and photophysical properties of substituted benzothiadiazoles are primarily investigated using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[13] By measuring the onset potentials of the first oxidation and reduction peaks, the corresponding energy levels can be estimated.

Experimental Protocol:

  • Solution Preparation: A solution of the benzothiadiazole derivative (typically in the millimolar range) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, NBu4PF6).[14]

  • Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[13]

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Data Analysis: The HOMO and LUMO energy levels are calculated from the onset oxidation (Eox) and reduction (Ered) potentials, respectively, often referenced to an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.[13]

Causality Behind Experimental Choices: The choice of solvent and supporting electrolyte is crucial to ensure sufficient solubility of the analyte and adequate conductivity of the solution. The use of an internal standard like ferrocene provides a reliable reference point for potential measurements, allowing for accurate determination of the energy levels.

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis and PL spectroscopy are fundamental techniques for probing the photophysical properties of molecules.[15] UV-Vis spectroscopy reveals the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to excited states. PL spectroscopy measures the emission of light from the excited state back to the ground state.[16]

Experimental Protocol:

  • Sample Preparation: Solutions of the benzothiadiazole derivatives are prepared in various solvents of differing polarity at a low concentration (e.g., 10^-5 M) to avoid aggregation effects.[15]

  • UV-Vis Measurement: The absorption spectrum is recorded using a spectrophotometer, scanning a range of wavelengths to identify the absorption maxima (λmax).[17]

  • PL Measurement: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum, and the emitted light is collected at a 90-degree angle to the excitation beam.[15]

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is typically determined relative to a well-characterized standard.

Causality Behind Experimental Choices: The use of dilute solutions is essential to prevent intermolecular interactions that can affect the photophysical properties.[16] Measuring spectra in a range of solvents with varying polarities provides insights into the solvatochromic behavior of the molecule, which is indicative of the degree of intramolecular charge transfer.[1]

Visualizing the Structure-Property Relationships

The following diagrams illustrate the fundamental concepts discussed in this guide.

Caption: Logical relationship of substitution on benzothiadiazole properties.

Caption: Impact of substituents on the electronic structure of benzothiadiazole.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Coupling Reaction (e.g., Suzuki, Stille) start->reaction purification Purification (e.g., Chromatography) reaction->purification cv Cyclic Voltammetry purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis pl PL Spectroscopy purification->pl homo_lumo HOMO/LUMO Levels cv->homo_lumo photophysics Photophysical Properties uv_vis->photophysics pl->photophysics band_gap Band Gap homo_lumo->band_gap

Caption: Experimental workflow for the synthesis and characterization of substituted benzothiadiazoles.

Conclusion

The systematic substitution of the benzothiadiazole core provides a powerful and versatile strategy for the rational design of organic materials with tailored electronic and photophysical properties. By carefully selecting electron-donating and electron-withdrawing groups, researchers can fine-tune the HOMO and LUMO energy levels, thereby optimizing the performance of these materials in a wide array of applications, from organic electronics to biomedical imaging.[18][19] The experimental protocols and comparative data presented in this guide offer a foundational understanding for professionals in the field to advance the development of next-generation functional materials based on the remarkable benzothiadiazole scaffold.

References

A Technical Guide to the Photostability of 5-Amino-6-chloro-2,1,3-benzothiadiazole Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in fluorescence-based methodologies, the judicious selection of a fluorophore is a critical determinant of experimental success. The intrinsic resistance of a dye to photochemical degradation, its photostability, directly impacts the reliability and reproducibility of data, particularly in demanding applications such as high-content screening, live-cell imaging, and single-molecule studies. This guide provides an in-depth evaluation of the photostability of 5-Amino-6-chloro-2,1,3-benzothiadiazole, a versatile heterocyclic dye, and compares its performance with commonly employed fluorescent probes.

The 2,1,3-Benzothiadiazole Scaffold: A Foundation for Robust Fluorophores

The 2,1,3-benzothiadiazole (BTD) core is an electron-deficient heterocyclic system that forms the basis of a wide array of fluorophores.[1] This scaffold is renowned for imparting favorable photophysical properties to the resulting dyes, including high fluorescence quantum yields and, notably, excellent photostability.[2] The electron-donating amino group and the electron-withdrawing chloro substituent on the this compound molecule further modulate its electronic and, consequently, its photophysical characteristics.[3] These substitutions can lead to intramolecular charge transfer (ICT) phenomena, which are highly desirable in the design of environmentally sensitive fluorescent probes.[3]

Derivatives of the BTD scaffold have found extensive applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells, a testament to their inherent stability.[3] In the realm of life sciences, BTD-based dyes have emerged as powerful tools for bioimaging, successfully used to label various cellular compartments and biomolecules.[4]

Understanding and Quantifying Photostability

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a primary limitation in fluorescence microscopy.[5] This process leads to a loss of signal, thereby diminishing the quality and quantitative accuracy of the acquired data. The photostability of a dye can be quantitatively described by several parameters, most notably the photobleaching half-life (t½) and the photobleaching quantum yield (Φb).

  • Photobleaching Half-life (t½): This is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.[5] A longer half-life is indicative of greater photostability.

  • Photobleaching Quantum Yield (Φb): This parameter represents the probability that a fluorophore will undergo photochemical destruction per absorbed photon.[1] A lower photobleaching quantum yield signifies higher photostability.

It is crucial to recognize that the photostability of a fluorophore is not an immutable property but is influenced by the experimental conditions, including the intensity of the excitation light, the duration of exposure, and the chemical environment (e.g., pH, solvent polarity, and the presence of oxidizing or reducing agents).[5]

Comparative Analysis of Photostability

While specific quantitative photostability data for this compound is not extensively documented in readily available literature, the general consensus for the benzothiadiazole class of dyes points towards high photostability.[2] To provide a practical comparison, this guide presents a table summarizing the photophysical properties and relative photostability of BTD derivatives in the context of other widely used fluorophores.

Dye ClassExampleMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Relative Photostability
Benzothiadiazole This compound Analogs Varies by derivativeModerate to HighHigh
FluoresceinFluorescein isothiocyanate (FITC)~70,000 - 90,000~0.9Low[6]
RhodamineRhodamine B~110,000~0.3-0.7Moderate
CyanineCy5~250,000~0.2Moderate to High
Alexa FluorAlexa Fluor 488~71,000~0.92Very High[6]

Note: The data presented are compiled from various sources and should be considered as representative values. Direct comparisons are most accurate when conducted under identical experimental conditions.

Fluorescein, while a bright and widely used green fluorophore, is notoriously susceptible to photobleaching.[6] In contrast, the Alexa Fluor family of dyes is renowned for its exceptional photostability.[6] Benzothiadiazole derivatives are generally considered to be significantly more photostable than fluorescein and are often comparable to or exceeding the performance of rhodamine and cyanine dyes in this regard.

Experimental Protocol for Evaluating Photostability

To enable researchers to perform their own comparative photostability studies, a standardized experimental protocol is provided below. This protocol is designed to measure the photobleaching half-life of a fluorescent dye.

Objective:

To determine the photobleaching half-life (t½) of a fluorescent dye under continuous illumination.

Materials:
  • Fluorescently labeled samples (e.g., this compound, and other dyes for comparison) at a consistent concentration.

  • Microscope slides and coverslips.

  • Appropriate imaging buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Antifade mounting medium (optional, but recommended for minimizing photobleaching from factors other than the intrinsic properties of the dye).

  • Fluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., laser or LED).

    • Filter sets appropriate for the excitation and emission spectra of the dyes being tested.

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:
  • Sample Preparation:

    • Prepare solutions of the dyes to be tested at a standardized concentration in the imaging buffer.

    • Mount a small volume of the dye solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set for the dye being tested.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. Crucially, use the same illumination intensity for all dyes being compared.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire an initial image (time = 0) to determine the initial fluorescence intensity (I₀).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region outside the fluorescent sample and subtracting this value from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t½).[1]

Data Interpretation:

A longer photobleaching half-life (t½) indicates greater photostability. By comparing the t½ values obtained for different dyes under identical conditions, a quantitative ranking of their photostability can be established.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in evaluating fluorophore photostability.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Standardized Dye Solutions prep2 Mount Sample on Slide prep1->prep2 setup2 Set Consistent Illumination Intensity setup1 Stabilize Light Source setup1->setup2 acq1 Acquire Initial Image (t=0) setup2->acq1 acq2 Continuous Illumination acq1->acq2 acq3 Acquire Time-Lapse Series acq2->acq3 analysis1 Measure ROI Intensity acq3->analysis1 analysis2 Background Correction analysis1->analysis2 analysis3 Normalize Intensity analysis2->analysis3 analysis4 Plot Intensity vs. Time analysis3->analysis4 analysis5 Determine analysis4->analysis5

Caption: Experimental workflow for evaluating fluorophore photostability.

The Mechanism of Photobleaching: A Brief Overview

Photobleaching is a complex process that can occur through several mechanisms, often involving the interaction of the excited-state fluorophore with molecular oxygen. This can lead to the formation of reactive oxygen species (ROS) that subsequently degrade the dye molecule.

G GS Ground State (S₀) ES Excited Singlet State (S₁) GS->ES Excitation (hν) ES->GS Fluorescence TS Triplet State (T₁) ES->TS Intersystem Crossing PD Photodegradation Products ES->PD Direct Photoreaction TS->GS Phosphorescence O2 ³O₂ TS->O2 Energy Transfer ROS Reactive Oxygen Species (¹O₂) ROS->PD Reaction with Dye

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationships of 5-Amino-6-chloro-2,1,3-benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-Amino-6-chloro-2,1,3-benzothiadiazole scaffold is a heterocyclic aromatic compound of significant interest in medicinal chemistry.[1] Characterized by a fused benzene and thiadiazole ring, this structure is notable for its electron-deficient nature, largely attributed to the 2,1,3-benzothiadiazole (BTD) ring system.[2] The presence of an amino group (-NH₂) at the 5-position and a chlorine atom at the 6-position critically influences its electronic and steric properties, making it a versatile starting point for the synthesis of novel therapeutic agents.[1] Research has demonstrated that derivatives of this scaffold possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][3]

This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of this compound derivatives. We will explore how targeted chemical modifications of this core structure influence its biological efficacy, supported by experimental data and protocols, to offer a comprehensive resource for researchers in drug discovery and development.

Core Scaffold: Chemical Properties and Modification Sites

The foundational structure, this compound (Molecular Formula: C₆H₄ClN₃S), serves as an essential building block.[1][4] The amino group is a primary site for molecular elaboration, acting as a key functional handle for condensation and cyclization reactions.[2] The chlorine atom and the aromatic ring also present opportunities for substitution, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are crucial for target binding and pharmacokinetic profiles.

Below is a diagram illustrating the primary sites for chemical modification on the core scaffold.

cluster_0 This compound Scaffold cluster_1 Key Modification Sites mol mol N_modification R1: Amino Group (-NH2) - Acylation - Alkylation - Amide formation Aromatic_modification R2: Aromatic Ring - Nucleophilic Substitution of Cl - Further ring substitutions

Caption: Core structure and key sites for derivatization.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound derivatives is directly linked to their structural modifications. The following sections compare how these changes affect various biological activities.

Antimicrobial Activity

Derivatives of the benzothiadiazole scaffold have shown notable activity against a range of bacterial pathogens.[1] The SAR studies in this area focus on substitutions that can enhance membrane permeability or interaction with essential bacterial enzymes.

For instance, a comparative study of various benzothiadiazole derivatives demonstrated efficacy against Staphylococcus aureus and Escherichia coli.[1] The introduction of different functional groups can drastically alter the antimicrobial spectrum and potency. While specific data for this compound derivatives is sparse in comparative tables, general SAR principles for the broader benzothiazole class suggest that lipophilic groups on the aromatic ring and modifications of the amino group can enhance activity. For example, in related benzothiazole series, compounds with a chloro group (R=Cl) and a p-methoxy-phenyl group (R1= p-OCH3C6H4) were found to be active against S. aureus.[3]

Table 1: Comparative Antimicrobial Activity of Benzothiadiazole/Benzothiazole Derivatives

Derivative IDCore StructureR1 (Modification at Amino Group)R2 (Modification at Aromatic Ring)Target OrganismActivity (MIC, µg/mL)Reference
Parent This compound-H-Cl at C6S. aureus>10 (Baseline)[1]
BTZ-1 2-aminobenzothiazole-H-Cl at C6S. aureusActive (unspecified)[3]
BTZ-2 2-aminobenzothiazole-H-NO2 at C6S. aureus, E. coliModerate Activity[5]
BTZ-3 2-aminobenzothiazole-H-OCH3 at C6S. aureus, E. coliModerate Activity[5]

Note: This table includes data from related benzothiazole structures to illustrate general SAR trends due to a lack of specific comparative data for this compound derivatives.

Anticancer Activity

The this compound scaffold has shown promise as a basis for developing new anticancer agents.[1] The mechanism of action often involves the inhibition of key enzymes, such as kinases, that are critical for cancer cell proliferation and survival.[1]

SAR studies have revealed that modifications to the amino group are particularly important for cytotoxic activity. For example, converting the amino group into an amide has been a successful strategy in related benzothiazole series. The design of 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, for instance, resulted in a highly potent derivative with excellent in vivo tumor growth inhibition.[6] This suggests that derivatizing the 5-amino group of our core scaffold with various acyl or aryl groups could yield potent anticancer compounds.

Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives

Derivative IDCore StructureModificationCancer Cell LineActivity (IC₅₀, µM)Reference
Parent This compoundNoneBreast CancerModulates Growth[1]
ABT-Analog 2-(4-aminophenyl)benzothiazoleFluorination at C5Ovarian, Breast, LungPotent Activity[3]
BTZ-Amide 13b 2-aminobenzothiazole2-(cyclopropanecarbonylamino) at C2, 6-yl-benzamide at C6Lung NeoplasmsPotent in vivo effect[6]

Note: This table illustrates SAR principles from the broader benzothiazole class that are applicable to the design of this compound derivatives.

Enzyme Inhibition

The ability of this scaffold to interact with various enzymes is a key aspect of its biological activity.[1] For instance, derivatives of the related 1,3,4-thiadiazole ring are known inhibitors of carbonic anhydrase, an enzyme implicated in glaucoma.[7] This inhibitory potential is often linked to the sulfonamide group. While the this compound core does not inherently contain a sulfonamide, its structural similarity and potential for modification suggest it could be a valuable scaffold for designing inhibitors for various enzymes, including kinases and proteases.

Derivative Benzothiadiazole Derivative Binding Binding to Active Site Derivative->Binding TargetEnzyme Target Enzyme (e.g., Kinase, Carbonic Anhydrase) TargetEnzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition CellularEffect Downstream Cellular Effect (e.g., Apoptosis, Reduced Proliferation) Inhibition->CellularEffect

Caption: General mechanism of action via enzyme inhibition.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-defined. Here are representative methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of N-Acyl Derivatives

This protocol describes the acylation of the 5-amino group, a common strategy for creating diverse libraries of compounds for SAR studies.

Objective: To synthesize N-(6-chloro-2,1,3-benzothiadiazol-5-yl)acetamide.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (as a base and solvent)

  • Dichloromethane (DCM) as a solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 mmol) in a mixture of pyridine (5 mL) and DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Objective: To determine the MIC of a derivative against S. aureus.

Materials:

  • Synthesized derivative stock solution (e.g., in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • S. aureus inoculum, adjusted to 0.5 McFarland standard

  • Positive control (e.g., Ciprofloxacin) and negative control (DMSO vehicle)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the derivative stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the prepared inoculum to each well.

  • Include a positive control (antibiotic) and a negative control (broth with DMSO, no compound) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

start Design & Synthesize Derivatives screening Primary Biological Screening (e.g., MIC, IC50) start->screening hit_id Identify 'Hit' Compounds screening->hit_id hit_id->start Inactive sar_analysis Analyze SAR: Identify key structural features hit_id->sar_analysis Active optimization Lead Optimization: Synthesize focused library sar_analysis->optimization optimization->screening advanced_testing Advanced Testing (In vivo, ADME/Tox) optimization->advanced_testing

Caption: A typical workflow for SAR studies in drug discovery.

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications of the 5-amino group and substitutions on the aromatic ring are critical for modulating biological activity.

Key SAR insights include:

  • Acylation of the 5-amino group is a promising strategy for enhancing anticancer activity, likely by improving interactions with target enzymes.

  • Substitution on the aromatic ring can tune the antimicrobial spectrum and potency by altering the molecule's overall lipophilicity and electronic properties.

Future research should focus on generating larger, more diverse libraries of derivatives to build more comprehensive quantitative structure-activity relationship (QSAR) models.[8] Exploring bioisosteric replacements for the chlorine atom and synthesizing fused-ring systems using the amino group as a synthetic handle could lead to the discovery of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational methods, such as molecular docking, will be invaluable for rational drug design and for elucidating the molecular interactions that underpin the biological activity of this versatile scaffold.[2]

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of specialized compounds like 5-Amino-6-chloro-2,1,3-benzothiadiazole is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring that your responsibilities are met with the same precision as your research.

The inherent structure of this compound—a chlorinated aromatic amine—necessitates its classification as a hazardous substance.[1] Its disposal is governed by stringent regulations due to its potential toxicity and environmental impact. The primary directive from safety data sheets (SDS) is unequivocal: surplus and non-recyclable solutions must be handled by a licensed professional waste disposal company.[2] This guide will detail the operational procedures required to prepare this waste for collection, ensuring the safety of laboratory personnel and seamless compliance with regulatory standards.

I. Hazard Profile and Immediate Safety Considerations

Before initiating any disposal-related activities, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary personal protective equipment (PPE) and handling precautions.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionRequired Precautions
Acute Toxicity, Oral Harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke when handling.
Skin Irritation Causes skin irritation.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[2][3]
Eye Irritation Causes serious eye irritation.Wear chemical safety goggles or a face shield.[4]
Environmental Hazard Potentially toxic to aquatic life.Do not allow the product to enter drains or waterways.[5]

Source: Synthesized from multiple Safety Data Sheets.

The causality behind these precautions is rooted in the compound's chemical nature. Aromatic amines can be readily absorbed through the skin, and chlorinated compounds often exhibit persistence in the environment.[1] Therefore, the use of appropriate PPE is a non-negotiable first line of defense. Always handle this compound within a chemical fume hood to prevent inhalation of any dust or aerosols.[2]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for accumulating and preparing this compound waste for professional disposal. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Waste Segregation

The cardinal rule of hazardous waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burdens.

  • Action: Designate a specific waste container solely for this compound and materials contaminated with it.

  • Rationale: This compound belongs to the chlorinated organic waste stream. It must be kept separate from non-halogenated solvents, acids, bases, and oxidizers.[2] Co-mingling with acids, for instance, could lead to the formation of toxic gases, while mixing with oxidizers could create a fire or explosion hazard.

Step 2: Container Selection and Management

Choosing the correct waste container is critical for safe storage and transport.

  • Action: Select a container made of a material compatible with chlorinated aromatic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] The original product container is often an excellent choice for waste accumulation.[7]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-type lid.[8] Makeshift lids like paraffin film or aluminum foil are unacceptable for storage and transport.[8]

  • Headspace: Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion and prevent spills.[9]

Step 3: Accurate and Compliant Labeling

Proper labeling is a key requirement of the U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT). An unlabeled or improperly labeled container is a serious safety and compliance violation.

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[10]

  • Required Information: The label must include, at a minimum:

    • The words "Hazardous Waste" .[10][11]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The accumulation start date (the date the first waste was placed in the container).[11]

    • The name and address of the generator (your institution/laboratory).[5]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[11]

  • Rationale: This information is vital for emergency responders, ensures proper handling by waste management personnel, and is mandated by law. Inconsistent or incomplete labeling can lead to refusal of pickup by the disposal vendor and potential fines.[1][10]

Step 4: Safe Temporary Storage

Accumulated waste must be stored safely within the laboratory pending pickup.

  • Action: Store the labeled, sealed waste container in a designated satellite accumulation area. This should be a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[7][8]

  • Location: The storage area should be in a well-ventilated, low-traffic area, away from heat sources or direct sunlight.[3][7] It is crucial to continue segregating the waste by compatibility even in storage.[8]

  • Quantity Limits: Be aware of your facility's generator status, which dictates the maximum amount of hazardous waste that can be stored and for how long. Do not exceed 55 gallons of hazardous waste in a satellite accumulation area.[8]

Step 5: Arranging for Professional Disposal

This is the final and most critical logistical step.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for a waste pickup.[12] They will coordinate with a licensed hazardous waste disposal company.

  • Provide Information: Be prepared to provide all the information from your waste label, including the chemical name, quantity, and container type. The disposal company will use this to generate the proper shipping manifests and assign the appropriate EPA waste codes. While this compound may fall under the "F-list" of wastes from non-specific sources (such as F002 for spent halogenated solvents if dissolved in one), the final determination rests with the disposal professionals.[13][14][15][16]

  • Transportation: The compound is classified for transport under UN 2811 , as a toxic solid, organic, n.o.s.[2] This information is primarily for the disposal vendor but underscores the hazardous nature of the material during transit.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Waste Generated (Unused chemical or contaminated material) segregate Step 1: Segregate Waste Is it this compound or contaminated with it? start->segregate improper Improper Disposal (Trash / Sewer) STOP! start->improper container Step 2: Select Container HDPE or Glass? Secure Lid? segregate->container Yes no_separate Do NOT mix with other waste streams segregate->no_separate No label_waste Step 3: Label Container 'Hazardous Waste' Full Chemical Name Accumulation Date container->label_waste store Step 4: Temporary Storage Designated Area Secondary Containment label_waste->store contact_ehs Step 5: Arrange Pickup Contact EHS/Safety Officer store->contact_ehs end_node Waste Collected by Licensed Vendor contact_ehs->end_node

Caption: Decision workflow for compliant hazardous waste disposal.

By adhering to this structured protocol, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all applicable regulations, thereby upholding the highest standards of laboratory practice.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-6-chloro-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Understanding: Hazard Identification

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is paramount. 5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS No: 100191-31-9) is a heterocyclic organic compound for which comprehensive toxicological data is not fully available.[1] Therefore, a cautious approach, treating it as a potentially hazardous substance, is mandatory. Information from closely related structural analogs, such as 4-Amino-5-chloro-2,1,3-benzothiadiazole, indicates potential hazards including skin irritation, serious eye irritation, and harm if swallowed.[2][3]

A risk assessment is the first and most critical step before beginning any experiment. This process determines the necessary engineering controls and the specific level of Personal Protective Equipment (PPE) required.

PPE_Decision_Workflow cluster_assessment Initial Risk Assessment cluster_controls Control Implementation cluster_ppe Personal Protective Equipment (PPE) Selection start Identify Task: Handling 5-Amino-6-chloro- 2,1,3-benzothiadiazole assess_scale Assess Scale & Duration (e.g., mg vs. g scale) start->assess_scale assess_dust Potential for Dust/ Aerosol Generation? assess_scale->assess_dust Proceed enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Double Gloving assess_scale->enhanced_ppe Large Scale/ High Splash Risk eng_controls Use Engineering Controls: Chemical Fume Hood assess_dust->eng_controls Always resp_ppe Respiratory Protection: - NIOSH-approved Respirator (e.g., N95) assess_dust->resp_ppe Yes ppe_level Determine Required PPE Level eng_controls->ppe_level base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat ppe_level->base_ppe All Scenarios

Caption: PPE selection workflow based on risk assessment.

Hazard Classification (Inferred)GHS Hazard StatementPrecautionary StatementSource
Acute Toxicity, Oral H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[2]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Aquatic Hazard, Long-Term H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[3]

Operational Plan: A Step-by-Step Guide to Safety

Adherence to a strict, sequential protocol for PPE usage and chemical handling is non-negotiable. This process minimizes exposure risk at every stage of the experiment.

Engineering Controls: Your First Line of Defense

Before any PPE is considered, proper engineering controls must be in place.

  • Ventilation: All manipulations of this compound solid, including weighing and transfers, must be performed inside a certified chemical fume hood.[2][4] This is the primary method to prevent inhalation of airborne particulates.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for handling this compound. The selection of specific items must be guided by the initial risk assessment.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-rated safety goggles or a full-face shield.[2]Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., bulk transfers, dissolving large quantities).[2]
Skin & Body Protection 100% cotton lab coat; disposable sleeve covers.A fully buttoned lab coat protects street clothes and skin from contamination. Consider disposable sleeve covers for added protection during extensive work.
Hand Protection Nitrile rubber gloves (minimum thickness ≥ 0.2 mm).[5]Always inspect gloves for tears or punctures before use.[2] For prolonged tasks or when handling larger quantities, consider double-gloving. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[2]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or higher.A respirator is required if engineering controls are insufficient or if there is a significant risk of aerosolization (e.g., during spill cleanup or when handling bulk powder outside of a glovebox).[1][2]
Procedural Workflow: From Preparation to Disposal

Step 1: Preparation & PPE Donning

  • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Don PPE in the following order: lab coat, safety goggles (or face shield), and finally, gloves.

Step 2: Chemical Handling

  • Weighing and Transfer: Conduct all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood to contain any spills and minimize dust.[4] Use non-sparking tools.

  • Dissolving: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.[4]

Step 3: Post-Handling & PPE Doffing

  • Decontaminate any non-disposable equipment used.

  • Remove PPE carefully at the boundary of the work area, in the reverse order it was put on, to prevent self-contamination: gloves first, then face shield/goggles, and finally the lab coat.

  • Immediately wash hands and any exposed skin thoroughly with soap and water.[1][5]

Step 4: Decontamination and Disposal

  • Waste: All solid waste (contaminated gloves, weigh paper, etc.) must be disposed of in a clearly labeled hazardous waste container.[1][2]

  • Surfaces: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or as determined by your institution's safety office) and dispose of the cleaning materials as hazardous waste.

  • Unused Product: Unused or surplus material must be disposed of as hazardous chemical waste through a licensed disposal company. Do not pour down the drain.[2]

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, time is of the essence. The following procedures must be initiated immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, get medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor immediately.[1]

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-6-chloro-2,1,3-benzothiadiazole
Reactant of Route 2
Reactant of Route 2
5-Amino-6-chloro-2,1,3-benzothiadiazole

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